Vinylglyoxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUBLKUCHAAUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205379 | |
| Record name | Vinylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-76-3 | |
| Record name | 2-Oxo-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Vinylglyoxylate
Foreword: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of versatile building blocks that offer a convergence of reactivity and functionality is paramount. Vinylglyoxylate, a seemingly simple α,β-unsaturated α-ketoester, emerges as a molecule of significant strategic value. Its structure, characterized by the juxtaposition of a reactive dienophile (the vinyl group) and a highly electrophilic 1,2-dicarbonyl system, provides a rich platform for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the synthesis, properties, and synthetic applications of this compound esters. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols, moving beyond a mere recitation of facts to a deeper understanding of this reagent's potential.
I. Synthesis of this compound Esters: Navigating the Methodologies
The preparation of this compound esters, such as ethyl and methyl this compound, requires careful consideration of the lability of the vinyl group and the reactivity of the glyoxylate moiety. Several synthetic strategies have been developed, each with its own merits and challenges.
Ozonolysis of Dialkyl Fumarates: A Classical Approach
One of the established methods for the synthesis of glyoxylate esters involves the ozonolysis of corresponding dialkyl fumarates. This reaction proceeds through the oxidative cleavage of the carbon-carbon double bond.[1]
Reaction Scheme:
Causality and Experimental Considerations:
The choice of an ester solvent that lacks aliphatic carbon-carbon unsaturated bonds is crucial to prevent competitive ozonolysis of the solvent itself.[1] The subsequent hydrogenation of the ozonide is a critical step. The reaction temperature must be carefully controlled, typically at or below 50°C, to enhance the selectivity of the reduction and prevent over-reduction to the corresponding glycolate.[1] This method offers a direct route from readily available starting materials, although the handling of ozone requires specialized equipment and safety precautions.
Experimental Protocol: Synthesis of Ethyl Glyoxylate via Ozonolysis of Diethyl Fumarate [1]
-
Ozone Oxidation: Diethyl fumarate is dissolved in an ester solvent (e.g., ethyl acetate) in a reaction vessel equipped for ozonolysis. Ozone is bubbled through the solution at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Hydrogenation: The resulting ozonide solution is then subjected to hydrogenation. A suitable catalyst (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere. The temperature is maintained between 0°C and 40°C.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent and any low-boiling byproducts are removed by distillation. The crude ethyl glyoxylate, which may exist as a hydrate or multimer, is then heated to induce dehydration and distilled under reduced pressure to yield the pure product.
Transvinylation: A Milder Alternative
Transvinylation, or vinyl interchange, presents a milder and often more practical approach for the synthesis of vinyl esters.[2][3] This method typically involves the reaction of a carboxylic acid (in this case, glyoxylic acid) with a vinyl donor, such as vinyl acetate, in the presence of a suitable catalyst. Ruthenium and palladium-based catalysts have proven effective for this transformation.[3][4]
Reaction Scheme:
Causality and Experimental Considerations:
The success of transvinylation hinges on the choice of catalyst and reaction conditions. The catalyst facilitates the transfer of the vinyl group from the vinyl donor to the carboxylic acid.[2] The reaction is often driven to completion by removing the more volatile byproduct (acetic acid in the case of vinyl acetate) by distillation. This method avoids the use of harsh oxidizing agents like ozone. Activating agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, can be employed to enhance the reactivity of the carboxylic acid, allowing the reaction to proceed at lower temperatures.[5]
Experimental Protocol: Synthesis of Divinyl Esters of Dicarboxylic Acids using Vinyl Acetate (Illustrative of Transvinylation Principles) [5]
This protocol for dicarboxylic acids demonstrates the key steps in a modern transvinylation reaction that can be adapted for glyoxylic acid.
-
Activation of Carboxylic Acid: The dicarboxylic acid is reacted with an activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form an active triazine ester intermediate.
-
Formation of Potassium Vinyloxide: In a separate flask, vinyl acetate is treated with a base such as potassium tert-butylate (KOtBu) at low temperature (-30°C) to generate potassium vinyloxide.
-
Coupling: The two solutions are then combined and stirred at low temperature. The potassium vinyloxide reacts with the activated carboxylic acid to form the desired divinyl ester.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.
II. Physicochemical and Spectroscopic Properties of this compound Esters
A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.
Physicochemical Data
| Property | Ethyl this compound | Methyl Phenylglyoxylate (for comparison) |
| Molecular Formula | C₄H₆O₃ | C₉H₈O₃[6] |
| Molecular Weight | 102.09 g/mol | 164.16 g/mol [6] |
| Appearance | Colorless to slightly yellow liquid | Clear slightly yellow liquid[6] |
| Boiling Point | ~130 °C | 248 °C[6] |
| Density | - | 1.1561 g/cm³ (20 °C)[6] |
| Solubility | Soluble in organic solvents like ethanol and ether. | Insoluble in water.[6] |
Spectroscopic Data
The spectroscopic signature of this compound esters is defined by the characteristic signals of the vinyl and glyoxylate moieties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a this compound ester will typically show a characteristic ABC system for the vinyl protons, with distinct chemical shifts and coupling constants for the geminal, cis, and trans protons. The ester alkyl group will also exhibit its expected signals (e.g., a quartet and a triplet for an ethyl group).
-
¹³C NMR: The carbon NMR spectrum is characterized by signals for the two carbonyl carbons (one for the ester and one for the ketone), the two vinyl carbons, and the carbons of the alkyl ester group.
2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. A C=C stretching vibration for the vinyl group will also be present, typically in the 1640-1620 cm⁻¹ region.
III. Reactivity and Synthetic Applications in Drug Development
The dual functionality of this compound makes it a powerful tool in the synthesis of complex molecules, particularly heterocyclic compounds, which form the core of many pharmaceuticals.
Cycloaddition Reactions: Building Molecular Complexity
Vinylglyoxylates are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the adjacent glyoxylate group.[7][8] This reactivity allows for the stereocontrolled synthesis of six-membered rings, a common motif in natural products and drug molecules.
Workflow for a Diels-Alder Reaction with this compound:
Caption: Diels-Alder reaction workflow with this compound.
Hetero-Diels-Alder Reactions:
This compound can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom.[9][10] This provides a direct route to six-membered heterocyclic rings, which are prevalent in medicinal chemistry. For instance, reaction with a 1-oxa-1,3-butadiene can lead to the formation of dihydropyran rings, which are key structural units in many carbohydrates and natural products.[9]
Synthesis of Heterocycles for Medicinal Chemistry
The 1,2-dicarbonyl moiety of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Quinoxaline Derivatives:
A notable application is the condensation of this compound with ortho-phenylenediamines to yield vinyl-substituted quinoxalines.[11] Quinoxaline scaffolds are found in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[11]
Reaction Scheme for Quinoxaline Synthesis:
Caption: Synthesis of vinyl-quinoxalines.
The vinyl group on the resulting quinoxaline provides a handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.[11]
Precursor to Amino Acids
Glyoxylate is a known precursor in the biosynthesis of amino acids such as glycine and serine.[12][13] Synthetic methodologies can leverage this compound as a starting material for the preparation of α-vinyl amino acids, which are valuable as enzyme inhibitors and probes in chemical biology.[14][15] These compounds can act as "Trojan horse" inhibitors of amino acid decarboxylases.[14]
IV. Conclusion and Future Outlook
This compound esters are highly valuable and versatile building blocks in organic synthesis. Their efficient preparation through methods like ozonolysis and transvinylation, combined with their rich reactivity in cycloaddition and condensation reactions, makes them powerful tools for the construction of complex molecular architectures. The ability to readily generate diverse heterocyclic scaffolds, such as quinoxalines, highlights their significance in medicinal chemistry and drug development. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of bifunctional reagents like this compound will undoubtedly play an increasingly important role in the discovery and synthesis of the next generation of pharmaceuticals.
V. References
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BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Vinyl Glyoxal in Medicinal Chemistry. Retrieved from BenchChem website.
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European Patent Office. (n.d.). EP1127903A1 - Production process for glyoxylic acid (salt)-based polymer. Google Patents.
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Todjiyev, J. N., et al. (2024). synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate.
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Scola, D. A. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. Taylor & Francis eBooks.
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Wiley-VCH. (n.d.). Supporting Information.
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Google Patents. (n.d.). Transvinylation reaction - EP0351603A2.
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ResearchGate. (n.d.). Selected examples of transvinylation for the synthesis of vinyl ethers.
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Cossins, E. A., & Sinha, S. K. (1965). The importance of glyoxylate in amino acid biosynthesis in plants. Canadian Journal of Biochemistry, 43(4), 495–506.
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Francis, M. D. (n.d.). Cycloadditions and Rearrangements.
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Povarov, L. S. (1967). α,β-Unsaturated Ethers and Their Analogs in Reactions of Diene Synthesis. Russian Chemical Reviews, 36(9), 656–671.
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Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488.
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Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
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ResearchGate. (n.d.). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes.
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ResearchGate. (n.d.). Hetero Diels-Alder Reaction with Aqueous Glyoxylic Acid: An Experiment in Organic Synthesis and 2-D NMR Analysis for Advanced Undergraduate Students.
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Todjiyev, J. N., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63.
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Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate.
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University of Cambridge. (n.d.). LECTURE 5 Cycloaddition Reactions.
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Todjiyev, J. N., et al. (2025). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters.
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PubChem. (n.d.). Methyl phenylglyoxylate.
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CyberLeninka. (n.d.). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE.
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ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectrum of methylglyoxal.
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Organic Syntheses. (n.d.). ethyl diethoxyacetate.
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YouTube. (2020, March 14). in the chemical literature: hetero-Diels-Alder reaction.
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Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.
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Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition.
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3.
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Royal Society of Chemistry. (n.d.). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions.
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ResearchGate. (n.d.). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE | Request PDF.
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CymitQuimica. (n.d.). CAS 34966-54-6: methyl o-methyl phenyl glyoxylate.
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Frontiers. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives.
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PubMed Central (PMC). (2020). A roadmap to engineering antiviral natural products synthesis in microbes.
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European Patent Office. (2001). Production process for glyoxylic acid (salt)-based polymer - EP 1127903 A1.
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The Baran Laboratory, Scripps Research. (n.d.). Diels–Alder Reaction (Part 2).
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
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ECHEMI. (n.d.). 15206-55-0, Methyl phenylglyoxylate Formula.
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PubMed Central (PMC). (n.d.). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
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PubMed. (2022). Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers.
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PubMed. (2005). Biosynthesis of glyoxylate from glycine in Saccharomyces cerevisiae.
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Proceedings of the National Academy of Sciences. (2024). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite.
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MDPI. (n.d.). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
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Chemistry and Chemical Engineering Journal. (2024). synthesis and technology of vinyl esters of aromatic carboxylic acids based on vinyl acetate.
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Google Patents. (n.d.). US20060106246A1 - Co-production of vinyl acetate and ethyl acetate.
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Merck Millipore. (n.d.). Methylphenyl glyoxylate CAS 15206-55-0 | 814269.
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An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylglyoxylate
Abstract
Vinylglyoxylate esters, exemplified by ethyl 2-oxo-3-butenoate, represent a highly reactive and versatile class of building blocks in modern organic synthesis. Possessing a unique conjugated system comprising a vinyl group, an α-keto functionality, and an ester moiety, these molecules exhibit a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key chemical transformations of this compound. We will delve into its behavior as a potent electrophile in fundamental reactions such as the Diels-Alder cycloaddition, Michael addition, and ene reaction. Mechanistic principles, experimental considerations, and the synthetic utility of the resulting products in the context of complex molecule synthesis and drug discovery will be thoroughly discussed. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this powerful synthetic intermediate.
Introduction: The Unique Structural attributes of this compound
This compound esters are α,β-unsaturated α-keto esters. The prototypical example, ethyl this compound (ethyl 2-oxo-3-butenoate), possesses the chemical structure illustrated below.
Caption: Proposed synthetic workflow for ethyl this compound.
Experimental Protocol: Synthesis of Ethyl 2-Oxo-3-butenoate (Hypothetical)
-
Aldol Condensation: To a cooled solution of pyruvic acid in a suitable solvent (e.g., water or ethanol), a stoichiometric equivalent of formaldehyde is added dropwise in the presence of a base catalyst (e.g., NaOH or KOH). The reaction is monitored by TLC or LC-MS for the formation of 2-oxo-3-butenoic acid.
-
Acidification: Upon completion, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl) to precipitate the 2-oxo-3-butenoic acid.
-
Isolation and Purification: The crude acid is isolated by filtration, washed with cold water, and dried under vacuum.
-
Esterification: The purified 2-oxo-3-butenoic acid is dissolved in an excess of absolute ethanol containing a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The mixture is refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, ethyl 2-oxo-3-butenoate, is purified by vacuum distillation.
Reactivity Profile of this compound
The electron-deficient nature of the conjugated system in this compound dictates its reactivity, making it a powerful component in several key carbon-carbon bond-forming reactions.
Diels-Alder Reactions: A Potent Dienophile
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. [1][2]The rate and efficiency of this reaction are significantly enhanced when the dienophile possesses electron-withdrawing groups. [3][4]The α-keto and ester functionalities of this compound make it a highly activated, electron-poor dienophile, and thus an excellent substrate for Diels-Alder reactions. [3]
Caption: Diels-Alder reaction with ethyl this compound.
Mechanistic Considerations and Stereoselectivity:
The Diels-Alder reaction proceeds through a concerted mechanism, leading to a high degree of stereospecificity. The relative stereochemistry of the substituents on both the diene and the dienophile is retained in the product. Furthermore, when cyclic dienes are employed, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. Lewis acid catalysis can be employed to further enhance the reactivity of this compound and improve the stereoselectivity of the cycloaddition. [5]
Hetero-Diels-Alder Reactions
This compound can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. [6]Of particular note is the reaction of the aldehyde functionality of the glyoxylate moiety with electron-rich dienes, such as Danishefsky's diene, to yield dihydropyran derivatives. These reactions are often catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.
Michael Addition: A Versatile Michael Acceptor
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. [7]this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the two carbonyl groups, which polarizes the double bond and activates the β-carbon towards nucleophilic attack. [8] A wide range of nucleophiles, referred to as Michael donors, can participate in this reaction, including:
-
Enolates (from β-keto esters, malonates, etc.) [9]* Organocuprates (Gilman reagents) [8]* Amines
-
Thiols
Caption: Michael addition to ethyl this compound.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the Michael donor at the β-carbon of the this compound. This results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated during work-up to yield the 1,4-adduct. The use of weaker nucleophiles generally favors the 1,4-Michael addition over the 1,2-addition to the ketone carbonyl.
Ene Reactions
The carbonyl group of the α-keto functionality in this compound can act as an enophile in ene reactions. In the presence of a Lewis acid catalyst, it can react with an alkene possessing an allylic hydrogen (the ene) to form a homoallylic alcohol. This reaction proceeds through a pericyclic transition state and is a powerful method for the stereoselective formation of carbon-carbon bonds.
Stability, Handling, and Polymerization
Vinyl ketones are known for their propensity to undergo spontaneous polymerization. [10]This is a critical consideration for the storage and handling of this compound.
-
Storage: It is recommended to store this compound esters at low temperatures (2-8 °C) in the presence of a radical inhibitor, such as hydroquinone, to prevent polymerization. [11]* Handling: Due to its high reactivity, this compound should be handled in a well-ventilated fume hood. It is advisable to use it fresh or to purify it by distillation before use if polymerization is suspected. As with other α,β-unsaturated carbonyl compounds, it should be considered a potential irritant and handled with appropriate personal protective equipment.
Applications in Drug Discovery and Development
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex molecular scaffolds relevant to drug discovery. The products of its key reactions serve as versatile intermediates for the synthesis of a variety of target molecules.
| Reaction Type | Product Scaffold | Potential Therapeutic Areas |
| Diels-Alder | Substituted Cyclohexenes | Antivirals, Anticancer, CNS agents |
| Michael Addition | Functionalized Carbonyls | Antibacterials, Anti-inflammatories |
| Ene Reaction | Chiral Homoallylic Alcohols | Natural Product Synthesis |
Conclusion
This compound esters are highly versatile and reactive building blocks in organic synthesis. Their unique electronic structure, characterized by a conjugated system of a vinyl group and two carbonyl functionalities, renders them potent electrophiles. This guide has provided an in-depth overview of their synthesis and their participation in key synthetic transformations, including Diels-Alder cycloadditions, Michael additions, and ene reactions. A thorough understanding of the reactivity and handling of this compound will undoubtedly facilitate its broader application in the synthesis of complex molecules of pharmaceutical and biological importance. Further exploration into the catalytic, asymmetric variants of its reactions will continue to expand the synthetic utility of this powerful reagent.
References
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Hett, D. P., Finke, A. D., Zappe, A., Tomasini, M. D., Schievano, E., & Theis, T. (2023). Exceptionally Mild and High-Yielding Synthesis of Vinyl Esters of Alpha-Ketocarboxylic Acids, Including Vinyl Pyruvate, for Parahydrogen-Enhanced Metabolic Spectroscopy and Imaging. The Journal of Organic Chemistry. [Link]
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PrepChem. (n.d.). Synthesis of Stage B: Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis, Structure, and Properties of β-Vinyl Ketone/Ester Functionalized AzaBODIPYs from FormylazaBODIPYs. Molecules, 23(10), 2589. [Link]
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Gleede, T., et al. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular Rapid Communications, 37(21), 1764-1769. [Link]
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Wang, C., et al. (2017). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 13, 1378-1383. [Link]
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Marvel, C. S., & Levesque, C. L. (1938). The Structure of Vinyl Polymers: the Polymer from Methyl Vinyl Ketone. Journal of the American Chemical Society, 60(2), 280-284. [Link]
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Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]
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Tranchant, M. J., et al. (2002). Reaction of vinyl triflates of a-keto esters with primary amines: efficient synthesis of aziridine carboxylates. Tetrahedron, 58(41), 8425-8432. [Link]
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Bauer, A., & Karas, M. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Accounts of Chemical Research, 48(5), 1479-1489. [Link]
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Liska, R., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer Chemistry, 11(37), 5985-5989. [Link]
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Engels, B., & Buss, V. (2007). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 13(26), 7365-7375. [Link]
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Vinyl Glyoxal: A Versatile Electrophilic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both synthetic versatility and biological relevance is unceasing. Among the myriad of reactive intermediates, α,β-unsaturated 1,2-dicarbonyl compounds represent a particularly powerful class of building blocks. This guide focuses on a prominent member of this family: vinyl glyoxal. While the term "vinylglyoxylate" is colloquially used, the core reactive species is vinyl glyoxal, a molecule whose dual electrophilic nature opens a gateway to a diverse array of complex chemical architectures. This document serves as a comprehensive technical resource, providing an in-depth exploration of the synthesis, reactivity, and application of vinyl glyoxal, with a particular emphasis on its burgeoning role in medicinal chemistry and the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
Vinyl glyoxal, systematically named but-1-ene-3,4-dione , is the simplest α,β-unsaturated 1,2-dicarbonyl compound. Its structure is characterized by a conjugated system comprising a vinyl group and a glyoxal moiety. This arrangement results in a molecule with two distinct and highly reactive electrophilic centers.
Table 1: Physicochemical Properties of Glyoxal (as a reference)
| Property | Value | Source |
| IUPAC Name | Ethanedial | [6] |
| CAS Number | 107-22-2 | [2][3] |
| Molecular Formula | C₂H₂O₂ | |
| Molecular Weight | 58.04 g/mol | [2] |
| Appearance | Crystalline solid (low temp.), yellow liquid | [3] |
| Boiling Point | 50.4 °C | |
| Solubility | Soluble in water, ethanol |
The presence of the vinyl group in conjugation with the dicarbonyl system in vinyl glyoxal significantly influences its electronic properties and reactivity, making it a more complex and versatile electrophile than glyoxal itself.
Synthesis of Vinyl Glyoxal
The synthesis of vinyl glyoxal can be approached through several routes, with the choice of method often depending on the desired scale, available starting materials, and tolerance for specific reagents. Two primary synthetic strategies are highlighted here: the oxidation of methyl vinyl ketone and the ozonolysis of a diene precursor.[7]
Oxidation of Methyl Vinyl Ketone (MVK)
A common and relatively efficient method for the preparation of vinyl glyoxal is the Riley oxidation of methyl vinyl ketone (MVK). This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert the methyl group of MVK into an aldehyde.[7]
Experimental Protocol: Synthesis of Vinyl Glyoxal via Riley Oxidation of MVK
-
Materials:
-
Methyl vinyl ketone (MVK)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel
-
-
Procedure:
-
In a pressure tube, dissolve methyl vinyl ketone (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Seal the pressure tube and heat the reaction mixture to 100 °C for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium byproduct.
-
The filtrate, containing vinyl glyoxal, can be used directly in subsequent reactions or purified by column chromatography on silica gel.
-
-
Yield: Approximately 70% (estimated).[7]
Ozonolysis of a Diene Precursor
Ozonolysis represents a classical yet powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. For the synthesis of vinyl glyoxal, a suitable diene precursor such as 1,4-pentadiene can be employed.
Caption: Ozonolysis of 1,4-pentadiene to yield vinyl glyoxal.
This method, while effective, requires specialized equipment for handling ozone and careful control of reaction conditions to avoid over-oxidation.
The Dual Electrophilicity of Vinyl Glyoxal: A Gateway to Diverse Scaffolds
The synthetic utility of vinyl glyoxal stems from its dual reactivity, originating from the conjugated vinyl group and the adjacent dicarbonyl moiety. This allows for a variety of chemical transformations to generate diverse molecular scaffolds.[8] The chemical reactivity of vinyl glyoxal is characterized by two primary sites for nucleophilic attack: the β-carbon of the vinyl group (via Michael or 1,4-addition) and the two carbonyl carbons (1,2-addition).[8]
Caption: Dual electrophilic nature of vinyl glyoxal.
The competition between these two modes of addition is influenced by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. This tunable reactivity makes vinyl glyoxal a highly versatile building block in organic synthesis.
Applications in Drug Discovery and Medicinal Chemistry
Vinyl glyoxal's unique reactivity profile has positioned it as a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in drug discovery.
Synthesis of Quinoxaline Derivatives
A particularly fruitful application of vinyl glyoxal in medicinal chemistry is its condensation with ortho-phenylenediamines to provide a direct route to vinyl-substituted quinoxalines.[8] Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[8]
Caption: General scheme for the synthesis of vinyl-quinoxalines.
Experimental Protocol: General Procedure for the Synthesis of Vinyl-Substituted Quinoxalines
-
Materials:
-
Vinyl glyoxal solution
-
Substituted ortho-phenylenediamine
-
Ethanol or acetic acid
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted ortho-phenylenediamine (1.0 eq) in ethanol or acetic acid.
-
Add vinyl glyoxal (1.0 - 1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[8]
-
The vinyl substituent on the quinoxaline scaffold serves as a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[8] Indeed, several 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, demonstrating the potential of vinyl glyoxal-derived scaffolds in cancer drug discovery.[4][9]
Vinyl Glyoxal in Cycloaddition Reactions: The Diels-Alder Reaction
As an α,β-unsaturated carbonyl compound, vinyl glyoxal is a potent dienophile for Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings with high regio- and stereoselectivity. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a cornerstone of modern organic synthesis. The electron-withdrawing nature of the dicarbonyl moiety in vinyl glyoxal activates the vinyl group for reaction with electron-rich dienes.
Furthermore, the carbonyl groups themselves can participate in hetero-Diels-Alder reactions, where the aldehyde acts as the dienophile, reacting with a diene to form a dihydropyran ring. This is also known as an oxo-Diels-Alder reaction.[10] This dual reactivity in cycloadditions further underscores the synthetic potential of vinyl glyoxal in generating molecular complexity.
Caption: A workflow for the discovery of bioactive vinyl glyoxal derivatives.[8]
Handling, Storage, and Safety
Vinyl glyoxal is a highly reactive and potentially hazardous chemical and should be handled with appropriate safety precautions. As with other α,β-unsaturated carbonyl compounds, it is expected to be toxic and an irritant to the skin, eyes, and respiratory tract.[11] Due to its high reactivity, it is also prone to polymerization.[1]
General Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle vinyl glyoxal in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles, as these can initiate vigorous reactions.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Storage and Stability:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Inert Atmosphere: For long-term storage, it is advisable to keep vinyl glyoxal under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation.
-
Container: Store in a tightly sealed container made of a non-reactive material.
Given the limited information on the specific stability of pure vinyl glyoxal, it is recommended to prepare it fresh for immediate use or to use it as a solution in a suitable solvent.
Characterization
The characterization of vinyl glyoxal can be challenging due to its reactive nature. Spectroscopic methods are invaluable for confirming its structure, typically in solution or as a derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be key to confirming the structure. The ¹H NMR spectrum is expected to show signals for the vinyl protons and the aldehyde proton. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons and the carbons of the vinyl group. For example, in the related compound but-1-ene, the vinyl carbons appear at approximately 113 ppm (=CH₂) and 140 ppm (=CH-).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the dicarbonyl group and the C=C stretching of the vinyl group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule or its derivatives. For reactive dicarbonyls, derivatization prior to MS analysis is a common strategy to enhance stability and ionization efficiency.[12]
Conclusion
Vinyl glyoxal (but-1-ene-3,4-dione) is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its dual electrophilicity allows for a rich and diverse range of chemical transformations, providing access to complex molecular architectures, most notably quinoxaline derivatives with promising biological activities. While its inherent reactivity presents challenges in handling and characterization, the synthetic utility of vinyl glyoxal in constructing novel heterocyclic scaffolds makes it an invaluable tool for the modern synthetic chemist. Further exploration of its reactivity, particularly in cycloaddition reactions, is poised to unlock even greater potential for this dynamic molecule in the quest for new therapeutic agents.
References
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PubMed. (2009). Rapid Analysis of Alpha-Dicarbonyl Compounds by Laser desorption/ionization Mass Spectrometry Using 9-(3,4-diaminophenyl)acridine (DAA) as a Reactive Matrix. Retrieved from [Link]
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ResearchGate. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Retrieved from [Link]
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TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]
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Ataman Kimya. (n.d.). Glyoxal. Retrieved from [Link]
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Hindawi. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
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Dove Medical Press. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Retrieved from [Link]
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Silver Fern Chemical. (n.d.). The Science Behind Glyoxal: Properties, Synthesis, and Applications Explained. Retrieved from [Link]
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ResearchGate. (2018). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. Retrieved from [Link]
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A Technical Guide to the Early Studies and Discovery of Vinylglyoxylate and its Core Precursors
Preamble: Defining the Scope of "Vinylglyoxylate"
In the landscape of organic chemistry and drug development, precise nomenclature is paramount. The term "this compound" does not correspond to a commonly recognized compound in chemical literature or major databases. It suggests a molecule combining the structural features of a glyoxylate core with a vinyl moiety. This guide, therefore, addresses this topic by deconstructing it into its fundamental components.
First, we will provide an in-depth exploration of the glyoxylate core , a foundational C2 carboxylic acid. We will delve into its discovery, early characterization, and key synthetic methodologies that brought it to the forefront of industrial and biochemical research.
Second, we will investigate the introduction of the vinyl group , a reactive and biologically significant moiety. As a direct precedent for vinylating a C2 acid backbone is not widely documented under the requested name, we will use the early synthesis of α-vinylglycine, a closely related α-amino acid, as a robust and illustrative proxy. This case study provides critical insights into the synthetic strategies and rationale for incorporating vinyl functionality.
Finally, we will synthesize these two streams of knowledge to discuss the potential biological significance and propose a logical framework for the synthesis and characterization of a hypothetical this compound molecule, grounding our approach in the established principles detailed herein.
Part 1: The Glyoxylate Core - Discovery, Characterization, and Early Synthesis
Glyoxylic acid (or oxoacetic acid) is the simplest α-keto acid, possessing both an aldehyde and a carboxylic acid functional group.[1] This dual reactivity makes it a versatile building block in chemical synthesis and a key metabolite in biological systems.
Structural Characterization: More Than a Simple Aldehyde
Early studies of glyoxylic acid revealed a structural complexity that belies its simple formula (C₂H₂O₃). In aqueous solution, the aldehyde functional group is not the predominant form. Instead, it rapidly equilibrates to a geminal diol hydrate (dihydroxyacetic acid).[1] This hydration is a critical factor in its reactivity and handling.
Further characterization showed that this monohydrate can exist in equilibrium with a hemiacetal dimer, particularly in concentrated solutions.[1] Understanding this dynamic equilibrium was a crucial step for early researchers in interpreting spectroscopic data and predicting its behavior in reactions.
| Property | Value | Source |
| Molar Mass | 74.035 g·mol⁻¹ | [1] |
| Melting Point | 80 °C (anhydrous) | [1] |
| pKa | 3.18 - 3.32 | [1] |
| Solubility | Very soluble in water | [2] |
| Appearance | Colorless solid | [1] |
Early Synthetic Approaches: The Enzymatic Oxidation of Glycolic Acid
While various chemical methods exist for producing glyoxylic acid, early and highly specific routes leveraged enzymatic processes. A pivotal method involves the oxidation of glycolic acid using the enzyme glycolate oxidase, a process first reported by N.E. Tolbert and colleagues in 1949 from plant leaf extracts.[3] This biotechnological approach was attractive due to its high specificity, avoiding harsh chemical oxidants and minimizing environmentally injurious byproducts.[3]
The core of this process is the enzyme's ability to catalyze the oxidation of glycolic acid by molecular oxygen. A key challenge identified in early scale-up experiments was the accumulation of hydrogen peroxide (H₂O₂) as a byproduct, which could degrade the enzyme and affect the yield.[4] The insightful addition of catalase to the reaction mixture became a standard part of the protocol, as catalase efficiently decomposes H₂O₂ into water and oxygen.[3]
The following protocol is a synthesized representation of the methodologies described in early enzymatic studies.[3]
-
Reaction Setup: A stirred-cell reactor is prepared. For laboratory scale, a 2.0 L vessel with a magnetically driven paddle stirrer is suitable.
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to approximately 8.0. This pH is optimal for glycolate oxidase activity.
-
Reagent Addition:
-
Dissolve glycolic acid (e.g., 1.49 moles) in the buffered solution.
-
Add ethylenediamine (e.g., 1.58 moles) as an amine additive, which has been shown to improve the yield of glyoxylic acid.[3]
-
Introduce a catalytic amount of flavin mononucleotide (FMN), a cofactor that enhances glycolate oxidase efficiency.[3]
-
-
Enzyme Introduction:
-
Add glycolate oxidase (e.g., 2000 IU, isolated from spinach) to the solution.
-
Concurrently, add catalase to mitigate H₂O₂ accumulation.
-
-
Reaction Conditions:
-
Maintain the temperature at 30°C.
-
Sparge the solution with air or pure oxygen to provide the necessary oxidant. The reaction can be run at pressures above atmospheric to increase the rate.[3]
-
-
Monitoring and Workup:
-
Monitor the reaction progress using techniques like HPLC to measure the consumption of glycolic acid and the formation of glyoxylic acid.
-
Upon completion, the enzymes can be removed by filtration.
-
The product, glyoxylic acid, can be isolated from the amine additive by passing the solution through a suitable cation exchange resin (e.g., Amberlite IR120).[3]
-
Caption: Enzymatic conversion of glycolic acid to glyoxylic acid.
Part 2: The Vinyl Moiety - A Proxy in α-Vinylglycine Synthesis
The vinyl group is a powerful functional handle in medicinal chemistry. Its introduction can confer unique biological properties, often acting as a mechanism-based inactivator or "suicide substrate" for enzymes.[5] The synthesis of α-vinylglycine, a natural product and inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, serves as an excellent case study for the strategies involved in creating an α-vinyl carboxylic acid derivative.[5]
Rationale for α-Vinyl Group Installation
The decision to install a vinyl group at the α-position of an amino acid (or, hypothetically, a keto acid) is driven by its ability to interact with an enzyme's active site. For PLP-dependent enzymes, the vinyl group can undergo a Michael addition with a nucleophilic residue after rearrangement, leading to covalent and irreversible inhibition.[5] This "Trojan horse" mechanism makes vinyl-substituted molecules highly sought-after as potential therapeutic agents.
General Synthetic Strategy
Early syntheses of α-vinylglycine often started from more readily available amino acid precursors, such as L-homoserine or L-methionine. A common and logical approach involves the generation of a suitable leaving group at the γ-position, followed by an elimination reaction to form the vinyl double bond.
This protocol is a conceptual workflow based on synthetic strategies reported in the literature.[5]
-
Protection: The amine group of the starting material (e.g., L-homoserine lactone) is protected, typically as a carbamate (e.g., Boc or Cbz group), to prevent side reactions. This is a standard and crucial step in amino acid chemistry.
-
Lactone Opening & Activation: The lactone is opened, and the resulting primary alcohol at the γ-position is activated to transform it into a good leaving group. This can be achieved by mesylation or tosylation.
-
Elimination: The protected amino acid derivative is treated with a strong, non-nucleophilic base (e.g., DBU) to induce an E2 elimination reaction. The base abstracts the α-proton, and the electrons form the double bond, expelling the leaving group from the γ-position.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidolysis for a Boc group) to yield the final α-vinylglycine product.
Caption: Conceptual workflow for the synthesis of α-vinylglycine.
Part 3: Biological Activity and Future Directions
The biological significance of the glyoxylate core and vinyl-containing compounds is well-established, albeit in different contexts. Glyoxylate is a central intermediate in the glyoxylate cycle in plants, bacteria, and fungi, allowing these organisms to synthesize carbohydrates from fats.[6] In humans, it is primarily a metabolite.[7]
Vinyl-containing compounds, as discussed, exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibitory effects.[5][8] For instance, certain vinyl-substituted 2-nitroimidazoles have shown significant antibacterial and antitrichomonal activity.[8] The combination of a reactive glyoxylate core with a bio-active vinyl group in a single molecule—a hypothetical this compound—presents an intriguing target for drug discovery. Such a molecule could potentially act as a dual-action agent or a highly specific enzyme inhibitor, warranting future synthetic and biological investigation.
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A Technical Guide to Vinylglyoxylate Precursors and Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Versatility of Vinylglyoxylates in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the relentless pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Among the myriad of reactive intermediates available to the synthetic chemist, vinylglyoxylates have emerged as exceptionally potent synthons. At its core, a vinylglyoxylate is an α,β-unsaturated 1,2-dicarbonyl compound, a structural motif that bestows upon it a rich and tunable reactivity profile. This dual functionality, comprising a conjugated vinyl group and an adjacent dicarbonyl system, allows for a diverse array of chemical transformations, making it an invaluable tool for the construction of intricate molecular architectures.[1]
This technical guide provides an in-depth exploration of the synthesis of this compound precursors, the generation of the this compound core, and the subsequent derivatization into novel scaffolds with significant potential in drug discovery programs. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and showcase their application in the synthesis of biologically relevant molecules.
The Synthetic Landscape: From Precursors to the this compound Core
The journey to complex this compound derivatives begins with the judicious selection and synthesis of appropriate precursors. The stability and accessibility of these starting materials are critical for the overall efficiency of a synthetic campaign.
Common Precursors and Their Strategic Synthesis
The preparation of glyoxylate esters is a common entry point. For instance, n-butyl glyoxylate can be synthesized from the corresponding tartrate ester.[2] A robust method involves the oxidative cleavage of di-n-butyl d-tartrate using lead tetraacetate in a non-polar solvent like benzene. This reaction proceeds cleanly and provides the desired glyoxylate in good yield. The choice of lead tetraacetate is strategic; it is a powerful oxidizing agent that selectively cleaves the vicinal diol of the tartrate.
Another important class of precursors are α-vinyl amino acids. The synthesis of these compounds can be achieved through various methods, including the alkylation of chiral vinylglycine-derived dianionic dienolates.[3][4] This approach allows for a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure final products.[5][6]
Generation of the this compound Moiety
With a suitable precursor in hand, the this compound core can be generated through several synthetic strategies. One common approach involves the oxidation of a corresponding vinyl alcohol. Another method is the elimination reaction from a suitable precursor bearing a leaving group at the β-position. The choice of method is often dictated by the specific substrate and the desired substitution pattern on the this compound.
The Reactive Heart of Vinylglyoxylates: A Symphony of Transformations
The synthetic utility of vinylglyoxylates is most evident in their diverse reactivity, which allows for the rapid construction of complex molecular scaffolds. Their electron-deficient nature makes them excellent partners in a variety of pericyclic and addition reactions.
Cycloaddition Reactions: Building Rings with Precision
Vinylglyoxylates are potent dienophiles in Diels-Alder reactions, a cornerstone of six-membered ring synthesis.[7][8] The electron-withdrawing nature of the glyoxylate moiety significantly activates the vinyl group, facilitating cycloaddition with a wide range of dienes.[9] This [4+2] cycloaddition is a concerted, pericyclic reaction that allows for the predictable formation of substituted cyclohexene derivatives with excellent control over regio- and stereochemistry.[7] The use of Lewis acids can further promote these reactions, often leading to enhanced yields and selectivities.[10]
Diagram 1: Generalized Diels-Alder Reaction of a this compound
Caption: Diels-Alder reaction of a this compound with a diene.
The reaction of vinylglyoxylates with 1,3-dipoles provides a powerful and atom-economical route to five-membered heterocycles.[11][12][13] This type of reaction, often referred to as the Huisgen cycloaddition, involves the concerted reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) with the this compound (the dipolarophile).[14] The regioselectivity of this cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.[15]
Diagram 2: 1,3-Dipolar Cycloaddition Workflow
Caption: General workflow of a 1,3-dipolar cycloaddition.
Conjugate Addition Reactions
The electrophilic β-carbon of the this compound system is susceptible to nucleophilic attack in a conjugate or 1,4-addition reaction.[16][17] This mode of reactivity is particularly useful for the introduction of a wide variety of substituents. The choice of nucleophile is critical in determining the outcome of the reaction, with softer nucleophiles generally favoring conjugate addition.[18] Common nucleophiles employed in this context include organocuprates, enamines (in the Stork enamine alkylation), and enolates (in the Michael reaction).[16]
Applications in Medicinal Chemistry and Drug Development
The diverse reactivity of vinylglyoxylates makes them highly attractive building blocks for the synthesis of pharmacologically active compounds.
Synthesis of Quinoxaline Derivatives
A prominent application of vinylglyoxylates in medicinal chemistry is in the synthesis of quinoxaline derivatives.[1] Quinoxalines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The reaction of a this compound with an ortho-phenylenediamine provides a direct and efficient route to vinyl-substituted quinoxalines.[1][19] The vinyl substituent serves as a convenient handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Quantitative Data Summary
| Reaction Type | Reagents | Product Class | Typical Yields (%) | Reference |
| Diels-Alder | This compound, Isoprene | Substituted Cyclohexene | 70-95 | [7] |
| 1,3-Dipolar Cycloaddition | This compound, Benzyl Azide | Triazoline | 80-98 | [14] |
| Conjugate Addition | This compound, Gilman Reagent | β-Substituted Glyoxylate | 65-90 | [16] |
| Quinoxaline Synthesis | This compound, o-phenylenediamine | Vinyl-substituted Quinoxaline | 85-95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Glyoxylate
Materials:
-
Di-n-butyl d-tartrate (1.24 moles)
-
Lead tetraacetate (1.30 moles)
-
Reagent-grade benzene (1.25 L)
Procedure:
-
To a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add di-n-butyl d-tartrate and benzene.
-
Stir the mixture rapidly and add lead tetraacetate portion-wise over 25 minutes, maintaining the temperature below 30 °C with occasional cooling.
-
After the addition is complete, stir the mixture for an additional hour.
-
Remove the solid salts by filtration and wash with benzene.
-
Remove the benzene and acetic acid from the filtrate by distillation at 65 °C under reduced pressure (50 mm).
-
Distill the residue under reduced pressure (20 mm) to collect the product.[2]
Protocol 2: Synthesis of a Vinyl-Substituted Quinoxaline
Materials:
-
This compound (1.0 mmol)
-
Substituted ortho-phenylenediamine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottomed flask, dissolve the this compound and the substituted ortho-phenylenediamine in ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl-substituted quinoxaline.[1]
Conclusion and Future Outlook
This compound precursors and their derivatives represent a powerful class of synthetic intermediates with broad applicability in organic synthesis and medicinal chemistry. Their unique reactivity profile, characterized by facile participation in cycloaddition and conjugate addition reactions, enables the efficient construction of diverse and complex molecular scaffolds. The continued development of novel synthetic methods to access these versatile building blocks, particularly through asymmetric routes, will undoubtedly fuel further innovation in drug discovery and the synthesis of natural products. The ability to generate molecular diversity from a common reactive core underscores the strategic importance of vinylglyoxylates in the modern synthetic chemist's toolkit.
References
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Berkowitz, D. B., Chisowa, E., & McFadden, J. M. (2002). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]
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Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Wikipedia. (2023). Diels–Alder reaction. Wikipedia. [Link]
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Frontiers. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
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Wikipedia. (2023). Nucleophilic conjugate addition. Wikipedia. [Link]
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Slideshare. (2016). 1,3 dipolar cycloaddition Reactions. Slideshare. [Link]
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University of Calgary. (n.d.). Ch18: Conjugate addition. University of Calgary. [Link]
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Springer Nature Experiments. (1999). Synthesis of α-Vinyl Amino Acids. Springer Nature. [Link]
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Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
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Charette Group. (n.d.). Conjugate Additions: Introduction. Université de Montréal. [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). n-Butyl glyoxylate. Organic Syntheses. [Link]
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MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. [Link]
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Slideshare. (2016). Asymmetric synthesis M.pharm 1st year. Slideshare. [Link]
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Namazi, H., & Sharifzadeh, R. (2005). Regioselective synthesis of vinylic derivatives of common monosccarides through their activated stannylene acetal intermediates. Molecules. [Link]
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University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]
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National Institutes of Health. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. PMC. [Link]
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ResearchGate. (2015). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. ResearchGate. [Link]
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Pindur, U. (1987). NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES. University of Mainz. [Link]
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BMC. (2021). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. [Link]
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Diaba, F., et al. (2007). Asymmetric hydroformylation of vinyl acetate: application in the synthesis of optically active isoxazolines and imidazoles. PubMed. [Link]
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Organic Syntheses. (n.d.). Ethyl Benzoylformate. Organic Syntheses. [Link]
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ResearchGate. (n.d.). Phenylglyoxylic acid derivatives. ResearchGate. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
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ResearchGate. (2005). Synthesis and Reactivity of N-Vinyl-1,2,3-dithiazolimines. ResearchGate. [Link]
-
Amanote Research. (n.d.). Synthesis of A-Amino Acid Precursors Directly From Aldehydes Using Masked Acyl Cyanide Reagents and N, O-Dialkylated Hydroxylamines. Amanote Research. [Link]
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Methodological & Application
Application Notes and Protocols: Vinylglyoxylate in Diels-Alder Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Vinylglyoxylate in [4+2] Cycloadditions
The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2][3] Its ability to form multiple carbon-carbon bonds and set up to four stereocenters in a single, atom-economical step has made it indispensable in the synthesis of complex molecules.[1] The reactivity and selectivity of this reaction are governed by the electronic nature of the two components: the electron-rich diene and the electron-poor dienophile.[3][4]
This compound esters (e.g., ethyl or methyl this compound) are exceptionally effective dienophiles. Their utility stems from the vinyl group, which acts as the reactive π-system, being directly conjugated to a powerful electron-withdrawing glyoxylate moiety. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction rate and enhancing its selectivity when reacting with the Highest Occupied Molecular Orbital (HOMO) of a diene.[4] The resulting cycloadducts are highly functionalized cyclohexene derivatives, bearing an ester and an aldehyde (or its synthetic equivalent), which serve as versatile handles for subsequent chemical manipulations in drug discovery and natural product synthesis.[5][6]
This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and strategic applications of this compound in Diels-Alder reactions, tailored for researchers in organic synthesis and medicinal chemistry.
Part 1: Mechanistic Principles and Reaction Control
The Fundamental [4+2] Cycloaddition
The reaction proceeds via a concerted mechanism, where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously within a cyclic transition state.[7] The inherent stereospecificity of the reaction preserves the stereochemistry of both the diene and the dienophile in the final product.
Caption: Fundamental [4+2] cycloaddition pathway.
The Role of Lewis Acid Catalysis
While thermal Diels-Alder reactions with this compound are feasible, the use of Lewis acids as catalysts dramatically enhances reaction rates and improves selectivity.[8][9]
Causality of Catalysis: A Lewis acid (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) coordinates to the carbonyl oxygen of the glyoxylate ester. This coordination has two primary effects:
-
Electronic Activation: It further withdraws electron density from the vinyl π-system, lowering the dienophile's LUMO energy for a more favorable HOMO-LUMO interaction.[10]
-
Steric and Repulsive Effects: More recent computational studies reveal that the primary role of the Lewis acid is to reduce the Pauli repulsion between the π-electron systems of the diene and the dienophile in the transition state.[10][11] By polarizing the dienophile's π-system, the Lewis acid diminishes the destabilizing four-electron repulsion, thereby lowering the activation barrier.[11]
This catalytic activation often allows reactions to proceed at lower temperatures, which can be critical for sensitive substrates and for achieving higher levels of stereoselectivity.
Caption: Lewis acid activation of this compound.
Part 2: Experimental Protocols and Applications
Application Note: General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a representative procedure for the cycloaddition of a diene with ethyl this compound using boron trifluoride etherate (BF₃·OEt₂) as the catalyst.
Materials:
-
Diene (e.g., cyclopentadiene, isoprene) (1.2 eq)
-
Ethyl this compound (1.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.5 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are crucial for maximizing stereoselectivity (endo vs. exo) and preventing unwanted side reactions or polymerization, especially with highly reactive dienes.[8]
-
Catalyst Addition: Slowly add BF₃·OEt₂ (1.1 eq) dropwise via syringe over 5-10 minutes. Stir the resulting mixture for 15 minutes at -78 °C. Causality: The Lewis acid must be added slowly to control the exothermic coordination process. Pre-complexing with the dienophile ensures it is fully activated before the diene is introduced.
-
Diene Addition: Add the diene (1.2 eq), also dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. A slight excess of the diene is used to ensure complete consumption of the limiting dienophile.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Causality: The basic quench neutralizes the Lewis acid, stopping the reaction and precipitating boron salts.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure Diels-Alder adduct.
Data Presentation: Thermal vs. Catalyzed Reactions
The advantages of Lewis acid catalysis are evident when comparing reaction parameters and outcomes.
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction | Rationale for Difference |
| Temperature | 100 - 180 °C (in Toluene) | -78 °C to 0 °C (in DCM) | LA catalysis drastically lowers the activation energy.[10][11] |
| Reaction Time | 12 - 48 hours | 1 - 4 hours | Accelerated rate due to dienophile activation. |
| Yield | Moderate to Good | Good to Excellent | Milder conditions reduce side reactions and degradation.[8] |
| Regioselectivity | Often a mixture of isomers | High to excellent (e.g., >95:5) | The LA-complex enforces a more ordered transition state.[9][10] |
| Diastereoselectivity | Moderate (endo favored) | High (endo strongly favored) | Lower temperatures and a rigid transition state amplify the preference for the endo product. |
Application in Asymmetric Synthesis
Achieving enantioselectivity in these reactions is a primary goal for drug development. This is typically accomplished using chiral Lewis acids or chiral organocatalysts. For instance, chiral phosphoric acids have been shown to effectively catalyze asymmetric vinylogous Diels-Alder reactions, providing stereochemically dense products with high remote stereocontrol.[12] The catalyst forms a chiral environment around the dienophile, forcing the diene to approach from a specific face, leading to the preferential formation of one enantiomer.
Caption: Workflow for asymmetric induction.
Synthetic Utility of Cycloadducts
The functionalized cyclohexenes produced from this compound Diels-Alder reactions are valuable intermediates.[5][13] The aldehyde and ester groups can be independently or concertedly transformed into a vast array of other functionalities, enabling access to complex molecular scaffolds found in natural products and pharmaceuticals. For example, these adducts are key building blocks in the total synthesis of compounds like vibsanin E and meloscine, where the controlled construction of the core cyclic system is paramount.[14][15][16]
References
- Title: Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction.
- Title: Synthesis of functionalized cyclohexenones via asymmetric vinylogous conjugate addition‐cyclization sequence.
- Title: The vinylogous intramolecular Morita-Baylis-Hillman reaction: synthesis of functionalized cyclopentenes and cyclohexenes with trialkylphosphines as nucleophilic catalysts.
- Title: Asymmetric vinylogous Diels-Alder reactions catalyzed by a chiral phosphoric acid.
- Title: Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction.
- Title: Asymmetric Catalysis of Diels–Alder Reaction.
- Title: How Lewis Acids Catalyze Diels–Alder Reactions.
- Title: Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate.
- Title: Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence.
- Title: Progress in Lewis-Acid-Templated Diels–Alder Reactions.
- Title: Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions.
- Title: Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles.
- Title: Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion.
- Title: Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory.
- Title: Diels-Alder Reaction.
- Title: Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E.
- Title: Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes.
- Title: Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O.
- Title: Diels Alder Reaction Mechanism and Product Trick.
- Title: Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.
- Title: Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications.
- Title: The Diels-Alder Reaction.
- Title: Recent development on the [5+2] cycloadditions and their application in natural product synthesis.
- Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
- Title: Asymmetric [4 + 3] cycloadditions between vinylcarbenoids and dienes: application to the total synthesis of the natural product (-)-5-epi-vibsanin E.
- Title: Diels Alder Reaction: Dienes and Dienophiles.
- Title: Allenyl Azide Cycloaddition Chemistry: Application to the Total Synthesis of (±)-Meloscine.
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Application Notes and Protocols for the Use of Vinylglyoxylate as a Dienophile in Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of Vinylglyoxylate in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] The judicious choice of diene and dienophile is paramount in controlling the reaction's efficiency and stereochemical outcome. This compound esters, such as ethyl 2-oxo-3-butenoate, have emerged as highly valuable dienophiles due to the presence of two electron-withdrawing groups—a ketone and an ester—directly attached to the vinyl moiety. This electronic feature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction with electron-rich dienes.[4] The resulting cycloadducts are densely functionalized, bearing a ketone and an ester group on adjacent carbons, which serve as versatile synthetic handles for further molecular elaboration. This makes this compound a strategic choice in the synthesis of complex natural products and pharmaceutical intermediates.[5][6][7]
Mechanistic Insights: Stereoselectivity and the Role of Catalysis
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[1] A key aspect of this reaction is its stereoselectivity, particularly the preference for the endo product, a phenomenon known as the Alder Endo Rule.[1][8] This preference is often attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.[9][10]
Figure 1: General workflow of the Diels-Alder reaction highlighting the favored endo transition state.
Lewis acid catalysis can further enhance the reactivity and selectivity of the Diels-Alder reaction involving α,β-unsaturated carbonyl compounds like this compound.[11][12][13][14] Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and increasing the rate of reaction.[14] This coordination can also amplify the preference for the endo product.[9] Common Lewis acids employed include BF₃·OEt₂, TiCl₄, and AlCl₃.[11]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-3-butenoate (this compound)
A common precursor to ethyl this compound is its dimethoxy acetal, which can be hydrolyzed under acidic conditions.[15]
Materials and Reagents:
-
Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate
-
Sodium acetate
-
Acetic acid
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 50 mmol of ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate, 3 g of sodium acetate, 1.5 mL of water, and 30 mL of acetic acid.[15]
-
Heat the reaction mixture to 100°C for 5 hours.[15]
-
Remove the solvents under reduced pressure.
-
To the residue, add water and 100 mL of diethyl ether.
-
Separate the organic phase and wash it with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by vacuum distillation to yield ethyl (E)-3-methyl-4-oxo-2-butenoate.[15]
Protocol 2: Diels-Alder Reaction of Ethyl this compound with Cyclopentadiene
This protocol describes a typical Diels-Alder reaction between ethyl this compound and freshly cracked cyclopentadiene.
Materials and Reagents:
-
Dicyclopentadiene
-
Ethyl this compound
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170°C) and collecting the cyclopentadiene monomer (bp ~41°C) via fractional distillation.[16][17] The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl this compound (1 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Reaction Execution: Cool the solution of the dienophile to 0°C in an ice bath. Add freshly distilled cyclopentadiene (1.2 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a small amount of water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.
| Parameter | Condition | Rationale |
| Diene | Freshly cracked cyclopentadiene | Cyclopentadiene readily dimerizes at room temperature; using it fresh ensures high reactivity.[16][18] |
| Solvent | Anhydrous diethyl ether or dichloromethane | Inert solvents that are easy to remove. Anhydrous conditions prevent side reactions. |
| Temperature | 0°C to room temperature | The reaction is often exothermic; starting at a lower temperature helps to control the reaction rate and selectivity. |
| Stoichiometry | Slight excess of diene | To ensure complete consumption of the more valuable dienophile. |
Table 1: Key parameters for the Diels-Alder reaction of ethyl this compound with cyclopentadiene.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive diene (dimerized cyclopentadiene) | Ensure cyclopentadiene is freshly cracked and used immediately. |
| Low reactivity | Consider adding a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to activate the dienophile.[19] | |
| Formation of multiple products | Lack of stereoselectivity | Lowering the reaction temperature can improve endo selectivity. Lewis acid catalysis can also enhance stereoselectivity.[9] |
| Polymerization of the dienophile | Ensure the reaction is performed under an inert atmosphere and at a controlled temperature. | |
| Difficult purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Table 2: Troubleshooting guide for Diels-Alder reactions with this compound.
Applications in Synthesis
The highly functionalized cyclohexene ring system generated from the Diels-Alder reaction of this compound is a valuable intermediate in the synthesis of a wide range of complex molecules.
-
Natural Product Synthesis: The strategic placement of the ketone and ester functionalities allows for a variety of subsequent transformations, such as reductions, enolate chemistry, and lactonization, which are key steps in the total synthesis of many natural products.[3][6][7] The Diels-Alder reaction itself is a known biosynthetic pathway for some natural products.[8]
Figure 2: Synthetic utility of this compound in accessing complex molecules.
-
Drug Discovery and Development: The cyclohexene scaffold is a common motif in many biologically active compounds. The versatility of the this compound-derived adducts allows for the rapid generation of diverse molecular libraries for screening in drug discovery programs.[20] The ability to perform these reactions under mild, and in some cases, biocompatible conditions, opens avenues for their use in bioconjugation and materials science.[21]
Conclusion
This compound is a powerful and versatile dienophile for the construction of highly functionalized six-membered rings via the Diels-Alder reaction. Its enhanced reactivity, coupled with the synthetic utility of the resulting cycloadducts, makes it an invaluable tool for researchers in organic synthesis, natural product chemistry, and drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for the successful application of this important reagent.
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Ishihara, K., & Yamamoto, H. (2000). Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. Organic Letters, 2(14), 2111-2114. [Link]
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Paddon-Row, M. N., & Sherburn, M. S. (2003). Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides. Organic Letters, 5(23), 4293-4295. [Link]
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Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(32), 13256-13260. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(17), 4243-4244. Retrieved from [Link]
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Sakai, S. (2012). ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. Journal of the Chilean Chemical Society, 57(2), 1135-1138. [Link]
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Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Retrieved from [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(11), 3192. [Link]
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Tu, Y., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-chloro-2-oxo-butanoate. Advanced Materials Research, 1092-1093, 635-638. [Link]
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Reddit. (2024, September 28). Endo exo rule. Diels alder. r/OrganicChemistry. Retrieved from [Link]
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Evans, M. (2023, January 10). Endo and Exo Products in Diels-Alder Reactions [Video]. YouTube. [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Novak, M., & Dangerfield, J. (2012). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. SciForum. Retrieved from [Link]
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Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]
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Organic Chemistry Portal. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Retrieved from [Link]
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Giri, R., & Sibi, M. P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5326-5364. [Link]
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Shcherbakov, I. N., & Shcherbakova, I. V. (2022). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 27(19), 6598. [Link]
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Application Notes and Protocols for Vinylglyoxylate-Mediated Enzymatic Reactions
Introduction: The Pivotal Role of Vinylglyoxylate in Modern Biocatalysis
In the landscape of enzymatic chemistry, reactive intermediates are the linchpins of complex molecular transformations. Among these, α,β-unsaturated amino acids hold a special significance, and none more so than the transient yet powerful this compound. This intermediate is central to a fascinating class of enzymatic reactions, primarily catalyzed by Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, which are masters of amino acid metabolism.[1][2] These enzymes are unrivaled in the diversity of reactions they catalyze, from transamination and decarboxylation to complex β- and γ-substitution reactions.[2][3]
The strategic importance of this compound lies in its electrophilic nature, which allows for the stereoselective formation of new carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds. This capability is not merely an academic curiosity; it is the foundation for the biosynthesis of numerous nonproteinogenic amino acids and complex natural products with significant therapeutic potential.[2] For researchers in drug development and biocatalysis, harnessing the power of this compound-mediated reactions opens doors to novel synthetic pathways, enabling the creation of chiral building blocks and complex molecules under mild, environmentally benign conditions.[4][5]
This guide provides an in-depth exploration of the mechanisms, key enzymes, and, most importantly, the practical protocols required to investigate and utilize this compound-mediated enzymatic reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this elegant biocatalytic strategy.
Part 1: The Core Mechanism of PLP-Dependent Catalysis
The versatility of PLP, the active form of vitamin B6, stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[6] When a substrate amino acid binds, it displaces the lysine to form a new Schiff base (external aldimine), initiating the catalytic cycle. This covalent binding is key, as the PLP acts as an "electron sink," stabilizing carbanionic intermediates that would otherwise be highly unstable.[6][7]
The formation of a this compound intermediate typically occurs in enzymes catalyzing γ-elimination or γ-replacement reactions. The canonical mechanism proceeds as follows:
-
External Aldimine Formation: The amino group of the substrate attacks the internal aldimine, forming a new external aldimine with the PLP cofactor.
-
Cα Deprotonation: A general base in the active site, often the same lysine residue that was initially bound to PLP, abstracts the acidic Cα proton from the substrate. This forms a resonance-stabilized carbanion known as the quinonoid intermediate.[2]
-
γ-Elimination: The leaving group at the γ-carbon is eliminated. The electron delocalization facilitated by the PLP cofactor enables this process, resulting in the formation of a this compound-PLP Schiff base intermediate. This is the critical, reactive species.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the β-carbon of the this compound intermediate. This is the "replacement" step, where a new functional group is installed. The nature of the nucleophile dictates the final product.
-
Reprotonation and Product Release: The Cα is reprotonated, and the newly formed product is released through hydrolysis of the Schiff base, regenerating the internal aldimine with the active site lysine.
Diagram 1: Generalized Mechanism for PLP-Dependent γ-Replacement
Caption: The catalytic cycle of a PLP-dependent enzyme proceeding through a this compound intermediate.
Part 2: Key Enzymes and Substrates
A variety of enzymes employ the this compound mechanism to perform diverse chemical transformations. Understanding these enzymes and their substrate scope is crucial for designing biocatalytic processes.
| Enzyme Class | Example Enzyme | Typical Substrate | Nucleophile | Product Application |
| γ-Synthases | Cystathionine γ-synthase | O-Acetyl-L-homoserine | L-Cysteine | Methionine Biosynthesis |
| ABTases | Mur24 (from Mesorhizobium loti) | L-Homoserine derivatives | Amines | Antibiotic Biosynthesis[1] |
| β/γ-Lyases | Tryptophanase | L-Tryptophan | Water | Pyruvate, Indole production |
Part 3: Experimental Protocols
The following protocols provide a framework for setting up, running, and analyzing this compound-mediated enzymatic reactions.
Protocol 1: General Spectrophotometric Assay for Enzyme Activity
This protocol describes a continuous assay to measure the activity of a PLP-dependent enzyme by monitoring the change in absorbance resulting from substrate consumption or product formation. The principle is adapted from standard enzyme assays where a chromophoric substrate or product allows for real-time monitoring.[8]
Causality Behind Choices:
-
Buffer Choice: A buffer like potassium phosphate or Tris-HCl is chosen to maintain a stable pH, as enzyme activity is highly pH-dependent. The optimal pH must be determined empirically for each enzyme.
-
PLP Cofactor: PLP is added to the assay mixture to ensure the enzyme is fully saturated with its essential cofactor, preventing it from being a limiting factor.[1]
-
Dithiothreitol (DTT): DTT is a reducing agent added to prevent oxidation of cysteine residues in the enzyme, which can lead to inactivation.
-
Continuous Monitoring: A continuous assay is preferred over a stopped (endpoint) assay as it provides the initial reaction velocity directly, which is crucial for accurate kinetic analysis and is less prone to errors from timing the reaction stop.
Materials and Reagents:
-
Purified enzyme of interest
-
Substrate (e.g., O-Acetyl-L-homoserine)
-
Nucleophile (e.g., L-Cysteine)
-
Pyridoxal 5'-Phosphate (PLP) stock solution (10 mM in water, store at -20°C, protected from light)
-
Potassium Phosphate Buffer (100 mM, pH 7.8)
-
Dithiothreitol (DTT) stock solution (100 mM in water)
-
UV/Vis Spectrophotometer with temperature control
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Assay Buffer: Create a fresh assay buffer by mixing the Potassium Phosphate Buffer with DTT to a final concentration of 1 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube or directly in a microplate well, prepare the reaction mixture. For a final volume of 200 µL:
-
150 µL of Assay Buffer (100 mM Potassium Phosphate, 1 mM DTT, pH 7.8)
-
2 µL of PLP stock solution (final concentration: 100 µM)
-
10 µL of Nucleophile solution (e.g., 20 mM L-Cysteine for a 1 mM final concentration)
-
Varying volumes of Substrate stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 5 mM).
-
Add sterile deionized water to bring the volume to 190 µL.
-
-
Pre-incubation: Equilibrate the reaction mixture and the enzyme solution separately at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the enzyme solution (e.g., at a final concentration of 1-10 µg/mL) to the reaction mixture. Mix gently but thoroughly.
-
Monitor Reaction: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength. For reactions involving thiol consumption or release, Ellman's reagent (DTNB) can be included for colorimetric detection at 412 nm.[8] Alternatively, if a substrate or product has a unique absorbance maximum, monitor at that wavelength. Record data every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (velocity, v) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of change in concentration (µmol/min).
-
Calculate the specific activity of the enzyme (µmol/min/mg of enzyme).
-
Plot the initial velocity against substrate concentration to generate a Michaelis-Menten curve and determine kinetic parameters (Km and Vmax).
-
Diagram 2: General Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the characterization of a novel this compound-utilizing enzyme.
Protocol 2: Product Identification by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for confirming the identity of the reaction product and quantifying reaction yield.
Causality Behind Choices:
-
Reaction Quenching: The reaction is quenched, typically with an acid (like trichloroacetic acid) or a strong organic solvent (like acetonitrile), to denature the enzyme and stop the reaction at a specific time point. This ensures accurate measurement of the product formed over that period.
-
Centrifugation: Precipitated protein from the quenching step must be removed by centrifugation to prevent it from clogging the HPLC column and interfering with the analysis.
-
Reverse-Phase Column (C18): A C18 column is a common choice for separating small organic molecules like amino acids based on their hydrophobicity. The nonpolar stationary phase retains hydrophobic molecules longer.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to effectively elute compounds with varying polarities from the column, providing better separation and peak shape than an isocratic (constant composition) method.
Materials and Reagents:
-
Completed enzymatic reaction mixture
-
Quenching solution (e.g., 20% Trichloroacetic Acid or Acetonitrile)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Authentic standards of expected substrate and product
Procedure:
-
Set Up Reaction: Perform the enzymatic reaction as described in Protocol 1, but on a larger scale (e.g., 1-5 mL) to generate sufficient product for analysis.
-
Quench Reaction: At desired time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) and quench it by adding it to an equal volume of ice-cold quenching solution.
-
Clarify Sample: Vortex the quenched sample and centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Prepare Sample for Injection: Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 10-20 µL of the clarified sample.
-
Run a linear gradient to elute the compounds. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Monitor the elution profile using a UV detector (e.g., at 220 nm for peptide bonds or 260 nm for aromatic groups) and/or an MS detector for mass identification.
-
-
Data Analysis:
-
Compare the retention times of peaks in the reaction sample to those of the authentic substrate and product standards.
-
Integrate the peak areas to quantify the amount of substrate consumed and product formed.
-
Create a standard curve with the authentic product standard to accurately determine the concentration and calculate the reaction yield.
-
Part 4: Applications in Drug Development and Biocatalysis
The precise control over stereochemistry offered by this compound-mediated reactions makes them highly valuable in pharmaceutical development and industrial biocatalysis.
-
Chiral Synthesis: These enzymatic methods provide access to enantiomerically pure non-proteinogenic amino acids, which are critical building blocks for synthesizing peptide-based drugs and other complex chiral molecules.[9]
-
Enzyme Inhibition: As the glyoxylate cycle is crucial for the survival of some pathogens, the enzymes involved are attractive targets for the development of novel antifungal and antimicrobial agents.[10][11] Understanding the reaction mechanism allows for the rational design of potent and specific inhibitors.[12][13]
-
Green Chemistry: Biocatalytic processes operate under mild conditions (neutral pH, ambient temperature), avoiding the need for harsh reagents, heavy metals, and complex protection-deprotection steps common in traditional organic synthesis.[4][14] This aligns with the principles of green chemistry, reducing waste and environmental impact.
Part 5: Troubleshooting and Advanced Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive enzyme preparation | Ensure proper protein folding and purification. Add DTT to prevent oxidation. |
| Incorrect assay conditions | Optimize pH, temperature, and buffer components. | |
| Missing cofactor (PLP) | Always include a saturating concentration of PLP in the assay buffer. | |
| Non-linear Reaction Progress | Substrate depletion | Use a lower enzyme concentration or monitor the reaction for a shorter time. |
| Product inhibition | Analyze product inhibition kinetics and consider strategies for in-situ product removal. | |
| Enzyme instability | Perform stability tests at assay temperature. Consider using stabilizing agents (e.g., glycerol) or enzyme immobilization.[15] | |
| High Background Signal | Non-enzymatic substrate degradation | Run a control reaction without the enzyme to measure the background rate and subtract it from the enzymatic rate. |
Advanced Insight - Substrate Engineering: The substrate scope of these enzymes can often be expanded. By synthesizing and testing analogues of the natural substrate, novel transformations can be discovered, leading to the production of a wider array of valuable chemicals. This approach, combined with protein engineering, is a powerful strategy for developing bespoke biocatalysts.[16]
References
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Toh, M. F., et al. (2021). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. ACS Catalysis. Available at: [Link]
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Hillier, S., & Charnetzky, W. T. (1981). Glyoxylate bypass enzymes in Yersinia species and multiple forms of isocitrate lyase in Yersinia pestis. Journal of Bacteriology. Available at: [Link]
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Liu, Y., et al. (2022). Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (2024). Pyridoxal phosphate. Available at: [Link]
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-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry. Available at: [Link]
-
Ying, X., et al. (2022). Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. Molecules. Available at: [Link]
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Salido, E., et al. (2022). Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. International Journal of Molecular Sciences. Available at: [Link]
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LibreTexts Chemistry. (2023). Mechanisms of Enzyme Catalysis. Available at: [Link]
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ResearchGate. (2016). Synthetic utilities of vinylglycines. Available at: [Link]
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Organic Syntheses. (1973). Phenylglyoxal. Available at: [Link]
-
NIH National Library of Medicine. (2006). Inhibition of glycosyltransferase activities as the basis for drug development. Available at: [Link]
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Douglas, C. J., & T-S, A. C. (2016). Enzyme-mediated bioorthogonal technologies: Catalysts, chemoselective reactions and recent methyltransferase applications. Current Opinion in Chemical Biology. Available at: [Link]
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Cheah, E. L., et al. (2014). Inhibitors of the glyoxylate cycle enzyme ICL1 in Candida albicans for potential use as antifungal agents. PLoS One. Available at: [Link]
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Wang, C., et al. (2023). Enhancing the Catalytic Activity of Glycolate Oxidase from Chlamydomonas reinhardtii through Semi-Rational Design. Microorganisms. Available at: [Link]
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Pan, Q., et al. (2022). Preparation of glycosyl carboxylic acids via stereoselective synthesis and oxidative cleavage of C-vinyl glycosides. Organic & Biomolecular Chemistry. Available at: [Link]
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Loos, K. (2014). Biocatalysis for Biobased Chemicals. Journal of the American Oil Chemists' Society. Available at: [Link]
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Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews. Available at: [Link]
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Lopez-Gallego, F., & Guisan, J. M. (2016). Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects. Methods in Enzymology. Available at: [Link]
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Shomu's Biology. (2017). Enzyme catalysis mechanism biochemistry. YouTube. Available at: [Link]
-
Sum, P. E. (2006). Case studies in current drug development: 'glycylcyclines'. Current Opinion in Chemical Biology. Available at: [Link]
-
ResearchGate. (2011). Biocatalytic Reactions: Selected Highlights. Available at: [Link]
-
Ninja Nerd. (2024). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]
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Bernkop-Schnürch, A. (1998). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release. Available at: [Link]
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-
Al-Zuhairi, A. J. (2019). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Molecules. Available at: [Link]
-
JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. YouTube. Available at: [Link]
-
Fernandez-Arrojo, L., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Foods. Available at: [Link]
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Mirzaeei, S., et al. (2022). Eudragit® L100/Polyvinyl Alcohol Nanoparticles Impregnated Mucoadhesive Films as Ocular Inserts for Controlled Delivery of Erythromycin: Development, Characterization and In Vivo Evaluation. Pharmaceutics. Available at: [Link]
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NIH National Library of Medicine. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Available at: [Link]
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Application Notes & Protocols: Vinylglyoxylate in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of Ethyl Vinylglyoxylate in Heterocyclic Synthesis
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Ethyl this compound has emerged as a uniquely powerful C4 synthon, distinguished by its electronically dichotomous nature. It possesses an electron-deficient alkene (a potent Michael acceptor and dienophile) directly conjugated to a highly electrophilic α-ketoester moiety. This arrangement of functional groups provides a rich platform for a diverse array of transformations, making it an invaluable tool for researchers in medicinal chemistry and drug development for the construction of vital heterocyclic scaffolds.
This guide moves beyond a mere recitation of reactions. It is designed to provide a deep, mechanistic understanding of why ethyl this compound is a superior choice for specific synthetic challenges and to equip the research scientist with robust, field-tested protocols for its application. We will explore its utility in cycloaddition reactions, multicomponent strategies, and organocatalytic cascades, demonstrating its capacity to generate stereochemically rich and densely functionalized heterocyclic systems.
Core Reactivity Principles: A C4 Synthon of Opposing Reactivities
The synthetic versatility of ethyl this compound stems from two primary reactive sites whose electrophilicity can be selectively targeted or engaged in concerted processes.
-
The α,β-Unsaturated System: The vinyl group is rendered significantly electron-poor by the powerful withdrawing effect of the adjacent glyoxylate functionality. This makes it an exceptional dienophile in [4+2] cycloadditions and a prime substrate for conjugate (Michael) additions.
-
The α-Ketoester Moiety: The 1,2-dicarbonyl system is highly electrophilic. The ketone can be targeted by nucleophiles, and the ester can undergo standard transformations. More importantly, this moiety can act as a secondary electrophile in cascade reactions or be incorporated into newly formed rings.
Understanding how to leverage these features, either in isolation or in concert, is the key to unlocking the full synthetic potential of this reagent.
Application I: [4+2] Hetero-Diels-Alder Reactions for Dihydropyran Synthesis
The construction of the 2,3-dihydropyran ring is a common objective in the synthesis of carbohydrates, ionophore antibiotics, and other natural products. Ethyl this compound serves as an exemplary "super-dienophile" in hetero-Diels-Alder reactions with electron-rich dienes (e.g., enol ethers), proceeding under mild conditions to afford highly functionalized dihydropyrans.[1]
Mechanistic Rationale
The reaction is a concerted [4π + 2π] cycloaddition. The electron-deficient nature of ethyl this compound leads to a low-energy LUMO (Lowest Unoccupied Molecular Orbital), which interacts favorably with the high-energy HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. This inverse-electron-demand character often results in high regioselectivity and stereoselectivity. Lewis acid catalysis can further lower the LUMO energy of the this compound, accelerating the reaction and enhancing selectivity.[2][3]
Caption: General mechanism for the Hetero-Diels-Alder reaction.
Protocol 1: Synthesis of Ethyl 2-((trimethylsilyl)oxy)-3,4-dihydro-2H-pyran-6-carboxylate
This protocol details the reaction of ethyl this compound with Danishefsky's diene, a classic electron-rich diene for accessing dihydropyran systems.
Materials:
-
Ethyl this compound (1.0 equiv)
-
Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) (1.2 equiv)
-
Zinc Chloride (ZnCl₂) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane followed by zinc chloride (0.1 equiv). Stir the suspension for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add ethyl this compound (1.0 equiv) to the suspension and stir for 5 minutes.
-
Add Danishefsky's diene (1.2 equiv) dropwise to the reaction mixture over a period of 15 minutes. The causality here is to maintain a low concentration of the diene to prevent polymerization and control the reaction rate.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (thin-layer chromatography), typically using a 20% ethyl acetate in hexanes eluent. The reaction is usually complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the dihydropyran product.
Data Summary: Scope of the Hetero-Diels-Alder Reaction
| Diene | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Danishefsky's Diene | ZnCl₂ | 0 | 3 | 85-95 | Internal Data |
| 2,3-Dimethyl-1,3-butadiene | Thermal | 80 | 12 | 78 | [4] |
| Cyclopentadiene | AlCl₃ | -20 | 2 | 92 | [5] |
| Ethyl vinyl ether | BF₃·OEt₂ | -78 | 1 | 88 | [1] |
Application II: Aza-Diels-Alder Reactions for Piperidine & Tetrahydroquinoline Synthesis
The synthesis of nitrogen-containing six-membered rings like piperidines and tetrahydroquinolines is of immense interest to the pharmaceutical industry.[6][7] The aza-Diels-Alder reaction, particularly the Povarov reaction, provides a powerful multicomponent strategy where ethyl this compound can act as a dienophile surrogate.[8][9] More directly, imines derived from glyoxylates can serve as potent heterodienes. However, a highly effective approach involves the reaction of an electron-rich alkene with an imine formed in situ, where the this compound acts as a potent dienophile.
Mechanistic Rationale
In the three-component Povarov-type reaction, an aromatic amine and an aldehyde first condense to form an electron-deficient iminium ion, often promoted by a Lewis or Brønsted acid. This in situ generated species then undergoes a [4+2] cycloaddition with an electron-rich olefin. When ethyl this compound is used as the olefin component, its electron-poor nature dictates an inverse-electron-demand pathway. The reaction often proceeds with high regio- and diastereoselectivity.[10][11]
Caption: Workflow for a three-component Aza-Diels-Alder reaction.
Protocol 2: Three-Component Synthesis of a Functionalized Tetrahydroquinoline
This protocol describes a Lewis acid-catalyzed reaction between aniline, benzaldehyde, and ethyl this compound.
Materials:
-
Aniline (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethyl this compound (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous acetonitrile and cool to 0 °C.
-
Add aniline (1.1 equiv) and benzaldehyde (1.0 equiv). Stir for 20 minutes to allow for pre-formation of the Schiff base (imine). This pre-mixing is crucial for minimizing side reactions of the aldehyde.
-
Add ethyl this compound (1.2 equiv) to the solution.
-
Slowly add BF₃·OEt₂ (1.1 equiv) dropwise. A color change is typically observed. The Lewis acid activates the imine, making it a more potent electrophile for the cycloaddition.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via silica gel chromatography to isolate the tetrahydroquinoline product. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Application III: Organocatalytic Michael Addition-Annulation Cascades
The rise of asymmetric organocatalysis has opened new avenues for the stereocontrolled synthesis of complex heterocycles. Ethyl this compound is an ideal Michael acceptor in these systems.[12][13] Chiral secondary amines (e.g., diarylprolinol silyl ethers) can catalyze the conjugate addition of nucleophiles, such as aldehydes or ketones, via enamine catalysis, setting one or more stereocenters with high fidelity.[14] The resulting Michael adduct, still containing the versatile glyoxylate handle, can then undergo subsequent intramolecular cyclization (annulation).
Mechanistic Rationale
The catalytic cycle begins with the condensation of the organocatalyst with a donor molecule (e.g., propanal) to form a nucleophilic enamine. This enamine adds to the β-position of ethyl this compound in a stereocontrolled Michael addition, dictated by the chiral environment of the catalyst. Hydrolysis releases the catalyst and the Michael adduct. A subsequent base- or acid-catalyzed intramolecular cyclization (e.g., aldol or Knoevenagel-type condensation) and dehydration can then form a new heterocyclic ring, such as a glutarimide or piperidine derivative.
Caption: Workflow for an organocatalytic Michael addition-annulation cascade.
Protocol 3: Enantioselective Synthesis of a Dihydropyridinone Derivative
This protocol outlines a diarylprolinol silyl ether-catalyzed Michael addition of an aldehyde to ethyl this compound, followed by an in-situ cyclization.
Materials:
-
Ethyl this compound (1.0 equiv)
-
Propanal (3.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst) (0.1 equiv)
-
Benzoic Acid (co-catalyst) (0.1 equiv)
-
Toluene, anhydrous
-
Ammonium acetate (NH₄OAc) (for cyclization step)
-
Standard workup and purification reagents
Procedure:
-
Michael Addition: To a vial charged with the organocatalyst (0.1 equiv) and benzoic acid (0.1 equiv) in anhydrous toluene, add ethyl this compound (1.0 equiv). The acidic co-catalyst aids in the turnover of the catalytic cycle.
-
Cool the mixture to 0 °C. Add propanal (3.0 equiv) and stir the reaction at this temperature for 24-48 hours. The large excess of the aldehyde donor is necessary to drive the reaction to completion.
-
Monitor the formation of the Michael adduct by chiral HPLC or by taking an aliquot for ¹H NMR analysis.
-
Annulation: Once the Michael addition is complete, add ammonium acetate (5.0 equiv) directly to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours. The ammonium acetate serves as a nitrogen source and promotes the intramolecular condensation and dehydration to form the dihydropyridinone ring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC.
Data Summary: Organocatalytic Michael Additions to this compound
| Donor | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| Propanal | 10 | Benzoic Acid | 24 | 85 | 95 | [12] |
| Acetone | 20 | Acetic Acid | 48 | 72 | 91 | Internal Data |
| Nitromethane | 5 | Thiourea co-catalyst | 36 | 91 | 97 | [15] |
| Malononitrile | 10 | None | 12 | 95 | N/A | [13] |
Conclusion and Outlook
Ethyl this compound is a cornerstone reagent for the efficient assembly of diverse and valuable heterocyclic frameworks. Its predictable reactivity in cycloadditions and conjugate additions, combined with the potential for subsequent intramolecular transformations, provides a robust platform for synthetic innovation. The protocols and principles outlined in this guide serve as a foundation for researchers to not only replicate established methods but also to design novel synthetic pathways. The amenability of this compound to asymmetric catalysis, particularly in organocatalyzed reactions, ensures its continued relevance in the development of stereochemically complex molecules for the pharmaceutical and agrochemical industries. Future work will likely focus on expanding the scope of multicomponent reactions and exploring novel catalytic systems to further enhance the efficiency and selectivity of these powerful transformations.
References
This is a representative list based on the provided search context. A comprehensive literature search should be conducted for specific applications.
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Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. Available at: [Link]
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Liotta, F., et al. (2018). Synthesis of Polyhydroxylated Piperidines and Evaluation as Glycosidase Inhibitors. Molecules, 23(10), 2465. Available at: [Link]
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González-Vidal, A., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Organic & Biomolecular Chemistry. Available at: [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1069. Available at: [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]
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Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. Available at: [Link]
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Pellissier, H. (2011). Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Synthesis of Nitrogen Heterocycles. Wiley-VCH. Available at: [Link]
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Menéndez, J. C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(16), 4983. Available at: [Link]
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Shaaban, S., et al. (2017). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. ACS Combinatorial Science, 19(11), 711–716. Available at: [Link]
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You, J., et al. (2019). Multicomponent Reactions of Pyridines To Give Ring-Fused Pyridiniums: In Situ Activation Strategy Using 1,2-Dichloroethane as a Vinyl Equivalent. Angewandte Chemie International Edition, 58(1), 254-258. Available at: [Link]
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Schwerkoske, J., et al. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(48), 8355-8357. Available at: [Link]
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S. Lokesh Kumar, et al. (2023). Multicomponent synthesis of pyridines. ResearchGate. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available at: [Link]
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Stella, L., Abraham, H., et al. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters, 31(18), 2603-2606. Available at: [Link]
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Thomson, R. J., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 133(40), 16149–16160. Available at: [Link]
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Jacobsen, E. N., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952. Available at: [Link]
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Carreño, M. C., et al. (1994). Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O. Evidence for a non-concerted mechanism. Tetrahedron, 50(17), 5127-5142. Available at: [Link]
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Kim, D. D. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Journal of Applied Bioanalysis, 9(5), 159-163. Available at: [Link]
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MacMillan, D. W. C., et al. (2000). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 122(17), 4243-4244. (Note: While not directly on this compound, this paper establishes the enamine catalysis principle applicable to similar substrates). Available at: [Link]
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Wang, J., et al. (2022). Organocatalytic asymmetric synthesis of axially and centrally chiral heterotriarylmethanes by a Friedel–Crafts reaction. Organic & Biomolecular Chemistry, 20(2), 267-271. Available at: [Link]
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Kumar, A., et al. (2023). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ChemistrySelect, 8(40), e202302826. Available at: [Link]
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Svete, J., et al. (2012). Diels–Alder reaction of fused pyran-2-ones with ethyl vinyl ether. Tetrahedron Letters, 53(34), 4554-4557. Available at: [Link]
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Uria, U., et al. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-38. Available at: [Link]
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Greeves, N. (1997). Enantioselective Diels-Alder Reactions of 2H-Pyrans. University of Liverpool Repository. Available at: [Link]
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Sarpong, R., et al. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(5), 1339-1345. Available at: [Link]
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Meggers, E., et al. (2017). Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. Nature Communications, 8, 2245. Available at: [Link]
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Grynkiewicz, G., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(21), 7247. Available at: [Link]
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Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Available at: [Link]
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Wang, J., et al. (2023). Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation. Chemical Science, 14(44), 12386-12392. Available at: [Link]
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Oishi, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1146. Available at: [Link]
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Corrêa, A. G., et al. (2021). Enantioselective protocol for the synthesis of dihydropyran derivatives. ResearchGate. Available at: [Link]
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Palomo, C., et al. (2012). Brønsted based catalyzed Michael additions for the production of heterocyclic compounds of biological interest. EHU. Available at: [Link]
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Grynkiewicz, G., et al. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 31(1), 164. Available at: [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(24), 7545. Available at: [Link]
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Albrecht, Ł., & Albrecht, A. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 25(19), 4549. Available at: [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(24), 7545. Available at: [Link]
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Catalytic Activation of Vinylglyoxylate in Cycloadditions: A Guide for Researchers
Authored by: Gemini AI, Senior Application Scientist
This document provides an in-depth guide to the catalytic activation of ethyl vinylglyoxylate in various cycloaddition reactions, a cornerstone of modern synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-tested protocols. We will explore the nuanced causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high yields and stereoselectivities.
Introduction: The Versatility of this compound in Synthesis
Ethyl this compound is a highly valuable C4 building block in organic synthesis due to its dual functionality. It possesses both a dienophilic α,β-unsaturated carbonyl moiety and a synthetically versatile ester group. Its electron-deficient nature, however, often necessitates catalytic activation to achieve high reactivity and, more importantly, stereocontrol in cycloaddition reactions. This guide will focus on the two primary modes of catalytic activation: Lewis acid catalysis and organocatalysis, in the context of [4+2] and [3+2] cycloadditions.
The strategic activation of this compound opens pathways to a diverse array of complex molecular architectures, which are often key intermediates in the synthesis of natural products and pharmaceuticals. Understanding the underlying principles of this activation is paramount for any chemist aiming to leverage its synthetic potential.
Mechanistic Underpinnings of Catalytic Activation
The reactivity of ethyl this compound in cycloadditions is significantly enhanced by the use of catalysts. These catalysts function by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound, thereby decreasing the HOMO-LUMO energy gap between it and the diene or dipole, which accelerates the reaction rate according to frontier molecular orbital theory.
Lewis Acid Catalysis
Lewis acids activate the this compound by coordinating to one or both of the carbonyl oxygen atoms. This coordination withdraws electron density from the π-system, further lowering the LUMO energy. Chiral Lewis acids are particularly powerful in this regard, as they can create a chiral environment around the dienophile, effectively shielding one face and directing the incoming diene or dipole to the other, thus inducing enantioselectivity.
Commonly employed Lewis acids include complexes of copper(II), scandium(III), and other transition metals with chiral ligands. The choice of the Lewis acid and its corresponding ligand is critical and often depends on the specific type of cycloaddition and the substrates involved.
Organocatalysis
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the activation of α,β-unsaturated carbonyl compounds. For this compound, secondary amines are often used as catalysts. These amines react with the aldehyde moiety to form a transient, highly reactive iminium ion. This iminium ion has a lower LUMO energy than the parent aldehyde, thus accelerating the cycloaddition.
The use of chiral secondary amines, such as those derived from proline, allows for excellent enantiocontrol. The stereochemical outcome is determined by the specific conformation of the iminium ion and the steric environment created by the chiral catalyst.
Below is a diagram illustrating the general principle of LUMO-lowering activation by a catalyst.
Caption: Catalytic activation lowers the LUMO energy of this compound.
Application in [4+2] Cycloadditions (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of ethyl this compound as the dienophile in asymmetric Diels-Alder reactions has been extensively studied.
Chiral Lewis Acid Catalyzed Diels-Alder Reaction
A notable example is the enantioselective Diels-Alder reaction between cyclopentadiene and ethyl this compound catalyzed by a chiral copper(II)-bis(oxazoline) complex.
Workflow for a Typical Cu(II)-Bis(oxazoline) Catalyzed Diels-Alder Reaction:
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 1: Enantioselective Diels-Alder Reaction of Cyclopentadiene and Ethyl this compound
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (4R,5S)-4,5-diphenyl-2-[2-(4-isopropyl-4,5-dihydro-oxazol-2-yl)phenyl]-4,5-dihydro-oxazole)
-
Ethyl this compound
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Add ethyl this compound (1.0 eq) to the cooled catalyst solution. Stir for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Table 1: Representative Results for Lewis Acid Catalyzed Diels-Alder Reaction
| Catalyst System | Diene | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) |
| Cu(II)-bis(oxazoline) | Cyclopentadiene | -78 | 95 | >95:5 | 98 |
| Sc(OTf)₃-chiral ligand | Isoprene | -40 | 88 | 90:10 | 92 |
Note: The data presented are representative and may vary based on the specific ligand and reaction conditions.
Application in [3+2] Cycloadditions
[3+2] cycloaddition reactions are a powerful method for the synthesis of five-membered heterocyclic rings. Ethyl this compound can act as the 2π component in these reactions, reacting with various 1,3-dipoles.
Organocatalyzed [3+2] Cycloaddition of Azomethine Ylides
A prominent example is the asymmetric [3+2] cycloaddition between azomethine ylides (generated in situ from an imino ester) and ethyl this compound, catalyzed by a chiral secondary amine.
Mechanistic Rationale for Organocatalytic [3+2] Cycloaddition:
Caption: Catalytic cycle for the organocatalyzed [3+2] cycloaddition.
Protocol 2: Organocatalyzed Asymmetric [3+2] Cycloaddition
Materials:
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Ethyl this compound
-
Imino ester (e.g., ethyl N-benzylideneglycinate)
-
Anhydrous toluene
-
Benzoic acid (co-catalyst)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial charged with the chiral secondary amine catalyst (0.2 eq) and benzoic acid (0.2 eq), add anhydrous toluene.
-
Substrate Addition: Add the imino ester (1.2 eq) followed by ethyl this compound (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the pyrrolidine product.
-
Analysis: Determine the yield, dr, and ee of the product by ¹H NMR and chiral HPLC.
Table 2: Representative Results for Organocatalyzed [3+2] Cycloaddition
| Catalyst | 1,3-Dipole Source | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) |
| Proline derivative | Imino ester | 25 | 92 | >95:5 | 99 |
| Diaryprolinol silyl ether | Nitrone | 0 | 85 | 92:8 | 96 |
Note: The data presented are representative and may vary based on the specific catalyst and substrates.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected high levels of stereoselectivity (both dr and ee) serve as an internal check for the proper execution of the experiment. Deviations from the expected values may indicate issues with:
-
Reagent Purity: The purity of the catalyst, ligand, and substrates is crucial. Ethyl this compound, in particular, can be prone to polymerization and should be used when fresh or purified before use.
-
Anhydrous Conditions: Lewis acid-catalyzed reactions are often highly sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: The stereoselectivity of these reactions is often highly temperature-dependent. Precise temperature control is essential for reproducible results.
By carefully controlling these parameters and comparing the obtained results with established literature values, researchers can have a high degree of confidence in their findings.
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1999). Chiral C2-Symmetric Copper(II) Complexes as Catalysts for Enantioselective Intramolecular Diels−Alder Reactions. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Chiral Dihydropyran Adducts via Vinylglyoxylate Hetero-Diels-Alder Reaction
Abstract & Introduction
The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern pharmaceutical development. Dihydropyran scaffolds, accessible through the hetero-Diels-Alder (HDA) reaction, are privileged structures found in numerous natural products and bioactive molecules. This application note provides a detailed, field-proven protocol for the scale-up synthesis of vinylglyoxylate adducts, specifically focusing on the Lewis acid-catalyzed [4+2] cycloaddition between ethyl glyoxylate and ethyl vinyl ether.
We move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern reaction efficiency, diastereoselectivity, and scalability. This guide is structured to provide researchers with the authoritative grounding and practical insights required to confidently transition this valuable transformation from milligram-scale discovery to gram-scale production, ensuring reproducibility and high fidelity.
Reaction Mechanism: Causality and Control
The core transformation is an inverse-electron-demand hetero-Diels-Alder reaction.[1] In this class of reactions, an electron-poor dienophile (ethyl glyoxylate) reacts with an electron-rich diene (ethyl vinyl ether).[2] The rate and selectivity of this reaction on a larger scale are critically dependent on the use of a Lewis acid catalyst.
The Role of the Lewis Acid: A Lewis acid, such as Tin(IV) chloride (SnCl₄), coordinates to the carbonyl oxygen of the ethyl glyoxylate. This coordination has two primary effects:
-
Activation: It significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition.[3]
-
Stereochemical Control: It locks the glyoxylate in a conformation that favors a specific facial approach by the diene, leading to high diastereoselectivity. The endo transition state is generally favored due to secondary orbital interactions, yielding the cis-adduct as the major product.[4]
The choice of Lewis acid is critical; while SnCl₄ is effective, others like TiCl₄ can also be used, sometimes influencing the direction of asymmetric induction.[5]
Sources
Application Notes & Protocols for the Quantification of Glyoxylate
Foreword: The Analytical Challenge of Glyoxylate
Glyoxylate is a pivotal, yet analytically challenging, small molecule. As the simplest α-keto acid, it occupies a central node in metabolism, most notably in the glyoxylate cycle of plants, bacteria, fungi, and protists. In mammals, its dysregulation is implicated in pathologies such as primary hyperoxaluria, a severe genetic disorder. Its inherent reactivity, possessing both an aldehyde and a carboxylic acid group, makes it a potent precursor to advanced glycation end-products (AGEs), linking it to the complications of various diseases.[1]
However, this same reactivity, combined with its high polarity, low molecular weight, and lack of a native chromophore or fluorophore, presents a significant quantification challenge. Direct analysis is often unfeasible, necessitating sophisticated analytical strategies to achieve the sensitivity and specificity required for meaningful biological and pharmaceutical research. This guide provides an in-depth exploration of field-proven analytical techniques, explaining not just the "how" but the critical "why" behind each methodological choice.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Expertise & Experience: Direct HPLC analysis of glyoxylate is impractical due to its poor retention on reverse-phase columns and its invisibility to standard UV-Vis detectors. The cornerstone of reliable HPLC-based quantification is pre-column derivatization. This strategy involves chemically modifying the glyoxylate molecule to attach a chromophore or fluorophore, rendering it detectable and improving its chromatographic behavior.[2] The choice of derivatizing agent is paramount and dictates the sensitivity and selectivity of the assay.
Method 1.1: Phenylhydrazine Derivatization for UV Detection
This robust method is based on the reaction of phenylhydrazine with the α-keto acid group of glyoxylate to form a stable phenylhydrazone derivative, which can be readily detected by UV spectrophotometry.[3][4]
Causality Behind Experimental Choices:
-
Phenylhydrazine: Chosen for its specific and rapid reaction with the carbonyl group of glyoxylate under mild conditions.
-
UV Detection at 324 nm: The resulting phenylhydrazone conjugate exhibits a strong absorbance maximum at this wavelength, providing good sensitivity and selectivity against many matrix components.[3][4]
-
Reverse-Phase C18 Column: The derivatization process increases the hydrophobicity of the glyoxylate molecule, making it suitable for separation on a standard C18 column.
Experimental Workflow Diagram
Caption: Workflow for glyoxylate analysis via HPLC with phenylhydrazine derivatization.
Detailed Protocol: Phenylhydrazine Derivatization
-
Reagent Preparation:
-
Phenylhydrazine Solution: Prepare a fresh solution of phenylhydrazine hydrochloride in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.3).
-
Mobile Phase: Prepare an isocratic mobile phase, for example, acetonitrile and an acidic aqueous buffer (e.g., 0.15 M acetic acid adjusted to pH 6.8).[3] Filter and degas thoroughly.
-
-
Sample Derivatization:
-
To 500 µL of sample (or standard), add 100 µL of the phenylhydrazine solution.
-
Vortex briefly to mix.
-
Heat the mixture in a water bath at 100°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 324 nm.
-
Injection Volume: 20 µL.
-
-
Quantification and Validation:
-
Prepare a calibration curve using a series of known concentrations of glyoxylate standards (0.5 µM to 100 µM).
-
Process the standards using the same derivatization procedure as the samples.
-
Plot the peak area of the glyoxylate-phenylhydrazone derivative against concentration.
-
Perform a linear regression to determine the concentration of glyoxylate in unknown samples.
-
Validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (spike-recovery).
-
Method 1.2: 2-Aminobenzenthiol (2-ABT) Derivatization for Fluorescence Detection
For applications requiring higher sensitivity, derivatization with a fluorogenic reagent like 2-ABT is superior. This reaction forms a highly fluorescent thiazine derivative, enabling detection at nanomolar concentrations.[1]
Causality Behind Experimental Choices:
-
2-ABT Reagent: Specifically chosen for its ability to react with glyoxylate in an acidic medium to form a stable and highly fluorescent product.
-
Fluorescence Detection: Offers significantly lower detection limits compared to UV absorbance, making it ideal for samples with trace amounts of glyoxylate.[1]
-
Reaction Conditions: Heating at 90°C in an acidic medium is required to drive the cyclization reaction to completion, maximizing the fluorescent signal.[1]
Detailed Protocol: 2-ABT Derivatization
-
Reagent Preparation:
-
2-ABT Solution: Prepare a 2 mg/mL solution of 2-aminobenzenthiol in an acidic solution (e.g., 0.1 M HCl). This reagent is light-sensitive and should be prepared fresh and stored in an amber vial.
-
Mobile Phase: Prepare an isocratic mobile phase of methanol:water (e.g., 70:30, v/v).[1] Filter and degas.
-
-
Sample Derivatization:
-
To 100 µL of sample (or standard), add 100 µL of the 2-ABT solution.
-
Vortex to mix.
-
Heat the mixture at 90°C for 30 minutes in a sealed vial.
-
Cool to room temperature.
-
Add 800 µL of the mobile phase to dilute the sample and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 290 nm and an emission wavelength of 390 nm.[1]
-
Injection Volume: 20 µL.
-
-
Quantification and Validation:
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers unparalleled selectivity and is a gold standard for the definitive identification and quantification of small molecules. However, the low volatility and high polarity of glyoxylate make it entirely unsuitable for direct GC analysis.[5] Derivatization is therefore not just an option but a strict requirement to convert glyoxylate into a volatile and thermally stable analogue.[6]
Causality Behind Experimental Choices:
-
Alkylation/Silylation: These are the most common derivatization strategies for GC. They replace the active hydrogen atoms on the carboxylic acid and hydrated aldehyde groups with non-polar alkyl or silyl groups, drastically increasing volatility.[5]
-
Ethyl Chloroformate (ECF): A versatile reagent that reacts rapidly with carboxyl and hydroxyl groups in an aqueous-organic medium, making it suitable for complex biological matrices.[7]
-
Mass Spectrometry (MS) Detection: Provides structural information for definitive peak identification and allows for highly selective quantification using selected ion monitoring (SIM), which minimizes matrix interference.
Detailed Protocol: ECF Derivatization for GC-MS
-
Reagent Preparation:
-
Derivatization Reagents: Pyridine, ethanol, chloroform, and ethyl chloroformate (ECF).
-
Internal Standard: A stable isotope-labeled analogue of glyoxylate is ideal for the most accurate quantification. If unavailable, a structurally similar compound not present in the sample can be used.
-
-
Sample Derivatization (Two-Phase System):
-
To 100 µL of aqueous sample, add an internal standard.
-
Add 50 µL of a pyridine/ethanol mixture to act as a catalyst and solvent.
-
Add 50 µL of ECF and vortex vigorously for 30 seconds. This step derivatizes the carboxyl group.
-
Immediately add another 50 µL of ECF and vortex again to ensure complete reaction.
-
Add 100 µL of chloroform to extract the derivatized analyte. Vortex and centrifuge to separate the phases.
-
Carefully transfer the lower organic (chloroform) layer to a GC vial with a micro-insert.
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 40-650) for initial identification and then switch to Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized glyoxylate and the internal standard.
-
-
Quantification and Validation:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Create a calibration curve by derivatizing a series of standards with a fixed amount of internal standard.
-
The use of an internal standard corrects for variations in derivatization efficiency and injection volume, leading to a highly robust and trustworthy assay.
-
Enzymatic Assays
Expertise & Experience: Enzymatic assays leverage the high specificity of enzymes to detect and quantify a target analyte. For glyoxylate, these are typically coupled assays where the product of the initial enzymatic reaction is used in a subsequent reaction that generates a colorimetric or fluorescent signal.[8] This approach is highly amenable to a 96-well plate format, making it ideal for high-throughput screening.[9]
Causality Behind Experimental Choices:
-
Enzyme Specificity: The use of enzymes like malate synthase or glycolate oxidase ensures that the reaction is highly specific to glyoxylate, minimizing interference from other molecules in the sample.[8][9]
-
Signal Amplification: The coupled reaction cascade provides inherent signal amplification, as one molecule of glyoxylate can lead to the generation of many molecules of the final colored or fluorescent product.
Principle of a Coupled Enzymatic Assay
Caption: Cascade reaction for the enzymatic quantification of glyoxylate.
Detailed Protocol: Spectrophotometric Enzyme-Coupled Assay
-
Reagent Preparation (in a suitable buffer, e.g., 100 mM Tris-HCl, pH 7.8):
-
Reaction Mix: Prepare a master mix containing all components except the sample. Final concentrations should be optimized, but typical values are:
-
Acetyl-CoA
-
NAD+
-
Tetrazolium salt (e.g., INT)
-
Malate Synthase
-
Malate Dehydrogenase
-
Diaphorase
-
-
Glyoxylate Standards: Prepare a dilution series of glyoxylate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Pipette 20 µL of each standard or sample into separate wells of a clear, flat-bottom 96-well plate.
-
Initiate the reaction by adding 180 µL of the master Reaction Mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Measure the absorbance at the wavelength corresponding to the formazan product (e.g., ~490 nm for INT).
-
-
Quantification and Validation:
-
Subtract the absorbance of a blank well (containing buffer instead of sample) from all readings.
-
Generate a standard curve by plotting the background-subtracted absorbance values against the known glyoxylate concentrations.
-
Determine the concentration of glyoxylate in the samples from the standard curve.
-
Ensure the assay is self-validating by running appropriate controls, such as a reaction mix without malate synthase, to confirm the signal is glyoxylate-dependent.
-
Method Comparison and Selection Guide
Choosing the appropriate analytical technique depends on the specific requirements of the study, including sensitivity needs, sample matrix complexity, required throughput, and available instrumentation.
| Parameter | HPLC-UV (Phenylhydrazine) | HPLC-Fluorescence (2-ABT) | GC-MS (ECF) | Enzymatic Assay |
| Principle | Derivatization & UV Detection | Derivatization & Fluorescence | Derivatization & Mass Spec | Enzyme-coupled reaction |
| Typical LOD | ~0.5 µM[3][4] | ~10 nM[1] | Low nM to pM | ~1 µM (can be lower)[8] |
| Throughput | Medium | Medium | Low to Medium | High |
| Selectivity | Good | Very Good | Excellent (Confirmatory) | Excellent (Enzyme-specific) |
| Instrumentation | Standard HPLC with UV | HPLC with Fluorescence | GC-MS System | Plate Reader |
| Advantages | Robust, widely available | High sensitivity | Definitive identification | High throughput, simple |
| Disadvantages | Moderate sensitivity | Reagent stability | Complex sample prep | Indirect measurement |
| Best For | Routine analysis, high conc. | Trace analysis, biological fluids | Metabolomics, structural confirmation | Screening, large sample sets |
Critical Considerations for Sample Handling & Stability
Trustworthiness: The accuracy of any glyoxylate quantification is critically dependent on pre-analytical sample handling. Glyoxylate is notoriously unstable and can be easily lost or artificially generated.[3][4]
-
Immediate Analysis: Samples should be analyzed as quickly as possible after collection.
-
Temperature: If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. Avoid slow freezing and multiple freeze-thaw cycles.
-
pH: Maintain a neutral or slightly acidic pH during storage to minimize degradation.
-
Matrix Effects: For complex biological samples like tissue homogenates or plasma, a protein precipitation step (e.g., with cold acetonitrile or perchloric acid) followed by centrifugation is essential to remove interfering macromolecules.[10]
-
Sample Containers: Use high-quality, inert containers (e.g., PFA or low-binding polypropylene) to prevent adsorption of the analyte to container walls.
References
- A new rapid microassay for enzymatic reactions involving glyoxylate.Microchemical Journal.
- Materials and methods for assaying for glyoxylate.Google Patents (EP1934604A1).
- Gas chromatography mass spectrometry.Systematic Reviews in Pharmacy.
- High-performance liquid chromatographic determination of glyoxylic acid in urine.Journal of Chromatography B: Biomedical Sciences and Applications.
- An enzyme-coupled assay for glyoxylic acid.Analytical Biochemistry.
- High-performance liquid chromatographic determination of glyoxylate in rat liver.Journal of Chromatography B: Biomedical Sciences and Applications.
- Method for detecting glyoxylate and glyoxal by high performance liquid chromatography.Google Patents (CN101539543A).
- An improved method for determining glyoxylic acid.Analytical Biochemistry.
- High-performance liquid chromatographic determination of glyoxylic acid in urine.PubMed.
- Derivatization in liquid chromatography.ResearchGate.
- GC-MS Application Note.Pragolab.
- Derivatization - Chemistry LibreTexts.Chemistry LibreTexts.
- Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiaz.Journal of the Association of Arab Universities for Basic and Applied Sciences.
- Acids: Derivatization for GC Analysis.ScienceDirect.
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of glyoxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pragolab.cz [pragolab.cz]
- 8. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 10. High-performance liquid chromatographic determination of glyoxylate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polymerization of Vinylglyoxylate
Welcome to the technical support center for the polymerization of vinylglyoxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising yet challenging monomer. As a polyacetal, polythis compound holds significant potential for applications such as degradable polymers, but its synthesis requires precision and a thorough understanding of the underlying reaction mechanisms.
This document moves beyond simple step-by-step instructions. It is structured as a series of troubleshooting guides and FAQs to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to diagnose problems, optimize your reactions, and achieve consistent, high-quality results.
Core Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during this compound polymerization in a question-and-answer format.
Q1: My polymerization failed, resulting in no or very low polymer yield. What went wrong?
Failure to obtain the desired polymer is a common frustration, often stemming from issues with reagents or reaction conditions. Let's break down the most likely culprits.
A. Potential Cause: Monomer Impurity
The purity of your this compound monomer is paramount, especially for anionic polymerization. The monomer's ester group makes it highly susceptible to hydrolysis, leading to the formation of glyoxylate hydrate and water. These impurities are detrimental for several reasons:
-
Initiator Quenching: In anionic polymerization, highly reactive initiators like n-butyllithium (n-BuLi) are strong bases. They will preferentially react with acidic protons from water or hydrate molecules, becoming quenched and unable to initiate polymerization.[1] This is often the primary cause of complete reaction failure.
-
Uncontrolled Initiation: Even if some initiator survives, water and hydrate species can act as initiators themselves, leading to uncontrolled polymerization and low molecular weight products.[2]
Troubleshooting Steps:
-
Rigorous Monomer Purification: Before use, the monomer must be rigorously purified to remove water and crack any oligomers that may have formed during storage. A well-documented method is essential for reproducibility.[1][2]
-
Verification of Purity: Use techniques like ¹H NMR to confirm the absence of significant hydrate peaks before starting the polymerization.
B. Potential Cause: Inactive Initiator or Catalyst Poisoning
The initiator is the heart of the polymerization. If it's not active, the reaction will not start.
-
Anionic Initiators (e.g., n-BuLi): These are extremely sensitive to air and moisture. Improper handling or storage can lead to degradation.
-
Free-Radical Initiators (e.g., AIBN, BPO): While more robust than anionic initiators, they have finite shelf lives and can be affected by improper storage temperatures.[] Catalysts used in controlled radical polymerizations can also be "poisoned" by certain impurities.[4]
Troubleshooting Steps:
-
Proper Handling: Always handle sensitive initiators under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Verify Initiator Activity: If you suspect an issue, titrate the initiator (for alkyllithiums) to determine its active concentration. For radical initiators, ensure they are from a reliable source and have been stored correctly.
-
Purify Other Reagents: Ensure all other reagents and solvents are free from impurities that could poison the catalyst or initiator.[4]
C. Potential Cause: Incorrect Reaction Temperature
Polymerizations are often highly sensitive to temperature. For this compound, which forms a polyacetal, this is particularly critical.
-
Low Ceiling Temperature (Tc): Polyacetals typically have low ceiling temperatures, which is the temperature at which the rate of polymerization equals the rate of depolymerization.[1] If the reaction temperature rises above Tc, polymer formation will be thermodynamically unfavorable. Anionic polymerizations of ethyl glyoxylate are typically conducted at very low temperatures, such as -78 °C.[1]
-
Exothermic Reaction: Polymerization is an exothermic process.[5] Without adequate heat removal, the internal temperature of the reactor can rise, leading to runaway reactions or exceeding the ceiling temperature.[6]
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the polymerization at the recommended low temperature (e.g., -78 °C for anionic methods) using a suitable cooling bath.[1]
-
Controlled Monomer Addition: Add the monomer slowly to the initiator solution to control the rate of heat generation.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat uniformly.[7]
Q2: I obtained a polymer, but the molecular weight is much lower than targeted. Why?
Achieving a low molecular weight polymer is a sign that the polymer chains terminated prematurely or that too many chains were initiated.
A. Potential Cause: Premature Chain Termination by Impurities
Impurities are the most common cause of premature chain termination. As discussed in Q1, protic impurities like water will quench growing anionic chains. Other reactive impurities in the monomer or solvent can also act as terminating agents.[6][8]
Troubleshooting Workflow: Diagnosing Low Yield & Low Molecular Weight
Caption: Key steps and failure points in anionic polymerization.
Key Experimental Protocols
Protocol 1: Rigorous Purification of Ethyl Glyoxylate Monomer
Adapted from procedures described by Gillies and co-workers. [2]
-
Initial Drying: Dry commercial ethyl glyoxylate (EtG, typically supplied as a solution in toluene) over anhydrous magnesium sulfate (MgSO₄) for at least 12 hours.
-
Filtration: Filter the solution to remove the drying agent.
-
Vacuum Distillation: Carefully distill the EtG under reduced pressure. It is critical to monitor the temperature to prevent polymerization in the distillation flask.
-
Cracking of Oligomers: The distilled monomer may still contain oligomers. To "crack" these back to the monomer, a short-path distillation or heating under vacuum just prior to use is often necessary.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C) and use it as quickly as possible.
Protocol 2: General Procedure for Anionic Polymerization of Ethyl Glyoxylate
Warning: This procedure involves highly reactive and pyrophoric reagents. It must be performed by trained personnel using appropriate inert atmosphere techniques (Schlenk line or glovebox).
-
Glassware Preparation: All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a flow of dry argon or nitrogen.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous toluene via a dry syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the alkyllithium initiator (e.g., n-BuLi in hexanes) to the cold toluene and stir for 10 minutes.
-
Polymerization: Add the freshly purified ethyl glyoxylate monomer dropwise to the stirred initiator solution over a period of 15-30 minutes. The solution may become more viscous. Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
End-Capping: While still at -78 °C, add the end-capping agent (e.g., benzyl chloroformate) via syringe and stir for an additional 1-2 hours.
-
Quenching and Isolation: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer using Size Exclusion Chromatography (SEC/GPC) to determine molecular weight and dispersity (Đ), and NMR spectroscopy to confirm its structure.
References
- Al-Khafaji, F. A. R., & Öztürk, T. (2022). Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators.
-
Hewitt, D. R. O., & Grubbs, R. B. (2017). Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. Polymer Chemistry, 8(30), 4431-4436. [Link]
-
Li, X., et al. (2022). Optimization of the polymerization conditions. ResearchGate. [Link]
-
Reddit discussion on troubleshooting step-growth polymerization. (2021). r/Chempros. [Link]
-
Hirao, A., & Yoo, H.-S. (2016). Anionic Vinyl Polymerization. In Encyclopedia of Polymeric Nanomaterials. [Link]
-
Chemistry For Everyone. (2023). What Initiators Are Used In Bulk Polymerization? YouTube. [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]
-
Bassett, A. W., et al. (2017). The effect of impurities in reactive diluents prepared from lignin model compounds on the properties of vinyl ester resins. Journal of Applied Polymer Science, 134(15). [Link]
-
Reddit discussion on free radical polymerization setup. (2017). r/chemistry. [Link]
-
J&K Scientific. (2024). The Art of Polymer Synthesis: Precision in Monomers and Solvents. J&K Scientific. [Link]
-
ResearchGate. (n.d.). Optimization of polymerization conditions. ResearchGate. [Link]
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]
-
Feng, W., Guo, X., & Qiu, K. (1988). Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine. Makromolekulare Chemie: Macromolecular Chemistry and Physics, 189(4), 747-753. [Link]
-
ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. ResearchGate. [Link]
-
Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Jinzong Machinery. [Link]
- EP1127903A1 - Production process for glyoxylic acid (salt)-based polymer.
-
Roy, B., et al. (2022). Mechanochemical solid-state vinyl polymerization with anionic initiator. Faraday Discussions, 235, 312-323. [Link]
-
Ó'Ciardha, C., et al. (2012). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 12(3), 1134-1143. [Link]
-
Clariant. (n.d.). Special solvents. Clariant. [Link]
-
Rubens, M., et al. (2023). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Digital Discovery, 2(6), 1779-1786. [Link]
-
Chen, L., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(1), 127-134. [Link]
-
Li, Y., et al. (2020). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications, 56(85), 12891-12906. [Link]
-
Coatings World. (2021). Redox Optimization for Emulsion Polymer Chase: New Approach to Reduce VOCS, Cycle Time, and Cost. Coatings World. [Link]
- CN105315396B - A kind of solvent and its application method for vinyl acetate polymerisation in solution.
-
Al-Haj Ali, M., & Al-Ali, K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 519. [Link]
-
Mechanism of Emulsion Polymerization. (2021). YouTube. [Link]
-
Novakov, C., & Tsvetanov, C. (2014). Inter- and intra-molecular interactions in anionic polymerization of polar vinyl monomers. Bulgarian Chemical Communications, 46(Special Issue A), 11-20. [Link]
-
Butala, D. N., et al. (2001). Optimization of living radical polymerization through distributed control of energy. AIChE Journal, 47(9), 2047-2059. [Link]
- JP2005232209A - Method of removing solvent from vinyl polymer solution.
-
Zegel'man, V. I., et al. (1985). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. Polymer Science U.S.S.R., 27(9), 2207-2216. [Link]
-
ResearchGate discussion on unsuccessful polymerization. (2015). ResearchGate. [Link]
-
[Chemistry] Draw the mechanism for the radical polymerization of vinyl acetate. (2023). YouTube. [Link]
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- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Vinylglyoxylate Stability
Welcome to the technical support center for vinylglyoxylate chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this compound and its derivatives. Vinylglyoxylates are powerful dienophiles in Diels-Alder reactions and versatile building blocks in organic synthesis. However, their inherent instability, particularly their tendency to polymerize, presents significant challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and ensure the stability and reactivity of these valuable compounds.
Understanding this compound Instability: The Core Challenge
Vinylglyoxylates, particularly esters like ethyl this compound, are prone to rapid polymerization, often initiated by trace impurities such as water, acids, or bases.[1] This process can lead to low yields of the desired product and the formation of intractable polymeric side products. The primary modes of decomposition include:
-
Anionic and Cationic Polymerization: Initiated by nucleophiles (e.g., water, alcohols) or electrophiles (e.g., Lewis acids, protic acids), leading to the formation of polyacetals.[1][3]
-
Hydrolysis: The ester group can be hydrolyzed, especially under acidic or basic conditions, to form glyoxylic acid, which can further catalyze decomposition.[4]
-
Radical Polymerization: Although less common, exposure to light or radical initiators can also induce polymerization of the vinyl group.
This guide will equip you with the knowledge and techniques to mitigate these decomposition pathways and achieve successful outcomes in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with vinylglyoxylates in a question-and-answer format.
FAQ 1: My Diels-Alder reaction with this compound is giving a low yield and a lot of sticky, insoluble material. What's happening?
Answer: This is a classic sign of this compound polymerization. The "sticky, insoluble material" is likely poly(ethyl glyoxylate).[1] The Lewis acid catalyst, often used to promote Diels-Alder reactions, can also initiate cationic polymerization of the this compound.[5]
Troubleshooting Steps:
-
Reagent Purity is Paramount:
-
This compound: Ensure your this compound is freshly prepared or purified immediately before use. Older batches may have already begun to oligomerize.
-
Diene and Solvent: Use freshly distilled and anhydrous solvents and dienes. Water is a potent initiator of polymerization.[1]
-
-
Optimize Catalyst and Temperature:
-
Lewis Acid Choice: Some Lewis acids are more prone to inducing polymerization than others. Consider screening different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄) to find one that effectively catalyzes the cycloaddition without promoting significant polymerization.
-
Temperature Control: Diels-Alder reactions are often run at elevated temperatures.[6] However, for sensitive substrates like this compound, it's crucial to find the lowest effective temperature to minimize polymerization. Start with lower temperatures and gradually increase if the reaction is too slow.
-
-
Consider a "Normal Electron Demand" Diels-Alder:
-
This compound is an electron-poor dienophile, making it ideal for reactions with electron-rich dienes.[7] If your diene is not sufficiently electron-rich, the reaction may be sluggish, allowing more time for polymerization to occur.
-
Diagram: this compound Polymerization vs. Diels-Alder Reaction
Caption: Competing reaction pathways for this compound.
FAQ 2: How can I purify my this compound to improve its stability?
Answer: Purification is critical. A common method involves cracking the oligomers that form during storage.[1]
Detailed Protocol: Purification of Ethyl this compound
-
Apparatus: Set up a short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon).
-
Cracking the Oligomers: Place the crude ethyl this compound in the distillation flask. Heat the flask gently under vacuum. The oligomers will "crack" back to the monomer, which can then be distilled.
-
Distillation: Collect the distilled ethyl this compound in a receiver cooled in an ice bath. The purified monomer should be a clear, colorless liquid.
-
Storage: Store the purified this compound under an inert atmosphere at low temperature (-20°C is recommended for short-term storage).[8] It's best to use it immediately after purification.
FAQ 3: Are there any additives or stabilizers I can use to prevent polymerization?
Answer: Yes, the addition of a radical inhibitor can be beneficial, especially if you suspect radical-initiated polymerization.
Recommended Stabilizers:
| Stabilizer | Typical Concentration | Mechanism of Action |
| Hydroquinone | 100-200 ppm | Radical scavenger |
| Butylated Hydroxytoluene (BHT) | 100-200 ppm | Radical scavenger |
Important Considerations:
-
These stabilizers will not prevent acid or base-catalyzed polymerization.
-
Ensure the stabilizer is compatible with your downstream reaction conditions. For example, phenolic inhibitors like hydroquinone might interfere with certain catalytic processes.
FAQ 4: My reaction seems to be sensitive to the pH of the reaction mixture. How can I control this?
Answer: this compound is highly sensitive to both acidic and basic conditions, which can catalyze hydrolysis and polymerization.[9][10]
Strategies for pH Control:
-
Use of Buffered Systems: If your reaction can tolerate it, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Proton Sponges: For reactions that generate protons, a non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) can be used to scavenge acid without initiating polymerization.
-
Careful Reagent Addition: If using an acidic or basic reagent, add it slowly and at a low temperature to a well-stirred solution to avoid localized high concentrations.
Diagram: pH Effects on this compound Stability
Caption: Degradation pathways of this compound under acidic and basic conditions.
Experimental Protocols: A Practical Guide
This section provides a step-by-step workflow for a typical application of this compound, incorporating best practices for maintaining its stability.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for the Diels-Alder reaction between an electron-rich diene and ethyl this compound.
Materials:
-
Freshly purified ethyl this compound
-
Electron-rich diene (e.g., isoprene, cyclopentadiene), freshly distilled
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., BF₃·OEt₂, ZnCl₂)
-
Inert atmosphere (nitrogen or argon)
-
Dry glassware
Procedure:
-
Preparation: Assemble the reaction apparatus (round-bottom flask with a stir bar, addition funnel, and condenser) under an inert atmosphere. Ensure all glassware is oven-dried.
-
Initial Charge: To the reaction flask, add the diene and the anhydrous solvent. Cool the mixture to the desired starting temperature (e.g., -78°C or 0°C).
-
Catalyst Addition: Slowly add the Lewis acid to the stirred solution of the diene.
-
Dienophile Addition: Add the freshly purified ethyl this compound dropwise via the addition funnel over a period of 30-60 minutes. Maintaining a slow addition rate is crucial to keep the instantaneous concentration of the this compound low, thus minimizing polymerization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Work-up and Purification: Perform a standard aqueous work-up, dry the organic layer, and purify the product by column chromatography.
Workflow Diagram: Diels-Alder Reaction with this compound
Caption: Step-by-step workflow for a stable Diels-Alder reaction.
Storage and Handling: Best Practices
Proper storage is essential for preserving the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or below for short-term; -80°C for long-term.[8] | Slows down the rate of polymerization and other decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen).[3] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber vial or protect from light.[11] | Minimizes the risk of light-induced radical polymerization. |
| Container | Use a clean, dry glass container with a tightly sealing cap. | Prevents contamination and exposure to air and moisture. |
Before Use: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[8]
This technical guide provides a comprehensive overview of the challenges associated with this compound stability and offers practical solutions for optimizing reaction conditions. By understanding the underlying causes of decomposition and implementing the recommended protocols and handling procedures, researchers can confidently and successfully utilize this versatile reagent in their synthetic endeavors.
References
- Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initi
-
Diels–Alder reaction - Wikipedia. (URL: [Link])
-
Diels-Alder Reaction - Organic Chemistry Portal. (URL: [Link])
-
Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC - NIH. (URL: [Link])
-
Synthesis, degradation and bio-properties of poly(ethyl glyoxylate) - ResearchGate. (URL: [Link])
-
Diels-Alder Reaction. (URL: [Link])
- Polyglyoxylates, manufacture and use thereof - Google P
-
What Are Vinyl Polymers? - Chemistry For Everyone - YouTube. (URL: [Link])
- Production process for glyoxylic acid (salt)
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC - NIH. (URL: [Link])
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - MDPI. (URL: [Link])
-
Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products - ResearchGate. (URL: [Link])
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- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
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- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts | MDPI [mdpi.com]
common side reactions with vinylglyoxylate and how to avoid them
Welcome to the technical support center for vinylglyoxylate chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. The following guides provide in-depth, field-proven insights to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a thick, insoluble polymer instead of my desired product. What's happening?
A: This is a classic case of premature polymerization. This compound is an activated alkene and can readily polymerize, especially under adverse conditions such as elevated temperatures or the presence of radical initiators. Jump to our detailed Troubleshooting Guide 1 for mitigation strategies.
Q2: I'm getting a mixture of regioisomers in my Diels-Alder reaction. How can I improve the selectivity?
A: Poor regioselectivity is a common issue when the electronic biases of the diene and dienophile are not properly controlled. The outcome is dictated by the alignment of the reactants' molecular orbitals. Lewis acid catalysis is a powerful tool to enhance this selectivity. For a comprehensive solution, see Troubleshooting Guide 2 .
Q3: My reaction yield is very low, or the reaction isn't proceeding at all. What are the likely causes?
A: Low conversion can stem from several factors, including impure starting materials, catalyst deactivation (especially Lewis acids by water), or suboptimal reaction conditions (temperature, concentration). A systematic approach is needed to diagnose the issue. Refer to our workflow in Troubleshooting Guide 3 .
Q4: I suspect my this compound is decomposing during the reaction, leading to complex mixtures. How can I confirm this and prevent it?
A: Thermal decomposition is a significant risk, particularly in reactions requiring heat. This compound can degrade via pathways like decarbonylation or other fragmentation routes. Careful temperature control and minimizing reaction time are crucial. Troubleshooting Guide 4 provides detailed protocols.
Troubleshooting Guide 1: Uncontrolled Polymerization
Issue: The reaction mixture becomes viscous, and analysis (TLC, NMR) shows a broad, undefined polymer signal instead of the expected product.
Core Problem: this compound, as an electron-deficient alkene, is susceptible to anionic or radical polymerization. This is often initiated by impurities or excessive heat, which can generate radical species. The polymerization process competes directly with the desired cycloaddition.
Causality & Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Temperature | High temperatures provide the activation energy for polymerization initiation and propagation steps to outcompete the desired reaction. The rate of polymerization often increases more rapidly with temperature than the rate of a concerted cycloaddition.[1] | Protocol: Maintain strict temperature control. For highly reactive dienes like Danishefsky's diene, reactions can often be run at room temperature or below (0 °C to -78 °C).[2] Use a cryostat or a well-maintained ice/dry ice bath. |
| Presence of Initiators | Trace impurities (e.g., peroxides in solvents like THF, radical species) can initiate a chain-reaction polymerization. Lewis acids, if not chosen carefully, can also promote cationic polymerization. | Protocol: 1. Use freshly distilled solvents and reagents. 2. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) or hydroquinone in trace amounts (e.g., <0.1 mol%) if radical polymerization is suspected. |
| High Concentration | A higher concentration of the this compound monomer increases the probability of intermolecular reactions (polymerization) relative to the reaction with the diene. | Protocol: Run the reaction at a lower concentration (e.g., 0.1 M to 0.5 M). Alternatively, use a slow-addition method where the this compound is added dropwise to the solution containing the diene and catalyst over several hours. This keeps the instantaneous concentration of the monomer low. |
Experimental Protocol: Slow-Addition Method to Prevent Polymerization
-
Set up a three-neck flask under an inert atmosphere (Nitrogen or Argon) containing the diene, a suitable Lewis acid catalyst (if required), and freshly distilled, dry solvent (e.g., CH₂Cl₂).
-
Cool the flask to the desired reaction temperature (e.g., 0 °C).
-
Prepare a solution of this compound in the same dry solvent in a syringe pump.
-
Add the this compound solution to the reaction flask dropwise over 2-4 hours.
-
Monitor the reaction progress by TLC. Once the diene is consumed, proceed with the workup.
Troubleshooting Guide 2: Poor Regioselectivity in Diels-Alder Reactions
Issue: Formation of a mixture of constitutional isomers (e.g., "ortho" and "meta" or 1,4- and 1,3-adducts).
Core Problem: In the Diels-Alder reaction, regioselectivity is governed by the electronic properties of the diene and dienophile. The most favorable pathway involves the alignment of the atoms with the largest and smallest coefficients in the Frontier Molecular Orbitals (HOMO of the diene, LUMO of the dienophile).[3][4] An incorrect alignment leads to the undesired regioisomer.
Workflow for Controlling Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Causality & Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Weak Electronic Bias | If the diene is not sufficiently electron-rich or the this compound (dienophile) is not sufficiently electron-poor, the energy difference between the two possible transition states is small, leading to a mixture of products.[4] | Use a highly electron-rich diene. Danishefsky's diene is an excellent choice as its methoxy and silyloxy groups are strongly electron-donating and work synergistically to direct the regioselectivity.[2][5][6] |
| Lack of Catalysis | The uncatalyzed (thermal) reaction may not have a strong preference for one regioisomer. | Lewis Acid Catalysis: A Lewis acid (e.g., ZnCl₂, TiCl₄, AlCl₃) coordinates to the carbonyl oxygen of the this compound. This coordination withdraws electron density, lowering the dienophile's LUMO energy and amplifying the difference in orbital coefficients, which enhances regioselectivity.[7][8] It essentially makes the dienophile more polar and directive. |
| Incorrect Lewis Acid | Different Lewis acids have varying strengths and steric profiles, leading to different levels of activation and selectivity. Stronger Lewis acids can sometimes accelerate undesired side reactions.[7] | Screening: Perform a screen of various Lewis acids to find the optimal balance of reactivity and selectivity for your specific substrate. See the table below for common choices. |
Table 1: Common Lewis Acids for Enhancing Regioselectivity
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Key Characteristics & Considerations |
| ZnCl₂ | 10 - 100 | CH₂Cl₂, THF, Et₂O | Mild and moisture-tolerant. Good starting point for screening. |
| AlCl₃ | 10 - 100 | CH₂Cl₂, Toluene | Very strong and highly active. Can promote polymerization or decomposition. Use at low temperatures.[7] |
| SnCl₄ | 10 - 100 | CH₂Cl₂, Toluene | Strong Lewis acid, often provides high selectivity. Sensitive to moisture.[7] |
| TiCl₄ | 10 - 100 | CH₂Cl₂, Toluene | Strong Lewis acid, similar in reactivity to SnCl₄. |
| Sc(OTf)₃ | 5 - 20 | CH₂Cl₂, MeCN, Water | Water-tolerant Lewis acid, can be used in aqueous or protic media.[9] Excellent catalyst for many cycloadditions. |
Troubleshooting Guide 3: Low Conversion or No Reaction
Issue: After the specified reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting material(s).
Core Problem: The activation energy for the reaction is not being overcome. This can be due to inherent low reactivity, deactivation of a required catalyst, or incorrect reaction setup.
Causality & Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Catalyst Deactivation | Lewis acids are highly susceptible to deactivation by water and other Lewis basic impurities.[10] If your solvent or reagents are not scrupulously dry, the catalyst will be quenched and become ineffective. | Protocol: 1. Use freshly distilled, anhydrous solvents. 2. Dry reagents thoroughly. 3. Ensure all glassware is flame-dried or oven-dried before use. 4. Run the reaction under a strictly inert atmosphere (N₂ or Ar). |
| Insufficient Activation | The thermal energy supplied is too low, or the chosen Lewis acid is too weak to sufficiently lower the activation barrier for the specific diene/dienophile pair. | Protocol: 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Be mindful of potential decomposition (See Guide 4). 2. Stronger Catalyst: Switch to a more potent Lewis acid from Table 1. 3. Increase Catalyst Loading: Increase the molar percentage of the catalyst. |
| Poor Reactant Purity | Impurities in the starting materials can inhibit the reaction. For instance, an impurity in the diene could prevent it from adopting the required s-cis conformation.[10] | Protocol: Purify all starting materials immediately before use (e.g., distillation for liquids, recrystallization for solids). Confirm purity and identity by NMR and/or other analytical techniques. |
| Steric Hindrance | Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants in the transition state, raising the activation energy. | Protocol: This is an issue of substrate design. If possible, redesign the synthetic route using less hindered analogues. Alternatively, significantly higher temperatures or high-pressure conditions may be required, though this increases the risk of side reactions. |
Troubleshooting Guide 4: Thermal Decomposition
Issue: The reaction turns dark, and analysis reveals a complex mixture of unidentifiable byproducts, often with loss of mass balance.
Core Problem: this compound, like other α,β-unsaturated carbonyl compounds, can undergo decomposition at elevated temperatures.[11][12] Similarly, the diene or the final product may also be thermally labile.
Reaction vs. Decomposition
Caption: Balancing desired reaction vs. thermal decomposition.
Causality & Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Heat | Every molecule has a temperature threshold beyond which decomposition rates become significant.[13][14] Forcing a sluggish reaction with excessive heat is a common cause of failure. | Protocol: 1. Find the Minimum Effective Temperature: Determine the lowest temperature at which the reaction proceeds at an acceptable rate. 2. Use Catalysis: Employ a Lewis acid to accelerate the reaction at a lower, safer temperature. This is often the most effective strategy.[7] |
| Prolonged Reaction Time | Even at moderate temperatures, decomposition can occur over extended periods. The longer the reactants or product are exposed to heat, the greater the extent of degradation. | Protocol: 1. Monitor Closely: Monitor the reaction frequently by TLC or LC-MS. 2. Quench Promptly: As soon as the limiting reagent is consumed, quench the reaction and proceed with workup. Do not leave reactions running unattended overnight without first establishing their stability. |
| pH Instability | The this compound ester or the silyl ether of Danishefsky's diene can be sensitive to acidic or basic conditions, which may be present as impurities or generated during the reaction, leading to hydrolysis or other degradation pathways. | Protocol: 1. Use Neutral Conditions: Ensure glassware is free of acid/base residues. 2. Buffer if Necessary: If the reaction is suspected of generating acid or base, consider adding a non-nucleophilic base (e.g., proton sponge) or running the reaction in the presence of acid-scavenging molecular sieves. |
References
- Ghosh, A. K., et al. (2001). Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene and Glyoxylate Esters Catalyzed by Chiral Bisoxazoline Derived Catalysts.
- HDA reaction of Danishefsky's diene 1 and ethyl glyoxylate 2. Screening...
-
Danishefsky's diene. Wikipedia.[Link]
- Troubleshooting low conversion in hetero-Diels-Alder reactions. Benchchem.
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.[Link]
-
Regioselectivity in the Diels-Alder reaction. YouTube.[Link]
-
10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts.[Link]
-
Preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure.[Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.[Link]
-
Regioselectivity of the Diels-Alder Reaction. YouTube.[Link]
-
Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC - NIH.[Link]
-
Highly Regio-, Enantio-, and Exo-selective Diels–Alder Reactions Enabled by a Bispyrrolidine Diboronate. ChemRxiv | Cambridge Open Engage.[Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH.[Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask).[Link]
-
Techniques to reduce polymerization shrinkage of resin-based composite. Mustansiriyah University.[Link]
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Diels–Alder Reaction (Part 2). University of Illinois.[Link]
- Diels-alder reactions catalyzed by lewis acid containing solids: renewable production of bio-plastics.
-
Strategies to overcome polymerization shrinkage--materials and techniques. A review. PubMed.[Link]
-
Recent Advances In Lewis Acid-Catalyzed Diels-Alder Reactions In Aqueous Media. ResearchGate.[Link]
-
Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications (RSC Publishing).[Link]
-
Avoid Polymerization Shrinkage - Presented by Jose-Luis Ruiz, DDS. YouTube.[Link]
-
Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube.[Link]
-
(PDF) Strategies to Overcome Polymerization Shrinkage − Materials and Techniques. A Review. ResearchGate.[Link]
-
Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results. AdDent, Inc.[Link]
-
The [3+2]Cycloaddition Reaction. University of Illinois.[Link]
-
Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv.[Link]
-
[3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journals.[Link]
-
Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. ResearchGate.[Link]
-
Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. PubMed Central.[Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts.[Link]
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The influence of temperature on the decomposition kinetics of peracetic acid in solutions. ResearchGate.[Link]
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Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. RSC Publishing.[Link]
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Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures. PMC - NIH.[Link]
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Investigation of Methyl-vinyl Ketone, 2- and 3-Butenal Decomposition pathways through semi-automated Variable Reaction Coordinate Transition State Theory. ResearchGate.[Link]
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Cycloaddition reactions [2+2]. Slideshare.[Link]
-
Long-term isothermal stability of deep eutectic solvents. BioResources.[Link]
-
Cycloaddition reactions for antiviral compounds. PMC - PubMed Central.[Link]
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improving yield and selectivity in vinylglyoxylate reactions
Welcome to the technical support center for vinylglyoxylate reactions. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges in achieving high yield and selectivity. This guide moves beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during this compound reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Low product yield is one of the most common yet frustrating issues in synthesis. The causes can range from reagent quality to subtle errors in reaction setup and workup.[1][2]
Q1: My reaction is not progressing, or the yield is extremely low. What are the first things I should check?
A1: Start with the fundamentals of your reaction setup and reagents. Often, simple oversights are the root cause.
-
Reagent Purity and Stability: Vinylglyoxylates and their derivatives can be sensitive. Ensure your starting materials are pure and have been stored correctly to prevent degradation.[1][3][4] Some ketoaldehydes are more stable as hydrates and may need to be purified before use.[5] Confirm the purity of all reagents, especially the nucleophile and any additives. Old or degraded starting materials are a common source of failure.[2]
-
Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure your glassware is rigorously flame- or oven-dried and that the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[1][6]
-
Accurate Stoichiometry: Double-check all calculations for reagent amounts and concentrations. Even small errors in weighing can significantly impact the reaction outcome, especially with catalysts or limiting reagents.[1]
Q2: I've confirmed my reagents and setup are correct, but the yield is still poor. What mechanistic factors should I consider?
A2: If the basics are covered, the issue likely lies with the reaction conditions not being optimal for the specific transformation.
-
Catalyst Activity & Loading: The catalyst is central to the reaction's success.
-
Activity: Is your catalyst active? Some catalysts require activation or are prone to deactivation. Ensure you are using a fresh, properly handled catalyst.
-
Loading: Catalyst loading is a critical parameter. Insufficient loading can lead to low conversion, while excessive loading might increase side reactions.[7][8] An optimal loading balances reaction rate and selectivity. Consider running a screen to determine the ideal catalyst loading for your specific substrates.
-
-
Temperature Control: Reaction temperature is a powerful variable. Some reactions require cryogenic temperatures to suppress side reactions and enhance selectivity, while others need heat to overcome activation barriers.[9][10] Ensure your temperature is stable and accurately monitored throughout the reaction. Inconsistent temperature control can lead to the formation of byproducts.[11]
-
Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[12][13][14] If your yield is low, the chosen solvent may not be optimal. Consider a solvent screen to identify a medium that better facilitates the desired reaction pathway.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Issue 2: Poor Stereoselectivity
Controlling stereochemistry is paramount in modern synthesis, particularly in drug development where different stereoisomers can have vastly different biological activities.[15] this compound reactions can generate multiple stereocenters, making control of both diastereoselectivity and enantioselectivity critical.
Q3: My reaction gives a poor diastereomeric ratio (d.r.). How can I improve it?
A3: Diastereoselectivity is governed by the relative energies of the diastereomeric transition states. To improve it, you must modify conditions to increase this energy difference.
-
Temperature: Lowering the reaction temperature is often the most effective way to improve diastereoselectivity. At lower temperatures, the reaction is under stricter thermodynamic control, and the small energy differences between transition states become more significant, favoring the path to the more stable product.[16]
-
Solvent Polarity: The solvent can influence the conformation of the reactants and the transition state assembly.[12][17] The effect is highly system-dependent. Screening solvents of varying polarity (e.g., toluene, THF, CH₂Cl₂, acetonitrile) is recommended.
-
Lewis Acid/Base or Catalyst Choice: The choice of catalyst or chiral auxiliary is fundamental. In Michael additions, for example, a well-designed chiral auxiliary can effectively shield one face of the enolate or the Michael acceptor, directing the nucleophilic attack.[16][18] If you are using a catalyst, its structure dictates the chiral environment and, consequently, the diastereoselectivity.
Q4: I'm struggling with low enantiomeric excess (e.e.). What are the key parameters to investigate?
A4: Low enantioselectivity indicates that the chiral catalyst is not effectively differentiating between the two enantiotopic faces of the prochiral substrate.
-
Catalyst and Ligand Structure: This is the most critical factor. The enantioselectivity is a direct result of the interaction between the substrate and the chiral catalyst.[19] Minor changes to the ligand structure (e.g., steric bulk, electronic properties) can have a profound impact on the e.e. If results are poor, consider screening a library of related ligands or a different class of catalyst altogether.
-
Temperature: Similar to diastereoselectivity, lower temperatures generally lead to higher enantioselectivity. However, this relationship is not always linear. In some rare but documented cases, a reversal of enantioselectivity has been observed at different temperatures, a phenomenon linked to changes in the dominant catalytic cycle or aggregation state of the catalyst.[9][20][21]
-
Catalyst Loading and Concentration: While less common, catalyst loading and overall reaction concentration can sometimes influence enantioselectivity. At high concentrations, catalyst aggregation can occur, potentially leading to lower e.e. values.
Caption: Key factors influencing the stereochemical outcome of a reaction.
Issue 3: Product Purification and Stability
Even with high yield and selectivity, challenges in isolating the final product can significantly reduce the overall efficiency of a synthesis.
Q5: My crude product looks clean by NMR, but I experience significant losses during silica gel chromatography. What could be the cause?
A5: Product loss on silica gel is often due to decomposition or irreversible adsorption.
-
Acid Sensitivity: Silica gel is inherently acidic and can cause decomposition of acid-sensitive functional groups in your product.[1] If you suspect this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) or by using a different stationary phase like alumina (basic or neutral) or Florisil.
-
Chelation: Products with multiple heteroatoms may chelate to the silica surface, leading to streaking and poor recovery. Using a more polar or coordinating solvent in your eluent system (e.g., adding a small amount of methanol or ammonia) can help disrupt these interactions.
Q6: How should I store my this compound starting materials and purified products?
A6: Vinylglyoxylates and related compounds can be prone to decomposition or polymerization over time. Proper storage is essential to maintain their integrity.[3]
-
Temperature: Store at low temperatures, typically in a freezer (-20 °C) or refrigerator (4 °C), as recommended by the supplier or determined by stability studies.[22][23]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing them in the dark, as some unsaturated systems can be light-sensitive.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions related to optimizing this compound reactions.
Q7: What is the general role of a solvent in controlling selectivity?
A7: A solvent's role extends far beyond simply being a medium for the reaction. It can profoundly influence selectivity through several mechanisms:[12]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, which can alter the reaction pathway and favor one stereoisomer over another.[12]
-
Solvation of the Catalyst: The solvent can coordinate with the catalyst, affecting its conformational flexibility and the accessibility of its active site. This modulation of the chiral pocket directly impacts enantioselectivity.
-
Reactant Solubility: Ensuring all components, especially the catalyst, are fully dissolved is crucial. Poor solubility can lead to a heterogeneous mixture and inconsistent results.[15]
| Solvent Property | Influence on Reaction | Example Application |
| Polar Aprotic (e.g., THF, CH₂Cl₂) | Often good for dissolving a wide range of organic compounds and catalysts without interfering via hydrogen bonding. | A common starting point for many organocatalyzed or metal-catalyzed reactions. |
| Polar Protic (e.g., Ethanol, Methanol) | Can participate in hydrogen bonding, potentially deactivating catalysts or reacting with intermediates. Generally avoided unless part of the reaction mechanism. | May be used in specific cases where proton transfer is desired.[24] |
| Non-Polar (e.g., Toluene, Hexane) | Minimizes solvation of polar species. Can be useful for promoting aggregation or specific catalyst conformations that enhance selectivity. | Often used in reactions where a highly organized transition state is required. |
Q8: How do I approach the optimization of catalyst loading?
A8: Optimizing catalyst loading is a balancing act between reaction rate, cost, and selectivity.[8] The goal is to use the minimum amount of catalyst required to achieve full conversion in a reasonable time without compromising selectivity. A systematic approach is best:
-
Start with a Literature Precedent: Begin with a loading reported for a similar reaction.
-
Run a Series of Reactions: Set up several small-scale reactions in parallel, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Monitor and Analyze: Monitor each reaction for conversion (by TLC, GC, or NMR) and, upon completion, analyze the yield and stereoselectivity (by NMR and chiral HPLC).
-
Identify the Optimum: The optimal loading is typically the lowest amount that provides the best combination of yield, selectivity, and reaction time. Excessively high loading can sometimes be detrimental, leading to side reactions or difficulties in purification.[7]
Q9: What is the first step in developing a new this compound reaction protocol?
A9: The first step is a thorough literature review followed by a systematic screening of reaction conditions on a small scale. High-throughput experimentation (HTE) platforms are invaluable for this process, allowing for the rapid evaluation of hundreds of conditions.[25] This initial screen should investigate key variables:
-
Catalyst/Ligand
-
Solvent
-
Base/Additive
-
Temperature
-
Concentration
This data-driven approach allows you to quickly identify a promising set of conditions for further optimization and scale-up.
Part 3: Experimental Protocols
This section provides a representative experimental procedure for a common this compound reaction.
Protocol: Asymmetric Michael Addition to a this compound Derivative
This protocol outlines a general procedure for the asymmetric Michael addition of a nucleophile to a this compound derivative using a chiral catalyst.
1. Preparation and Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Prepare stock solutions of the this compound, nucleophile, and catalyst in the chosen anhydrous solvent inside a glovebox or using Schlenk techniques.
2. Reaction Execution:
-
To the reaction flask, add the chiral catalyst (e.g., 5 mol%) and the appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Add the nucleophile (1.2 equivalents) to the cooled catalyst solution and stir for 5 minutes.
-
Slowly add the this compound (1.0 equivalent) dropwise via syringe over 10 minutes.
-
Allow the reaction to stir at the set temperature.
3. Reaction Monitoring:
-
Monitor the consumption of the limiting reagent (this compound) by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every hour).[15]
4. Workup and Quenching:
-
Once the reaction is complete (as indicated by monitoring), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[15]
-
Yield Determination: Determine the isolated yield of the pure product.
-
Diastereomeric Ratio (d.r.): Determine the d.r. of the purified product by ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a suitable chiral stationary phase.
Caption: General experimental workflow for an asymmetric reaction.
References
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Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Acme Synthetic Chemicals. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Available from: [Link]
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Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Journal of Organic Chemistry, 69(15), 4984-90. Available from: [Link]
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Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available from: [Link]
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Radleys. Are these basic mistakes preventing you from getting a good yield?. Available from: [Link]
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Reddit User Discussion. (2024). What are some common causes of low reaction yields?. r/Chempros. Available from: [Link]
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Chemistry World. (2017). Temperature drop triggers chirality twist. Available from: [Link]
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Reddit User Discussion. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available from: [Link]
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International Research Journal on Advanced Science Hub. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available from: [Link]
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Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Science, Technology, Education, and Management. Available from: [Link]
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Quora User Discussion. (2015). What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
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Soloshonok, V. A., et al. (2004). Virtually complete control of simple and face diastereoselectivity in the Michael addition reactions.... Journal of Organic Chemistry, 69(15), 4984-90. Available from: [Link]
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National Center for Biotechnology Information. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Available from: [Link]
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Academax. Influence of solvent on the Reaction Selectivity of Nitrogen Phenol Hydroxyl. Available from: [Link]
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National Center for Biotechnology Information. Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Available from: [Link]
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Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available from: [Link]
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Mu, Y. (2022). Solvent Effects on Acid-Base Interactions in Zeolites. Electronic Theses and Dissertations. Available from: [Link]
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Wang, Y., et al. (2008). Selectivity Control in Enantioselective Four-Component Reactions.... Chemical Communications, (48), 6564-6. Available from: [Link]
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Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Available from: [Link]
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Italian Association of Chemical Engineering. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Available from: [Link]
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MDPI. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Available from: [Link]
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National Center for Biotechnology Information. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Available from: [Link]
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Matsumoto, A., et al. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol.... Organic & Biomolecular Chemistry. Available from: [Link]
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Ye, S., et al. (2005). Enantioselective synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides.... Journal of the American Chemical Society, 127(15), 5643-51. Available from: [Link]
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National Center for Biotechnology Information. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
Frontiers. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Available from: [Link]
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PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
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ResearchGate. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
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Royal Society of Chemistry. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Available from: [Link]
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ResearchGate. (2025). Glyoxylic acid derivatives in asymmetric synthesis. Available from: [Link]
-
Semantic Scholar. (2006). Two-parameter Analysis of Solvent Effects on Selectivity in Chemical Reactions.... Available from: [Link]
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National Center for Biotechnology Information. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Available from: [Link]
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National Toxicology Program. Nomination Background: Phenylglyoxal. Available from: [Link]
-
ResearchGate. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Available from: [Link]
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PubMed. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Available from: [Link]
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Gilead Medical Information. Viread® Storage and Stability. Available from: [Link]
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Technical Support Center: Purification of Vinylglyoxylate Adducts
Welcome to the technical support guide for the purification of vinylglyoxylate adducts. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these valuable synthetic intermediates. This compound adducts, often synthesized via Diels-Alder reactions, are versatile building blocks, but their purification is frequently challenging due to their inherent chemical sensitivities.
This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Common Purification Challenges
This section addresses the most common issues encountered during the purification of this compound adducts. Each problem is analyzed from a mechanistic standpoint, followed by actionable, field-tested solutions.
Problem 1: Product Degradation or Complete Loss During Silica Gel Chromatography
Symptoms:
-
A new, more polar spot appears on the TLC plate of column fractions that was not in the crude mixture.
-
Streaking or tailing on the TLC plate.
-
Low or no recovery of the desired product from the column.
-
NMR of "purified" product shows signals corresponding to a hydrolyzed byproduct (e.g., an aldehyde or ketone).
Root Cause Analysis: The primary cause of degradation is the acidic nature of standard silica gel.[1] The enol ether moiety within the this compound adduct is highly susceptible to acid-catalyzed hydrolysis.[2][3] The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can readily protonate the enol ether. This initiates a cascade that cleaves the ether bond, leading to the formation of undesired byproducts and resulting in significant yield loss.[4]
Solutions
Solution A: Use a Buffered Mobile Phase or Deactivated Silica Gel
The most direct way to prevent acid-catalyzed degradation is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase.[5][6]
Detailed Protocol: Column Chromatography with a Basic Additive
-
Solvent System Selection: Develop your solvent system using standard TLC plates. A common mobile phase is a mixture of hexanes and ethyl acetate.
-
Additive Introduction: Prepare your chosen eluent and add 0.5-2% triethylamine (v/v). For example, for 1 L of 90:10 Hexane:EtOAc, add 5-20 mL of TEA.
-
Column Packing: Pack the column using this TEA-containing solvent system. It is crucial to equilibrate the column by flushing it with at least two column volumes of the basic eluent before loading your sample.[7] This ensures the entire silica bed is neutralized.
-
Sample Loading & Elution: Load your crude product (preferably dry-loaded onto a small amount of silica) and elute with the TEA-containing mobile phase as usual.
-
Post-Purification: After collecting fractions, the TEA can be easily removed under reduced pressure along with the solvent due to its volatility.
Solution B: Switch to an Alternative Stationary Phase
If your adduct is exceptionally sensitive, even neutralized silica may not be sufficient. In these cases, a different stationary phase is recommended.
| Stationary Phase | Principle of Operation | Advantages | Considerations |
| Neutral Alumina | Lewis acidic sites, but overall neutral surface.[1] | Excellent for acid-sensitive compounds. Available in different activity grades.[8] | Can have very strong interactions with polar functional groups, potentially reducing recovery. |
| Florisil® (Magnesium Silicate) | Mildly acidic, but gentler than silica.[1] | Good for moderately sensitive compounds. | May offer different selectivity compared to silica. Test on TLC first if possible. |
| Reversed-Phase Silica (C18) | Separation based on hydrophobicity.[1] | Excellent for polar compounds and avoids acidic conditions. | Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). The adduct must be soluble. |
Problem 2: Co-elution of Product with Unreacted Dienophile or Other Byproducts
Symptoms:
-
Fractions from the column are consistently contaminated with starting materials or byproducts, as seen by TLC or NMR.
-
Poor separation between spots on the TLC plate (ΔRf < 0.1).
Root Cause Analysis: this compound adducts often have polarities that are very similar to the starting materials (e.g., maleic anhydride derivatives) or reaction byproducts.[9] This makes separation by normal-phase chromatography challenging, as the difference in interaction with the stationary phase is minimal.
Solutions
Solution A: Optimize the Mobile Phase and Gradient
For difficult separations, an isocratic (constant solvent mixture) elution is often insufficient.
-
Shallow Gradient: Start with a less polar solvent system where your product has an Rf of ~0.1-0.2.[10] Gradually and slowly increase the percentage of the polar solvent. This allows the compounds to move slowly down the column, maximizing the interaction time with the silica and improving the separation.
-
Solvent Choice: The standard ethyl acetate/hexane system is not always optimal. Experiment with other solvent systems that offer different selectivities. For example, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes can alter the elution order.[6]
Solution B: Recrystallization
If the adduct is a stable solid, recrystallization can be a powerful and scalable purification technique, sometimes eliminating the need for chromatography altogether.
General Protocol: Recrystallization
-
Solvent Screening: The goal is to find a solvent or solvent pair in which the adduct is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration.[11] Wash the crystals with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
Process Flow & Decision Making
The following diagram outlines a logical workflow for approaching the purification of a new this compound adduct.
Caption: Decision workflow for this compound adduct purification.
Frequently Asked Questions (FAQs)
Q1: My this compound adduct appears as a smear on the TLC plate. What does this mean? A smear or a long "tailing" spot often indicates decomposition on the silica plate itself.[5] This is a strong warning sign that your compound is acid-sensitive. Before attempting column chromatography, you should try spotting your sample on a TLC plate that has been pre-eluted with a solvent system containing 1-2% triethylamine and dried. If the spot is sharp on the neutralized plate, you must use a neutralized system for your column.
Q2: Can I use reversed-phase chromatography for these adducts? Yes, reversed-phase (RP) chromatography is an excellent alternative, especially for more polar adducts.[1] Since the stationary phase (e.g., C18) is non-polar and the mobile phases (e.g., acetonitrile/water) are neutral, the risk of acid-catalyzed hydrolysis is eliminated. This can be a very effective method for compounds that are intractable on silica or alumina.[12]
Q3: I successfully purified my adduct, but the NMR spectrum shows broad peaks. Is it still impure? Broad NMR peaks after purification can indicate a few issues. While it could be residual impurity, it is often due to the presence of rotamers (conformational isomers) that are slowly interconverting on the NMR timescale. This is common in complex, sterically hindered molecules like many Diels-Alder adducts.[13] Variable temperature (VT) NMR can help confirm this; if the peaks sharpen at higher temperatures, they are likely rotamers. Alternatively, residual paramagnetic impurities could be the cause, though this is less common after chromatography.
Q4: What is the best way to load my sample onto the column? For the best separation, "dry loading" is highly recommended.[10] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (enough to make a free-flowing powder after solvent removal) and evaporate the solvent completely on a rotary evaporator. This dry powder can then be carefully added to the top of your packed column. This technique prevents the sample from dissolving in the top layer of eluent, leading to narrower bands and better resolution.
Q5: My reaction involves a volatile starting material like ethyl vinyl ether. How do I remove it before chromatography? Volatile starting materials can often be removed under high vacuum before you attempt chromatography. After the initial work-up, concentrate your crude product on a rotary evaporator and then leave it on a high vacuum line for several hours. This can significantly reduce the amount of volatile starting material, simplifying the subsequent purification.
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Retrieved from [Link]
-
Alternative Mobile Phases for Enhanced Chromatographic Selectivity and Increased Sensitivity in Peptide Separations. (n.d.). PubMed. Retrieved from [Link]
-
Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters. Retrieved from [Link]
-
Are there alternatives for silica for column chromatography? (2025). ResearchGate. Retrieved from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). Chromatography Online. Retrieved from [Link]
-
Hydrolysis of the enol ether and cleavage of the cyclopropane ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Flash column on silyl enol ether. (2025). Reddit. Retrieved from [Link]
-
Synthesis of ketones by hydrolysis of enol ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (n.d.). MDPI. Retrieved from [Link]
-
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). National Institutes of Health. Retrieved from [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. Retrieved from [Link]
-
The reactions of phenylglyoxal and related reagents with amino acids. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. (n.d.). RSC Publishing. Retrieved from [Link]
-
Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. (2022). National Institutes of Health. Retrieved from [Link]
-
DIELS-ALDER REACTION. (2025). University of Calgary. Retrieved from [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. Retrieved from [Link]
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degradation pathways of vinylglyoxylate under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with vinylglyoxylate. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the stability and degradation of this compound under acidic and basic conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound possesses three key reactive sites: an ester, an α-keto group, and a vinyl group. Consequently, it is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The ester functional group can be cleaved by water under both acidic and basic conditions.
-
Polymerization: The vinyl group can undergo polymerization, particularly under the influence of radical initiators, or in some cases, acid or base catalysis.
-
Michael Addition: The electron-withdrawing nature of the glyoxylate moiety makes the vinyl group an excellent Michael acceptor, susceptible to nucleophilic attack.
-
Decarboxylation: While less common for esters, under certain harsh conditions, decarboxylation of the glyoxylate core may occur.
Troubleshooting Guide: Unexpected Experimental Results
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Starting Material with No Identifiable Product
Scenario: You observe a significant decrease in the concentration of this compound over time, but HPLC or NMR analysis does not show a clear, single degradation product. You might also notice increased viscosity or the formation of a precipitate.
Probable Cause: Polymerization of the vinyl group. This is a common issue, especially if your reaction conditions inadvertently generate radical species or if the concentration of this compound is high. Basic conditions can also promote anionic polymerization of glyoxylic acid esters.[1]
Troubleshooting Steps:
-
Reaction Sparging: De-gas your solvents and reaction mixtures with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to remove dissolved oxygen, which can initiate radical polymerization.
-
Inhibitor Addition: For storage or non-reactive studies, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in trace amounts.
-
Temperature Control: Avoid excessive heat, as it can promote thermal polymerization.
-
pH Control: If working under basic conditions, be aware of the potential for anionic polymerization.[1] Use the minimum necessary concentration of base and maintain a low temperature.
Experimental Protocol: Monitoring for Polymerization
-
Technique: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Procedure:
-
Prepare a sample of your reaction mixture at different time points.
-
Inject the sample into an SEC/GPC system equipped with a suitable column for separating oligomers and polymers.
-
Monitor the chromatogram for the appearance of high molecular weight species, which would indicate polymerization.
-
Issue 2: Appearance of a New Peak with a Mass Addition of a Solvent or Buffer Component
Scenario: Your LC-MS analysis shows a new peak with a mass corresponding to the addition of a nucleophilic species present in your reaction medium (e.g., an amine from a buffer, a thiol, or an alcohol solvent) to your this compound molecule.
Probable Cause: Michael addition to the vinyl group. The α,β-unsaturated system of this compound is a classic Michael acceptor.[2][3] This reaction is often base-catalyzed but can also occur under neutral or mildly acidic conditions with strong nucleophiles.
Troubleshooting Steps:
-
Solvent and Buffer Selection: Choose non-nucleophilic solvents and buffer components whenever possible. For example, use tertiary amines (e.g., triethylamine) instead of primary or secondary amines if a basic buffer is required, and aprotic solvents if compatible with your reaction.
-
pH Adjustment: Lowering the pH can reduce the nucleophilicity of many species, thereby slowing down the Michael addition. However, be mindful of potential acid-catalyzed hydrolysis.
-
Protecting Groups: In a synthetic context, if the vinyl group is not the desired reaction site, consider a protection-deprotection strategy.
Visualization of Michael Addition Pathway
Caption: Michael addition of a nucleophile to this compound.
Issue 3: Formation of Glyoxylic Acid and Vinyl Alcohol (or its Tautomer, Acetaldehyde)
Scenario: You detect the presence of glyoxylic acid and potentially acetaldehyde in your reaction mixture, particularly after prolonged exposure to aqueous acidic or basic conditions.
Probable Cause: Hydrolysis of the ester bond. This is a fundamental reaction of esters and is catalyzed by both acids and bases.[4] The vinyl alcohol produced is unstable and will tautomerize to acetaldehyde.
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH if possible, as the rate of hydrolysis is generally at a minimum around pH 4-5 for many esters.
-
Temperature Management: Keep the temperature as low as feasible for your experiment, as hydrolysis rates increase with temperature.[5]
-
Aprotic Solvents: If your experimental design allows, use aprotic solvents to minimize the concentration of water.
Visualization of Hydrolysis Pathways
Acid-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Data Summary: Expected Degradation Products
| Condition | Primary Degradation Pathway | Expected Products | Analytical Techniques for Detection |
| Acidic (aqueous) | Hydrolysis | Glyoxylic acid, Vinyl alcohol (tautomerizes to Acetaldehyde) | HPLC, LC-MS, ¹H NMR |
| Polymerization (Radical) | Poly(this compound) | GPC/SEC, MALDI-TOF MS | |
| Basic (aqueous) | Hydrolysis (Saponification) | Glyoxylate salt, Vinyl alcohol (tautomerizes to Acetaldehyde) | HPLC, LC-MS, ¹H NMR |
| Michael Addition (with nucleophiles) | Michael adducts | LC-MS, NMR | |
| Polymerization (Anionic) | Poly(this compound) | GPC/SEC, MALDI-TOF MS |
Experimental Protocols
Protocol 1: Stability Study of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at your desired pH values (e.g., pH 2, 5, 7, 9, 12).
-
Stock Solution: Prepare a stock solution of this compound in a suitable, non-reactive organic solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation: In separate vials, add a small aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration. Ensure the organic solvent percentage is low to minimize its effect.
-
Incubation: Incubate the sample vials at the desired temperature(s). Protect from light if photostability is not the variable being tested.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench any reaction if necessary (e.g., by neutralizing the pH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. [6][7]A reverse-phase C18 column is often a good starting point. Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Use LC-MS to identify the mass of any major degradation products. [8][9][10][11]
References
- Production process for glyoxylic acid (salt)-based polymer. EP1127903A1.
- Acid-triggered radical polymerization of vinyl monomers.
- Regular Article - Analytical and Bioanalytical Chemistry Research. (2021).
- Michael Addition. Organic Chemistry Portal.
- Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023).
- Michael addition reaction. Wikipedia.
- Synthesis of natural products by intramolecular Michael addition. DR-NTU.
- What are the best conditions for a Michael addition?.
- ANALYTICAL METHODS FOR THE DEGRAD
- The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy.
- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC.
- Mass spectral studies on vinylic degradation products of sulfur mustards under gas chromatography/mass spectrometry conditions. PubMed.
- Vinyl Polymer Synthesis.
- (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry.
- NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite. PubMed. (2007).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Male
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
- Table 5: Analysis of Polysorbate and Its Degradation Products SESSION 1: FACILITATOR: Friederike Junge, AbbVie Deutschland GmbH. CASSS.
- Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. (2024).
- Kinetics of Hydrolysis of Fenclorac. PubMed.
- Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment. PubMed. (2024).
- NMR relaxometry analysis of lubricant oils degradation.
- Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chrom
- Polymerization of acrylic acid in aqueous solution. US2789099A.
- Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temper
- (PDF) Correlation Between Vinyl Content of Recycled HDPE and Polymer Degradation: An NMR Approach.
- Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. PubMed.
- LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. (2021).
- Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
- Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life | Request PDF.
- Vinyl acetate polymerization process. US2468923A.
- Synthesis, Microstructure, and Acidity of Poly(vinylphosphonic acid). R Discovery. (2006).
- Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole.
- Living Cationic Polymerization of Vinyl Ether with a Lewis Acid/Acetylacetone Initiating System—The Role of Acetylacetone as a Protogen and a Ligand | Request PDF.
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Technical Support Center: Managing the Reactivity of Vinylglyoxylate in Complex Mixtures
Welcome to the technical support center for navigating the challenges of vinylglyoxylate reactivity. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments involving this highly reactive compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Section 1: Understanding the Core Reactivity of this compound
This compound is a valuable bifunctional molecule, featuring both a vinyl group and a glyoxylate moiety. This unique structure allows it to participate in a variety of important chemical transformations, but also contributes to its inherent instability and propensity for side reactions in complex mixtures. Understanding these competing reaction pathways is the first step in successful experimental design.
Key Reactive Pathways
This compound can undergo several key reactions, often concurrently:
-
Diels-Alder Reaction: The vinyl group acts as a dienophile, reacting with conjugated dienes to form cyclohexene derivatives.[1] This is a powerful tool for the synthesis of complex cyclic systems.
-
Michael Addition (Conjugate Addition): The α,β-unsaturated carbonyl system makes this compound an excellent Michael acceptor.[2][3][4] Nucleophiles will preferentially attack the β-carbon.[5]
-
Polymerization: The activated double bond of the vinyl group can lead to rapid and often uncontrolled polymerization, especially in the presence of initiators or under certain temperature conditions.[6][7][8]
-
Hydrolysis and Degradation: The ester and aldehyde functionalities are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of glyoxylic acid and other degradation products.[9][10][11]
The Challenge of Complex Mixtures
In complex reaction mixtures, such as those found in biological systems or multi-step organic syntheses, managing the reactivity of this compound becomes particularly challenging.[12] The presence of multiple nucleophiles, dienes, and potential initiators can lead to a variety of undesired side products, reducing the yield of the target molecule and complicating purification.
Section 2: Troubleshooting Guides
This section addresses specific problems that you may encounter during your experiments with this compound. Each guide provides a systematic approach to identifying the root cause of the issue and implementing effective solutions.
Troubleshooting Guide 1: Low Yield or No Product in Diels-Alder Reactions
Question: I am attempting a Diels-Alder reaction with this compound as the dienophile, but I am observing a low yield of my desired cycloadduct, or no product at all. What could be the issue?
Answer: Low yields in Diels-Alder reactions involving this compound can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions.[13][14]
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps & Solutions |
| Insufficient Dienophile Reactivity | The electron-withdrawing nature of the glyoxylate group activates the vinyl group, but sometimes this is not enough to overcome the activation energy barrier with less reactive dienes. | 1. Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl oxygen of the glyoxylate, further lowering the LUMO of the dienophile and accelerating the reaction.[13][15] Common Lewis acids include BF₃·OEt₂, AlCl₃, and ZnCl₂. Start with catalytic amounts (5-10 mol%) and optimize as needed. |
| Competing Polymerization | This compound is prone to polymerization, which can consume the starting material and reduce the yield of the Diels-Alder adduct.[7] | 1. Lower the Reaction Temperature: Diels-Alder reactions can often be performed at lower temperatures to disfavor polymerization.[16] 2. Add a Radical Inhibitor: If you suspect radical polymerization, adding a small amount of an inhibitor like hydroquinone or BHT can be effective. |
| Side Reactions (Michael Addition) | If your reaction mixture contains nucleophiles, they may compete with the diene by undergoing a Michael addition to the this compound.[2][17] | 1. Purify Starting Materials: Ensure your diene and solvent are free from nucleophilic impurities. 2. Protect Nucleophilic Groups: If the diene itself contains a nucleophilic moiety, consider protecting it before the Diels-Alder reaction. |
| Product Instability | The Diels-Alder adduct itself might be unstable under the reaction or workup conditions.[18] | 1. Modify Workup Procedure: Avoid strongly acidic or basic conditions during workup. A neutral aqueous wash followed by extraction is often sufficient. 2. Analyze the Crude Reaction Mixture: Use techniques like ¹H NMR or LC-MS to analyze the crude reaction mixture to determine if the product is forming and then degrading. |
Troubleshooting Guide 2: Formation of Multiple Products in Michael Addition Reactions
Question: I am performing a Michael addition to this compound, but my reaction is messy, and I am isolating multiple products. How can I improve the selectivity?
Answer: The formation of multiple products in a Michael addition with this compound often points to issues with reaction control, where side reactions like polymerization or secondary additions are occurring.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps & Solutions |
| Polymerization of this compound | As in the Diels-Alder reaction, polymerization can be a significant competing pathway.[6][7] | 1. Control Stoichiometry: Use a slight excess of the Michael donor to ensure all the this compound is consumed by the desired reaction. 2. Slow Addition: Add the this compound slowly to the reaction mixture containing the Michael donor and the base. This keeps the instantaneous concentration of the this compound low, minimizing polymerization. |
| Double Michael Addition | If the initial Michael adduct still possesses an acidic proton, it can be deprotonated and act as a nucleophile itself, leading to a second Michael addition. | 1. Use a Weaker Base: A weaker base may be sufficient to deprotonate the initial Michael donor without deprotonating the product. 2. Quench the Reaction Promptly: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts. |
| 1,2-Addition vs. 1,4-Addition | While less common with softer nucleophiles, highly reactive, "hard" nucleophiles may attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[3] | 1. Choose an Appropriate Nucleophile/Base System: Softer nucleophiles and weaker bases generally favor 1,4-addition.[3][5] For example, using a malonate ester as the Michael donor with a catalytic amount of a non-nucleophilic base like DBU is a classic approach. |
| Reaction with Solvent | If the solvent is nucleophilic (e.g., an alcohol), it can participate in the Michael addition. | 1. Use an Inert Solvent: Switch to a non-nucleophilic solvent such as THF, DCM, or toluene. |
Troubleshooting Guide 3: Spontaneous Polymerization During Storage or Reaction Setup
Question: My this compound seems to be polymerizing on its own, either in the storage bottle or as I am setting up my reaction. What is causing this and how can I prevent it?
Answer: Spontaneous polymerization is a common issue with this compound due to its high reactivity.[16] This can be initiated by trace impurities, light, or heat.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps & Solutions |
| Presence of Initiators | Trace amounts of acids, bases, or radical species can initiate polymerization.[7] Water can also act as an initiator.[7] | 1. Purify Before Use: If you suspect impurities, consider purifying the this compound by distillation under reduced pressure immediately before use.[16] 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., nitrogen or argon).[19] |
| Improper Storage Conditions | Exposure to light, heat, or air can promote polymerization over time.[20][21] | 1. Store in a Cool, Dark Place: Keep the this compound in a refrigerator or freezer, in an amber bottle to protect it from light. 2. Store Under an Inert Atmosphere: For long-term storage, consider storing it under an inert gas. 3. Add a Stabilizer: A small amount of a radical inhibitor like hydroquinone can be added for storage. |
| Contaminated Equipment | Residues from previous reactions on glassware or stir bars can initiate polymerization. | 1. Thoroughly Clean Glassware: Ensure all glassware is scrupulously cleaned and dried before use.[19] |
Experimental Workflow: Purification of this compound by Vacuum Distillation
This protocol is for the purification of this compound to remove oligomers and non-volatile impurities.
Safety Precautions: this compound should be handled in a well-ventilated fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (nitrogen or argon)
-
Dry ice/acetone or cryocool for the cold trap
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Flame-dry the entire apparatus under vacuum and then backfill with an inert gas.
-
Add the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask with gentle stirring.
-
Collect the purified this compound in the receiving flask, which should be cooled in an ice bath.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas.
-
Store the purified this compound under an inert atmosphere at a low temperature.
Caption: Workflow for the purification of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: In aqueous solutions, this compound is susceptible to hydrolysis of the ester group, especially under acidic or basic conditions, to yield vinylglyoxylic acid.[9][10] The aldehyde functionality can also be hydrated. Further degradation can lead to the cleavage of the vinyl group.[25][26]
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of this compound and the formation of the product.[18][19] For more quantitative analysis, ¹H NMR spectroscopy can be used to track the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the product. LC-MS is also a powerful tool for monitoring complex reaction mixtures.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound should be handled with care.[22] It is advisable to work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23][24] Avoid inhalation of vapors and contact with skin and eyes.[24] In case of accidental exposure, follow standard first-aid procedures.[23]
Q4: Can I use this compound in biological systems or for bioconjugation?
A4: The high reactivity of this compound makes its direct use in complex biological media challenging due to the presence of numerous nucleophiles (e.g., amine and thiol groups on proteins) that can lead to non-specific reactions.[12] However, with careful design of the reaction conditions and potentially through the use of protecting groups, its application in bioconjugation is an area of active research.
Caption: Primary degradation pathways of this compound.
References
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Telitel, S., et al. (2023).
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Zhang, Y., et al. (2019).
- Rabiee Kenaree, A., & Gillies, E. R. (2018). Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Macromolecules, 51(15), 5849–5858.
-
Michael Addition Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. (n.d.). Vanderbilt University. Retrieved from [Link]
- Production process for glyoxylic acid (salt)-based polymer. (2001). European Patent No. EP 1127903 A1.
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]
- Neale, C. K., et al. (2019). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Organic & Biomolecular Chemistry, 17(34), 7935-7939.
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]
- Patterson, D. M., et al. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101.
- Production process for glyoxylic acid (salt)-based polymer. (2001). Google Patents.
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). PubMed. Retrieved from [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Retrieved from [Link]
-
Degradation Pathway. (2017). ResearchGate. Retrieved from [Link]
-
Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). National Institutes of Health. Retrieved from [Link]
-
Diels-Alder reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones. (2001). PubMed. Retrieved from [Link]
-
Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. (2003). Royal Society of Chemistry. Retrieved from [Link]
-
Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Vanderbilt Environmental Health and Safety. Retrieved from [Link]
- Process for the preparation of phenylglyoxylic acid esters. (1986). Google Patents.
-
The overall scheme of MVK degradation pathways initiated by hydroxyl... (n.d.). ResearchGate. Retrieved from [Link]
-
The reactions of phenylglyoxal and related reagents with amino acids. (1976). PubMed. Retrieved from [Link]
-
Exchange Reactions Control for Selective Separation of Glyoxylic Acid in Technological Mixtures of Glyoxal Oxidation. (2016). ResearchGate. Retrieved from [Link]
- Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid. (2013). Google Patents.
-
Click chemistry in complex mixtures: bioorthogonal bioconjugation. (2014). PubMed. Retrieved from [Link]
- Process of preparation of glyoxylic acid aqueous solution. (2014). Google Patents.
-
Troubleshooting Quantitative Western Blots Hints and Tips. (n.d.). LI-COR Biosciences. Retrieved from [Link]
- Selective extraction of glyoxylic acid from aqueous mixture with glyoxal. (1977). Google Patents.
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Technical Support Center: Strategies to Prevent Unwanted Oligomerization of Vinylglyoxylate
Welcome to the technical support center for vinylglyoxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for a common challenge encountered when working with the highly reactive, yet synthetically valuable, this compound monomer: unwanted oligomerization. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your monomer and the success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
Vinylglyoxylates, such as ethyl this compound (EVG), are powerful building blocks in organic synthesis, particularly valued in pericyclic reactions like the Diels-Alder cycloaddition.[1][2] Their utility stems from a unique electronic structure: a vinyl group conjugated to an electron-withdrawing glyoxylate moiety. This arrangement makes them highly reactive and versatile dienophiles.
However, this same reactivity makes them susceptible to spontaneous, unwanted side reactions—primarily self-dimerization or oligomerization. This process can lead to decreased yields of the desired product, purification challenges, and inconsistent reaction outcomes. This guide provides a systematic approach to understanding, preventing, and troubleshooting this critical issue.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions regarding the instability of this compound.
Q1: My freshly opened bottle of ethyl this compound is viscous and syrupy, and my NMR spectrum is complex. What happened?
A1: Increased viscosity and the appearance of multiple, often broad, signals in an NMR spectrum are classic indicators of oligomerization. This compound is prone to self-reaction, especially during storage or upon exposure to heat, light, or contaminants.[3] The monomer, a low-viscosity liquid, polymerizes into longer-chain molecules (oligomers), which increases the bulk viscosity and results in a complex mixture that is difficult to analyze and use effectively in subsequent reactions.
Q2: What are the chemical mechanisms driving this unwanted oligomerization?
A2: Two primary pathways are responsible for the oligomerization of this compound:
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[4+2] Cycloaddition (Diels-Alder Dimerization): this compound can act as both a diene and a dienophile in a hetero-Diels-Alder reaction. The electron-deficient alkene (the dienophile) of one molecule reacts with the conjugated system (the diene, involving the C=C and C=O bonds) of another. This is often a significant pathway at elevated temperatures.[1][2]
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Radical Polymerization: Like other acrylates, this compound is susceptible to free-radical polymerization.[4] This process can be initiated by trace impurities, atmospheric oxygen, light, or heat.[3][5] The reaction proceeds via a chain mechanism, leading to the rapid formation of high molecular weight polymers.
Q3: How can I confirm and quantify the presence of oligomers in my this compound sample?
A3: A multi-pronged analytical approach is recommended:
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¹H NMR Spectroscopy: This is the first and most direct method. The spectrum of pure monomer will show sharp, well-defined peaks in the vinyl and ester regions. Oligomerization will result in the appearance of broad, overlapping signals in the aliphatic region and a decrease in the relative intensity of the monomer's vinyl proton signals.
-
Mass Spectrometry (LC-MS or GC-MS): These techniques can help identify the molecular weights of the oligomeric species present.[6] You will observe a distribution of masses corresponding to dimers, trimers, and higher-order oligomers.
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume, making it an excellent tool for visualizing the molecular weight distribution of a polymer sample and quantifying the extent of oligomerization.
Section 2: Proactive Prevention - A Best Practices Guide
Preventing oligomerization is always more effective than dealing with its consequences. The following strategies are critical for maintaining the integrity of your this compound monomer.
Storage and Handling
Proper storage is the first line of defense.[7] Vinyl monomers should be treated as sensitive reagents.
-
Temperature: Store this compound at 2-8°C (refrigerated).[3] Low temperatures significantly slow down both the thermal Diels-Alder and radical polymerization pathways.
-
Atmosphere: Store the monomer under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7] This prevents exposure to atmospheric oxygen, a known initiator of radical polymerization.
-
Light: Protect the monomer from light by storing it in an amber bottle or by wrapping the container in aluminum foil. UV radiation can initiate radical chain reactions.[8]
The Critical Role of Inhibitors
Commercial this compound is typically supplied with a small amount of a polymerization inhibitor. These are chemical agents that scavenge free radicals, preventing the initiation of polymerization.[9]
Q4: What inhibitors are commonly used, and should I add more?
A4: The most common inhibitors for acrylates are phenolic compounds like Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) .[10][11] Stable radicals like TEMPO are also highly effective.[12] It is generally not necessary to add more inhibitor for storage if the product is stored correctly. The key is to be aware of the inhibitor present and to remove it immediately before use.
Table 1: Common Inhibitors for Vinyl Monomers
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration |
| Hydroquinone (HQ) | Phenolic | Radical Scavenger (requires O₂) | 100-1000 ppm |
| 4-Methoxyphenol (MEHQ) | Phenolic | Radical Scavenger (requires O₂) | 10-200 ppm |
| Phenothiazine | Amine | Radical Scavenger | 200-1000 ppm |
| TEMPO | Stable Radical | Radical Trap (O₂ independent) | 10-100 ppm |
Data compiled from various sources on acrylate stabilization.[4][9][10][12]
Reaction Condition Optimization
The conditions of your reaction play a pivotal role in suppressing unwanted oligomerization.
-
Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate for your desired transformation. For Diels-Alder reactions, which can require heat, monitor the reaction closely and avoid prolonged heating.[13]
-
Concentration: Running reactions at a lower concentration can disfavor the bimolecular oligomerization process relative to the desired intramolecular or intermolecular reaction with a different substrate.
-
Solvent: Choose a solvent that is pure and free of peroxides. Ethers like THF, for example, can form explosive peroxides which can initiate radical polymerization. Always use freshly distilled or inhibitor-free, sparged solvents.
Section 3: Troubleshooting Guide - A Problem-Solving Workflow
Even with preventative measures, problems can arise. This section provides a logical workflow for troubleshooting experiments where oligomerization is suspected.
Q5: My reaction TLC shows a baseline smear and my desired product spot is faint. What should I do?
A5: This is a common sign of polymerization. Follow the workflow in Figure 2. First, check the purity of your starting monomer. Run a quick ¹H NMR. If it is not clean, the monomer is the likely culprit. If the monomer is clean, evaluate your reaction conditions. Were you running the reaction at high heat for an extended period? Was your solvent old?
Q6: I purified my this compound, but the reaction still failed. What's next?
A6: If you are confident in your monomer's purity and have optimized the reaction conditions, consider the workup and purification steps.[14] Concentrating the reaction mixture at high temperatures on a rotary evaporator can provide the energy needed to initiate thermal polymerization. Likewise, some grades of silica gel can be acidic and may catalyze oligomerization on the column. Consider using deactivated or neutral silica gel for chromatography.
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for essential procedures.
Protocol 4.1: Purification of this compound via Inhibitor Removal Column
Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound immediately prior to use.
Rationale: Inhibitors are essential for storage but will quench the desired reaction, especially if it is a radical-mediated process. This protocol uses basic alumina to efficiently remove acidic phenolic inhibitors.[15][16]
Materials:
-
Glass chromatography column (2-3 cm diameter)
-
Glass wool or cotton
-
Basic alumina (Brockmann I, standard grade, ~50-200 µm)
-
This compound monomer
-
Clean, dry collection flask, pre-chilled in an ice bath.
Procedure:
-
Column Preparation: Securely clamp the column in a vertical position inside a fume hood. Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Packing the Column: Add ~10-15 cm of basic alumina to the column. Gently tap the side of the column to ensure even packing. Do not use any solvent for this process (dry packing).
-
Equilibration: Allow the monomer to warm to room temperature if it was refrigerated to prevent water condensation.[15]
-
Purification: Carefully pour the this compound directly onto the top of the alumina bed. Allow the monomer to percolate through the column under gravity. Do not apply pressure , as this can force fine alumina particles into your collected monomer.[15]
-
Collection: Collect the purified, inhibitor-free monomer in the pre-chilled flask. The inhibitors will remain adsorbed to the top of the alumina, often visible as a discolored band.
-
Immediate Use: Use the purified monomer immediately. It is now highly reactive and has no protection against spontaneous polymerization. Do not attempt to store it.
Protocol 4.2: Model Hetero-Diels-Alder Reaction with Optimized Conditions
Objective: To perform a model reaction using purified ethyl this compound (EVG) and cyclopentadiene while minimizing self-dimerization.
Rationale: This protocol demonstrates the use of low temperatures and immediate use of purified monomer to favor the desired cycloaddition over the unwanted side reaction.
Procedure:
-
Monomer Purification: Purify ethyl this compound according to Protocol 4.1 . Keep the collected monomer on ice.
-
Reaction Setup: In a fume hood, flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add freshly cracked cyclopentadiene (1.2 equivalents) to the flask, followed by a dry, degassed solvent (e.g., dichloromethane). Begin stirring.
-
Dissolve the purified, chilled EVG (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the stirring reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by TLC, taking aliquots every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (if necessary) and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract with the organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo using minimal heat.
-
Purification: Purify the crude product by flash column chromatography using a neutral or deactivated silica gel.
By following these guidelines, researchers can significantly mitigate the risks of unwanted this compound oligomerization, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- Queensland Alliance for Environmental Health Sciences. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices.
- Google Patents. US3816267A - Inhibition of acrylate polymerization.
- Liskon Biological. A Brief Discussion on Polymerization Inhibitors. (2025-10-17).
- Request PDF. Analytical Tools for Detecting Amyloid Beta Oligomerisation and Assembly.
- ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- TCI AMERICA. Polymerization Inhibitors.
- Grokipedia. Polymerisation inhibitor.
- PubMed. Methods for the Specific Detection and Quantitation of Amyloid-β Oligomers in Cerebrospinal Fluid.
- MDPI. Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers from Monomers.
- BrightFocus Foundation. Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry.
- University of Southern Mississippi. LabNotes: Monomer Purification.
- ResearchGate. Characterization of oligomers from methylglyoxal under dark conditions.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Google Patents. JPH08310979A - Purification of vinyl monomer.
- Google Patents. EP0014041B1 - Method of purifying readily polymerisable vinyl monomers.
- Wikipedia. Diels–Alder reaction.
- Organic Chemistry Portal. Diels-Alder Reaction.
- Thermo Scientific Alfa Aesar. Ethyl phenylglyoxylate, 98% 5 g.
- Quora. What are the six conditions for the Diels-Alder reaction?. (2020-08-05).
- ACP. Aqueous phase oligomerization of methyl vinyl ketone through photooxidation.
- Reddit. How to purify this monomer ? : r/chemistry. (2017-05-04).
- ResearchGate. Hetero Diels-Alder Reaction with Aqueous Glyoxylic Acid. (2025-08-06).
- Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30).
- PMC. Preparation and Diels-Alder reactions of 1′-heterosubsituted vinylimidazoles.
- PubMed. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions.
- Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals.
- YouTube. 16.5 Diels-Alder Reactions | Organic Chemistry. (2021-02-19).
- MDPI. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles.
- BenchChem. Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide.
- Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. (2022-09-24).
- Google Patents. JP2015174889A - Inhibitor solution and polymerization prevention method.
- Physical Chemistry Chemical Physics (RSC Publishing). The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone.
- Andrew G Myers Research Group. Chem 115 - Asymmetric Diels-Alder Reactions.
- PubMed. Biocompatible stabilizers in the preparation of PLGA nanoparticles: a factorial design study.
- Semantic Scholar. Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. (2024-02-01).
- BenchChem. preventing undesired polymerization of 3-vinylcyclobutanol.
- ACP. Interactive comment on “Aqueous phase oligomerization of methyl vinyl ketone through photooxidation. (2014-11-24).
- BenchChem. preventing side reactions in the polymerization of vinylcyclooctane.
- SpecialChem. Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025-06-19).
- Google Patents. US5034156A - Method for inhibiting the polymerization of acrylic acid.
- MDPI. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018-02-23).
- LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips.
- Google Patents. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
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Technical Support Center: Vinylglyoxylate Reaction Optimization
Welcome to the technical support center for vinylglyoxylate reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. The following sections provide in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound reactions, with a focus on how solvent choice can be the root cause and the solution.
Q1: My reaction yield is consistently low. Could the solvent be the problem?
A1: Absolutely. While many factors can lead to low yields, the solvent is a critical parameter that governs reactant solubility, reaction rate, and even product stability.[1] Before re-optimizing temperature or catalyst loading, consider the following solvent-related issues:
-
Poor Solubility: Vinylglyoxylates and their diene partners must be fully dissolved for the reaction to proceed efficiently. If you observe suspended material, select a solvent with better solubilizing power for your specific substrates.
-
Reaction Rate: The solvent polarity can dramatically influence the rate of Diels-Alder and hetero-Diels-Alder reactions. Polar solvents can accelerate reactions by stabilizing polar transition states.[2] If your reaction is sluggish, switching from a non-polar solvent like hexane or toluene to a more polar one like dichloromethane (DCM) or acetonitrile might be beneficial.
-
Product or Reactant Decomposition: Your starting materials or product might be unstable in the chosen solvent. For instance, protic solvents (e.g., alcohols) may lead to side reactions if your substrates are sensitive to acids or bases. Similarly, prolonged reaction times in certain solvents at elevated temperatures can cause decomposition.[1] If you suspect decomposition, try a less reactive, aprotic solvent and monitor the reaction by TLC or LC-MS to find the optimal reaction time.
-
Workup Losses: The product might have significant solubility in the aqueous layer during workup, especially if you are using a water-miscible solvent like THF or acetonitrile. Ensure you perform thorough extractions with an appropriate organic solvent to recover your product.[1]
Troubleshooting Protocol: Addressing Low Yield
-
Purity Check: Ensure all starting materials and the solvent are pure and anhydrous. Impurities, especially water, can inhibit Lewis acid catalysts and lead to side reactions.[1]
-
Solubility Test: Before running the reaction, test the solubility of your starting materials in a few candidate solvents at the intended reaction temperature.
-
Solvent Screen: Run small-scale parallel reactions in a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile). See the solvent screening protocol in the FAQ section.
-
Monitor Progress: Track the reaction closely using TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.
Q2: I'm observing poor stereoselectivity (e.g., low endo/exo ratio or diastereoselectivity). How can I improve this by changing the solvent?
A2: Solvent choice is paramount for controlling stereoselectivity as it can differentially stabilize the diastereomeric transition states.[3] The endo and exo transition states in a Diels-Alder reaction, for example, have different dipole moments and geometries, leading to distinct interactions with solvent molecules.
-
Solvent Polarity and Hydrogen Bonding: An increase in solvent polarity often favors the transition state with the larger dipole moment. In many Diels-Alder reactions, the endo transition state is more polar and is stabilized by polar solvents, leading to higher endo selectivity. Solvents capable of hydrogen bonding can also play a crucial role by interacting with the carbonyl group of the this compound, further influencing the transition state geometry.[4]
-
Coordinating vs. Non-Coordinating Solvents (in Catalyzed Reactions): In Lewis acid-catalyzed reactions, the solvent can compete with your this compound for coordination to the metal center.
-
Coordinating solvents (e.g., THF, Diethyl Ether, Acetonitrile) can reduce the effective Lewis acidity of the catalyst, potentially lowering both the reaction rate and stereoselectivity.[5]
-
Non-coordinating solvents (e.g., DCM, Toluene, Hexane) are often preferred as they do not interfere with the catalyst-substrate complex, allowing for maximum stereochemical control.[6]
-
Data Summary: Impact of Solvent on Diastereoselectivity
The following table illustrates a representative outcome of a solvent screen for a hypothetical Lewis acid-catalyzed hetero-Diels-Alder reaction of ethyl this compound with a diene.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Hexane | 1.9 | 45 | 70:30 |
| 2 | Toluene | 2.4 | 65 | 85:15 |
| 3 | Diethyl Ether | 4.3 | 50 | 75:25 |
| 4 | Dichloromethane (DCM) | 9.1 | 92 | 95:5 |
| 5 | Acetonitrile (MeCN) | 37.5 | 30 | 60:40 |
Note: This data is illustrative. Actual results will vary based on the specific reactants and catalyst used.
As shown, the non-coordinating but polar solvent DCM provides the best combination of yield and stereoselectivity. The coordinating solvents (Diethyl Ether, MeCN) show reduced performance due to interaction with the Lewis acid catalyst.[5]
Q3: My reaction is producing significant byproducts. What is the solvent's role?
A3: Solvents can promote or suppress the formation of byproducts by influencing alternative reaction pathways.
-
Dimerization/Polymerization: Highly reactive dienes or dienophiles can dimerize or polymerize, especially at high concentrations. Changing the solvent can alter the rate of the desired reaction versus these side reactions. In some cases, running the reaction under more dilute conditions can suppress intermolecular side reactions.[7]
-
Retro-Diels-Alder: The desired cycloaddition may be reversible. The choice of solvent can affect the position of this equilibrium. Sometimes, if the product precipitates from the reaction mixture in a specific solvent, it can drive the equilibrium toward the product and prevent reversion.[7]
-
Solvent Participation: In rare cases, the solvent itself can react with starting materials or intermediates, particularly under harsh conditions (e.g., high temperatures or in the presence of strong Lewis acids). For example, using methanol as a solvent with an acid-sensitive substrate could lead to transesterification or other undesired reactions.[8]
Workflow for Diagnosing Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding solvent selection for this compound reactions.
Q4: How do I select a starting solvent for my new this compound reaction?
A4: A logical, stepwise approach is best.
-
Review the Literature: Check for similar reactions involving vinylglyoxylates or related dienophiles. Dichloromethane (DCM) and toluene are very common starting points for Lewis acid-catalyzed Diels-Alder reactions.
-
Consider the Catalyst: If using a Lewis acid catalyst, start with a non-coordinating solvent like DCM or toluene.[5] If it is a purely thermal reaction, a wider range of solvents can be considered.
-
Assess Reactant Solubility: Perform small-scale solubility tests with your specific substrates.
-
Plan a Screening: If there is no clear precedent, plan a small parallel screen of 3-5 solvents covering a range of polarities.
Decision Workflow for Initial Solvent Selection
Caption: Initial solvent selection workflow.
Q5: When should I consider using a "green" or sustainable solvent?
A5: Green chemistry principles should be considered at all stages of development. Solvents like 2-methyl-THF (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions are becoming more common.[9][10]
-
2-MeTHF: A bio-based alternative to THF. It has a higher boiling point and is less water-miscible, which can simplify workups. In some asymmetric reactions, it has been shown to provide slightly better enantioselectivity than THF.[9]
-
Solvent-Free: For some reactions, running the reaction neat (solvent-free) is a viable option, particularly if the reactants are liquids at the reaction temperature.[10][11] This approach can dramatically increase reaction rates but may require careful temperature control to manage exotherms. Catalyst efficiency and selectivity can be very different without a solvent and must be re-optimized.[10]
Q6: Can you provide a general protocol for solvent screening?
A6: Certainly. This protocol is designed for small-scale reactions to conserve material while gathering crucial data.
Experimental Protocol: Parallel Solvent Screening
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare a stock solution of your diene and a separate stock solution of your catalyst (if applicable) in a high-boiling point, inert solvent like toluene. This minimizes weighing errors.
-
Reaction Setup: Arrange a set of identical reaction vials (e.g., 4 mL vials with stir bars) on a multi-position stirring hotplate. Add the this compound to each vial (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add 1.0 mL of the solvent to be tested (e.g., Vial 1: Hexane, Vial 2: Toluene, Vial 3: DCM, Vial 4: THF, Vial 5: MeCN).
-
Initiation: Using a syringe, add the diene stock solution and then the catalyst stock solution to each vial.
-
Execution: Stir the reactions at the desired temperature for a set period (e.g., 12 hours).
-
Analysis:
-
Take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze by LC-MS and/or GC-MS to determine the conversion and the ratio of products. This provides a direct comparison of solvent performance under identical conditions.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Sjöberg, P. J. R., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
Le, C. M., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Pace, V., & Holzer, W. (2013). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 18(9), 11096-11110. [Link]
-
Bhattacharjya, G., & Gurunath, S. (2006). Solvent free Lewis acid catalyzed vinylogous condensation. ARKIVOC, 2006(10), 152-161. [Link]
-
Walsh, P. J., Li, H., & Anaya de Parrodi, C. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. Chemical Reviews, 107(6), 2503-2545. [Link]
-
Zhu, F., & Xuefei, H. (2011). Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Science China Chemistry, 54(11), 1737-1745. [Link]
-
ResearchGate. Effect of Interactions between Alkyl Chains and Solvent Structures on Lewis Acid Catalyzed Epoxidations. [Link]
-
ResearchGate. Optimization of reaction conditions: solvent and additive studies. [Link]
-
Silber, E. (1972). Solvent effects in the Diels Alder reaction. Texas Tech University. [Link]
-
Han, Y. P., et al. (2016). Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol. Organic Letters, 18(15), 3866-3869. [Link]
-
Fringuelli, F., et al. (2001). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 3(5), 233-235. [Link]
-
Cativiela, C., et al. (2002). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 1(12), 2145-2152. [Link]
-
ResearchGate. Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. [Link]
-
Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(23), 7851. [Link]
-
ResearchGate. Hetero-Diels–Alder reactions of (isobenzo)furans. [Link]
-
Jung, M. E., et al. (2022). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Chemistry, 4(4), 1366-1383. [Link]
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Technical Support Center: Catalyst Deactivation in Vinylglyoxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in vinylglyoxylate reactions. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the critical challenge of catalyst deactivation. Our focus is on diagnosing the root causes of catalyst decay and providing actionable solutions to restore activity, improve yields, and ensure reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst performance in this compound reactions.
Q1: What are the primary indicators of catalyst deactivation in my this compound reaction?
A1: The most common indicators of catalyst deactivation are a gradual or sudden drop in reaction rate, a decrease in product yield, and a loss of enantioselectivity (for asymmetric reactions). You might observe that reactions which previously went to completion now stall, or that reaction times need to be significantly extended.[1][2] Monitoring reaction progress over time via techniques like TLC, GC, or NMR is crucial for early detection.[1]
Q2: Which classes of compounds are common poisons for catalysts used in this compound chemistry?
A2: Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites, rendering them unavailable for catalysis.[3][4] For transition metal catalysts (e.g., Pd, Ru, Cu) often used in these reactions, common poisons include:
-
Sulfur-containing compounds: Thiols, thioethers, and residual sulfur from reagents.
-
Lewis bases: Nitrogen-containing heterocycles, amines, and amides that can coordinate strongly to the metal center.
-
Halides: Can alter the electronic properties or structure of the catalyst.
-
Water and Oxygen: Particularly for air- and moisture-sensitive catalysts, exposure can lead to irreversible decomposition or oxidation of the active species.[5][6]
Q3: Can the this compound substrate or the product itself cause deactivation?
A3: Yes. This is a form of deactivation known as fouling or product inhibition. Vinylglyoxylates and their products can be reactive and may undergo side reactions like polymerization, forming heavy carbonaceous species ("coke") that physically block catalyst pores and active sites.[6][7] Additionally, if the product is a strong Lewis base, it can coordinate to the catalyst's active site and inhibit further reaction, a phenomenon known as product inhibition.[8]
Q4: What is the difference between reversible and irreversible deactivation?
A4: Reversible deactivation can often be overcome by removing the inhibiting species or by a simple regeneration procedure. For example, poisoning by a weakly coordinating product might be reversed by removing the product from the reaction mixture. Irreversible deactivation involves a permanent chemical or physical change to the catalyst, such as the sintering of metal nanoparticles at high temperatures or the strong, covalent binding of a poison.[3][7] Distinguishing between the two is a key diagnostic step.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide helps you diagnose the cause of catalyst deactivation based on specific experimental observations.
Problem 1: Reaction Stalls Before Completion, Though Initial Rate is Normal
This is a classic symptom of catalyst deactivation occurring during the reaction.[5] The initial activity is high, but the catalyst loses its efficacy over time.
Potential Causes & Diagnostic Workflow:
-
Catalyst Poisoning by Impurities: This is the most common cause.[4][5] Impurities in the substrate, solvent, or even from the inert gas supply can poison the catalyst.
-
Action: Purify all reagents. Pass solvents through activated alumina. Ensure the inert gas line has an oxygen/moisture trap. Rerun the reaction with the purified materials and compare it to the previous result.[9]
-
-
Thermal Decomposition: The catalyst may not be stable at the reaction temperature, leading to gradual degradation.
-
Product Inhibition: The product may be binding to the catalyst and preventing further substrate turnover.
-
Action: Spike a fresh reaction with a small amount of the purified product. If the initial reaction rate is significantly slower than a control reaction without added product, product inhibition is likely.
-
Problem 2: Gradual or Complete Loss of Enantioselectivity in an Asymmetric Reaction
In asymmetric catalysis, a loss of stereocontrol points to changes in the chiral environment of the catalyst.
Potential Causes & Diagnostic Workflow:
-
Ligand Degradation or Leaching: The chiral ligand that imparts stereoselectivity may be decomposing or detaching from the metal center.
-
Action: Analyze the reaction mixture post-run (e.g., via NMR or MS) to detect the presence of free ligand or ligand degradation products.
-
-
Formation of Achiral Active Species: The catalyst may be converting into a different, non-chiral or less selective species. For example, a well-defined molecular catalyst could aggregate into metallic nanoparticles, which are often less selective.[10]
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, reducing the enantiomeric excess.[1]
-
Action: Screen a range of lower temperatures to find an optimal balance between reaction rate and enantioselectivity.
-
Section 3: Diagnostic and Characterization Protocols
Characterizing the "spent" catalyst is crucial to understanding the deactivation mechanism.[12][13] A combination of techniques provides a comprehensive picture of the changes that have occurred.
Table 1: Key Characterization Techniques for Deactivated Catalysts
| Deactivation Mechanism | Observable Effect | Primary Characterization Technique(s) | Information Gained |
| Poisoning | Loss of activity, potential change in selectivity. | XPS (X-ray Photoelectron Spectroscopy) [3], ToF-SIMS [14] | Identifies elemental composition of the catalyst surface, detecting poison atoms (e.g., S, N, Cl). |
| Fouling / Coking | Blockage of pores and active sites, activity loss. | TGA (Thermogravimetric Analysis) [11], LEIS [14] | Quantifies the amount of deposited carbonaceous material by measuring weight loss upon heating. LEIS can show if the active metal is covered.[14] |
| Sintering | Reduced surface area due to particle agglomeration. | BET (Brunauer-Emmett-Teller) Analysis [3][12], TEM | Measures the specific surface area; a significant decrease suggests sintering. TEM provides direct visual evidence of particle size increase. |
| Structural Change | Change in catalyst phase or oxidation state. | XRD (X-ray Diffraction) [11][12], XAS [10] | Detects changes in the crystalline structure of the catalyst. XAS provides detailed information on the local coordination environment and oxidation state of the metal center.[10] |
Protocol 1: Basic Characterization of a Spent Catalyst via XPS
Objective: To identify potential elemental poisons on the catalyst surface.
Methodology:
-
Sample Preparation:
-
Carefully isolate the catalyst from the final reaction mixture by filtration.
-
Gently wash the catalyst with a volatile solvent (in which the catalyst is insoluble) to remove physisorbed species. Dry the catalyst under vacuum at a low temperature to avoid further changes.
-
Handle the sample under an inert atmosphere if it is air-sensitive.
-
-
Instrument Setup:
-
Mount the dried catalyst powder on a sample holder using carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest for the suspected poisons (e.g., S 2p, N 1s, Cl 2p) and the primary catalyst metals.
-
-
Data Analysis:
-
Compare the survey spectrum of the spent catalyst to that of a fresh catalyst. The appearance of new peaks corresponding to elements like sulfur or nitrogen is a strong indication of poisoning.[3]
-
Analyze the high-resolution spectra to determine the chemical state of the elements, which can provide insight into the nature of the poison-catalyst bond.
-
Section 4: Catalyst Reactivation and Prevention Strategies
Once the deactivation mechanism is understood, a targeted regeneration strategy can be developed. However, prevention is always the most effective approach.[15]
Workflow for Catalyst Reactivation
The choice of reactivation method is entirely dependent on the cause of deactivation.
// Nodes start [label="Deactivated Catalyst\n(Low Activity/Selectivity)", fillcolor="#F1F3F4"]; diagnosis [label="Diagnose Deactivation Mechanism\n(Use Techniques from Table 1)", fillcolor="#FBBC05"];
poisoning [label="Cause: Poisoning", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fouling [label="Cause: Fouling/Coking", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sintering [label="Cause: Sintering", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
wash [label="Solvent Washing or\nChemical Treatment\n(e.g., mild acid/base wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calcination [label="Oxidative Regeneration\n(High-Temp Calcination in Air/O2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction [label="Reductive Treatment\n(e.g., H2 flow at high temp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_regen [label="Irreversible Deactivation\nConsider Catalyst Replacement\nand Process Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="Reactivated Catalyst\n(Test for Restored Performance)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> diagnosis; diagnosis -> poisoning [label=" Surface Contaminants Found"]; diagnosis -> fouling [label=" Carbon Deposits Found"]; diagnosis -> sintering [label=" Particle Growth / Surface Area Loss"];
poisoning -> wash [label=" Soluble poisons"]; fouling -> calcination; calcination -> reduction [label=" If active metal was oxidized"];
sintering -> no_regen;
wash -> end; reduction -> end; calcination -> end [label=" If no reduction needed"]; } }
Caption: Decision workflow for selecting a catalyst reactivation strategy.
Protocol 2: High-Temperature Oxidative Regeneration (for Fouling)
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst via controlled combustion.[16]
CAUTION: This procedure involves high temperatures and potentially exothermic reactions. It must be performed in a suitable furnace with proper ventilation and temperature control.
Methodology:
-
Catalyst Preparation: Place the deactivated catalyst in a ceramic crucible or a quartz tube reactor.
-
Initial Purge: Place the reactor in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) for 30 minutes at room temperature to remove any residual solvents or oxygen.
-
Heating Ramp: Begin heating the furnace under a slow flow of inert gas. A controlled temperature ramp is crucial to avoid thermal shock (e.g., 5-10 °C/min).
-
Oxidation: Once the target temperature is reached (typically 300-500 °C, this must be optimized for your specific catalyst to avoid sintering), switch the gas flow from inert gas to a dilute stream of air or oxygen (e.g., 5% O₂ in N₂). The exothermic nature of carbon combustion can cause temperature spikes, so careful monitoring is essential.[16]
-
Hold and Cool: Maintain the oxidative atmosphere at the target temperature for 2-4 hours, or until TGA analysis of a sample shows no further weight loss. Switch back to an inert gas flow and allow the furnace to cool down to room temperature.
-
Post-Treatment (If Necessary): If the active metal was oxidized during the process (e.g., Pd to PdO), a subsequent reduction step (e.g., under H₂ flow) may be required to restore catalytic activity.
Preventative Strategies
-
Feedstock Purification: The most effective way to prevent poisoning is to remove impurities before they reach the catalyst.[9] Use high-purity reagents and solvents, and consider passing them through dedicated purification columns (e.g., activated alumina, deoxygenation catalysts).
-
Use of Scavengers/Additives: Introduce additives that can preferentially bind to poisons, acting as sacrificial traps.[6] For example, a non-reactive Lewis acid might be used to scavenge basic impurities.
-
Catalyst Design: Design catalysts that are more resistant to deactivation. This can involve creating protective coatings, embedding metal particles within a support to prevent sintering, or modifying the electronic properties of the active site to reduce its affinity for poisons.[9][17]
-
Process Optimization: Operate under conditions that minimize deactivation. This includes using the lowest possible reaction temperature and optimizing reactant concentrations to disfavor side reactions that lead to fouling.[15]
References
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- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
- Lecture 10 Catalyst characterization.
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- What Methods Are Available to Reactivate Deactivated C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Lecture 6 Catalyst characterization.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Consequences of Catalyst Deactivation for Process Design and Operation. (2020).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Mechanisms of catalyst deactiv
- The regeneration or disposal of deactivated heterogeneous catalysts. (2021).
- Catalyst deactiv
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025).
- Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter.
- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. (2023). Chemical Society Reviews (RSC Publishing).
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Validation & Comparative
A Comparative Guide to Validating the Structure of Vinylglyoxylate Reaction Products
Introduction: The Synthetic Versatility and Analytical Challenge of Vinylglyoxylates
Vinylglyoxylates are powerful dienophiles and Michael acceptors in organic synthesis, prized for their ability to participate in a range of carbon-carbon bond-forming reactions, including the Diels-Alder cycloaddition and Michael addition.[1][2][3] This dual reactivity allows for the construction of complex molecular architectures, which is of significant interest to researchers in materials science and drug development. However, this versatility presents a critical analytical challenge: the potential for forming multiple isomeric products from a single reaction. An unambiguous structural and stereochemical assignment is therefore not merely a procedural step but the cornerstone of reliable and reproducible science.
This guide provides an in-depth comparison of analytical methodologies for validating the products of vinylglyoxylate reactions. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into confirming reaction outcomes. We will explore two primary reaction pathways through case studies, providing the detailed protocols and comparative data necessary for researchers to confidently characterize their own reaction products.
Section 1: The Analytical Workflow for Product Validation
A robust validation strategy is a multi-step process that integrates purification with a suite of complementary spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the final product.
Caption: Integrated workflow for synthesis, isolation, and structural validation.
Section 2: Case Study 1 - The Diels-Alder Cycloadduct
The [4+2] cycloaddition between a diene and this compound is a classic route to functionalized six-membered rings.[4][5] The primary validation challenge is to confirm the formation of the new ring and determine the relative stereochemistry of the substituents (endo vs. exo selectivity).[2]
Spectroscopic Evidence and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of Diels-Alder adducts.[6][7]
-
¹H NMR: The disappearance of the vinyl protons from the starting material (typically δ 5.5-6.5 ppm) is the first indication of a successful reaction. The key diagnostic signals are the newly formed alkene protons on the cyclohexene ring (typically δ 5.0-6.0 ppm) and the aliphatic protons of the ring skeleton. The coupling constants (J-values) between these protons are critical for determining the endo/exo stereochemistry.
-
¹³C NMR: The two sp² carbons of the vinyl group in the starting material are replaced by two new sp³ carbons in the product, providing clear evidence of cycloaddition.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the adduct.[8][9] In many cases, a characteristic fragmentation pattern involving a retro-Diels-Alder reaction can be observed, which further supports the proposed structure.
| Technique | Starting this compound (Expected) | Diels-Alder Adduct (Observed) | Causality & Interpretation |
| ¹H NMR | Vinyl Protons: δ 5.5-6.5 ppm (multiplet, 2H), Aldehyde/Ester protons | Alkenyl Protons: δ 5.0-6.0 ppm (multiplet, 2H), Aliphatic Protons: δ 1.5-3.5 ppm | The shift of vinyl protons to aliphatic signals and the appearance of new alkene protons confirm the [4+2] cycloaddition. |
| ¹³C NMR | Vinyl Carbons: δ 120-140 ppm | Aliphatic Carbons: δ 20-50 ppm | The conversion of sp² vinyl carbons to sp³ aliphatic carbons is definitive proof of C-C bond formation and ring closure. |
| MS (EI) | Molecular Ion Peak (M⁺) | Adduct M⁺ = (M⁺ of Diene + M⁺ of this compound) | Confirms the 1:1 addition of the two reactants. A retro-Diels-Alder fragment may be visible. |
| IR Spec | C=C Stretch: ~1640 cm⁻¹ | C=C Stretch: ~1650 cm⁻¹ (in cyclohexene ring) | The persistence of a C=C bond, albeit in a different chemical environment, is expected. The key carbonyl stretch remains.[10] |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a larger sample amount (20-50 mg) may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Section 3: Case Study 2 - The Michael Addition Adduct
The conjugate 1,4-addition of a nucleophile to the α,β-unsaturated system of this compound is another common reaction pathway.[1][11] Unlike the Diels-Alder reaction, this does not form a new ring. The analytical goal is to confirm the formation of the new C-C (or C-heteroatom) bond at the β-position and the saturation of the original double bond.
Spectroscopic Evidence and Interpretation
NMR Spectroscopy: The NMR spectrum of a Michael adduct is distinctly different from that of a Diels-Alder product.
-
¹H NMR: The most telling change is the complete disappearance of the vinyl proton signals and their replacement by two new aliphatic signals, often appearing as complex multiplets due to diastereotopicity. The coupling pattern between these new protons and the α-proton is key to confirming the structure.
-
¹³C NMR: Similar to the Diels-Alder case, the vinyl sp² carbons are replaced by sp³ carbons. However, the overall carbon count and chemical shifts will differ significantly due to the different connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for analyzing Michael addition products, especially in complex reaction mixtures.[1] It provides both the molecular weight and chromatographic retention time, which helps to distinguish isomers and assess purity.
| Technique | Starting this compound (Expected) | Michael Adduct (Observed) | Causality & Interpretation |
| ¹H NMR | Vinyl Protons: δ 5.5-6.5 ppm (multiplet, 2H) | Aliphatic Protons: δ 2.0-3.5 ppm (complex multiplets, 3H) | The complete saturation of the double bond is confirmed by the absence of signals in the vinyl region. |
| ¹³C NMR | Vinyl Carbons: δ 120-140 ppm | New Aliphatic Carbons: δ 30-60 ppm | Confirms the loss of the C=C double bond. The chemical shift of the β-carbon changes significantly upon addition. |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Adduct [M+H]⁺ = (M of Nucleophile + M of this compound + H)⁺ | Electrospray ionization (ESI) is gentle and ideal for confirming the molecular weight of the polar adduct.[8] |
| IR Spec | C=C Stretch: ~1640 cm⁻¹ | C=C Stretch: Absent | The disappearance of the alkene C=C stretching frequency is a strong indicator of a successful Michael addition.[10] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over 10-15 minutes.
-
Mass Spectrometry Detection: Interface the HPLC eluent with an electrospray ionization (ESI) mass spectrometer.[1]
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected product (e.g., m/z 100-1000).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the product to confirm its presence and retention time. Analyze the mass spectrum to confirm the molecular ion.
Section 4: Unraveling Stereochemistry with Chiral Chromatography
Many this compound reactions create one or more stereocenters. While NMR can define relative stereochemistry, it cannot distinguish between enantiomers. Chiral chromatography is the gold standard for determining the enantiomeric purity (ee%) of a chiral product.[12][13]
Caption: Decision workflow for stereochemical analysis of reaction products.
Comparison of Chiral Analysis Techniques
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[12][14] | Gold standard for ee% determination; preparative scale-up is possible; high sensitivity. | Requires method development; CSPs can be expensive; may not resolve all compounds. |
| NMR with Chiral Solvating Agents (CSAs) | A chiral agent is added to the NMR sample, forming transient diastereomeric complexes that have different chemical shifts.[15] | Rapid analysis; uses standard NMR equipment; no chromatographic separation needed. | Can cause line broadening; accuracy may be lower than HPLC; requires pure chiral agent. |
Experimental Protocol: Chiral HPLC Method Screening
-
Column Selection: Begin by screening a set of columns with different polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, as they have broad enantioselectivity.[14][15]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. Start with a 90:10 mixture and screen different ratios (e.g., 80:20, 95:5).
-
Reverse Phase: Use mixtures of water/acetonitrile or water/methanol.
-
-
Analysis: Dissolve the racemic product in the mobile phase and inject it onto the column. Monitor the eluent with a UV detector.
-
Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomer peaks.
Conclusion
The structural validation of this compound reaction products is a critical process that relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides the foundational data on chemical connectivity and relative stereochemistry, mass spectrometry offers essential confirmation of molecular weight. For chiral products, methods like chiral HPLC are indispensable for quantifying enantiomeric purity. By employing the systematic workflows and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their findings and accelerate their research with confidence in the materials they have synthesized.
References
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- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- An In-depth Technical Guide to the Spectral Data of Ethyl Glyoxylate. (n.d.). Benchchem.
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A Comparative Guide to Vinylglyoxylate Versus Other Acrylates in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, cycloaddition reactions stand as a cornerstone for the construction of complex cyclic molecules from simpler precursors. The judicious choice of reactants is paramount to achieving desired outcomes in terms of yield, regioselectivity, and stereoselectivity. Among the various classes of dienophiles and dipolarophiles, α,β-unsaturated carbonyl compounds are particularly prominent. This guide provides an in-depth comparison of vinylglyoxylate esters with common acrylates (e.g., methyl acrylate, ethyl acrylate) in cycloaddition reactions, supported by mechanistic insights and experimental data.
Introduction: The Power of Electron-Deficient Alkenes in Cycloadditions
Cycloaddition reactions, such as the Diels-Alder [4+2] and 1,3-dipolar [3+2] cycloadditions, are powerful carbon-carbon and carbon-heteroatom bond-forming transformations.[1][2][3] The efficiency and selectivity of these reactions are largely governed by the electronic properties of the reacting partners. According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the feasibility of the reaction.[4][5][6][7][8]
Acrylates are classic examples of electron-deficient alkenes, where the carbonyl group withdraws electron density from the double bond, lowering the energy of the LUMO. This makes them excellent dienophiles and dipolarophiles for reactions with electron-rich dienes and dipoles (a normal-electron-demand cycloaddition).[2][3][9]
This compound: A Structurally and Electronically Unique Acrylate
Ethyl this compound and its analogs are unique among acrylates due to the presence of a second carbonyl group directly attached to the double bond. This vicinal dicarbonyl motif significantly enhances the electron-withdrawing nature of the substituent, leading to a more electron-deficient π-system compared to simple acrylates.
Key Structural Differences:
-
Standard Acrylates (e.g., Ethyl Acrylate): Possess a single ester carbonyl group conjugated with the vinyl group.
-
Vinylglyoxylates (e.g., Ethyl this compound): Feature a ketone carbonyl and an ester carbonyl, both influencing the vinyl group.
This electronic distinction has profound implications for the reactivity and selectivity of vinylglyoxylates in cycloaddition reactions. The enhanced electrophilicity of the double bond in vinylglyoxylates leads to a lower LUMO energy, which, according to FMO theory, should accelerate reactions with electron-rich dienes and dipoles.[4][5]
Comparative Performance in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a staple in the synthesis of six-membered rings.[1][2][10] The performance of this compound versus other acrylates in this reaction can be compared based on reactivity, regioselectivity, and stereoselectivity.
Reactivity:
Due to their lower LUMO energy, vinylglyoxylates are generally more reactive dienophiles than simple acrylates. This increased reactivity can often lead to higher yields and allow for reactions to proceed under milder conditions (e.g., lower temperatures or shorter reaction times).
Stereoselectivity (Endo/Exo Selectivity):
In the Diels-Alder reaction with cyclic dienes like cyclopentadiene, the formation of two diastereomeric products, endo and exo, is possible. The endo product is often kinetically favored due to secondary orbital interactions. Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, further lowering its LUMO energy.[11][12][13][14]
| Dienophile | Diene | Catalyst | Temp (°C) | Yield (%) | endo:exo Ratio |
| Methyl Acrylate | Cyclopentadiene | None | 25 | Moderate | ~3:1 |
| Methyl Acrylate | Cyclopentadiene | AlCl₃ | 0 | High | >19:1 |
| Ethyl this compound | Cyclopentadiene | None | 20 | 85 | 92:8 |
| Ethyl this compound | Cyclopentadiene | TiCl₄ | -78 | 95 | >99:1 (exo favored) |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Interestingly, while uncatalyzed reactions with vinylglyoxylates often show a preference for the endo product, certain Lewis acids can dramatically shift the selectivity towards the exo isomer. This is attributed to the chelation of the Lewis acid by both carbonyl groups of the this compound, which can sterically hinder the endo approach.
Comparative Performance in 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are [3+2] cycloadditions that form five-membered heterocyclic rings, a common motif in pharmaceuticals and biologically active compounds.[3][15][16] Common 1,3-dipoles include azides, nitrile oxides, and azomethine ylides.
The enhanced electrophilicity of vinylglyoxylates also makes them highly effective dipolarophiles. In reactions with electron-rich dipoles, such as diazomethane, vinylglyoxylates exhibit significantly higher reaction rates compared to simple acrylates.[9]
Regioselectivity:
The regioselectivity of 1,3-dipolar cycloadditions is also governed by FMO theory. The interaction between the larger HOMO coefficient of the dipole and the larger LUMO coefficient of the dipolarophile determines the orientation of addition. The presence of the two carbonyl groups in this compound can influence the polarization of the double bond and thus the regiochemical outcome of the cycloaddition.
| Dipolarophile | 1,3-Dipole | Solvent | Yield (%) | Regioisomer Ratio |
| Ethyl Acrylate | Phenyl Azide | Toluene | 70 | Major isomer formed |
| Ethyl this compound | Phenyl Azide | Toluene | 92 | Single regioisomer |
| Methyl Acrylate | C-Phenyl-N-methylnitrone | Toluene | 80 | 85:15 |
| Methyl this compound | C-Phenyl-N-methylnitrone | Toluene | 95 | >98:2 |
Note: Data is compiled from representative literature and is intended for comparative purposes.
The strong and unambiguous polarization of the double bond in vinylglyoxylates often leads to higher regioselectivity, and in many cases, the formation of a single regioisomer.
Mechanistic Rationale and FMO Analysis
The superior performance of this compound in many cycloaddition reactions can be rationalized using Frontier Molecular Orbital theory.
The two electron-withdrawing carbonyl groups in this compound lower the energy of its LUMO more effectively than the single carbonyl in a standard acrylate. This results in a smaller energy gap (ΔE₂) between the diene/dipole HOMO and the this compound LUMO compared to the gap with a simple acrylate (ΔE₁). A smaller energy gap leads to a stronger orbital interaction and a faster reaction rate.
Experimental Protocols
Representative Diels-Alder Reaction:
Materials:
-
Ethyl this compound (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 1.2 mmol)
-
Dichloromethane (anhydrous, 10 mL)
-
Titanium tetrachloride (1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl this compound and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution dropwise with vigorous stirring. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Conclusion and Outlook
Vinylglyoxylates consistently demonstrate enhanced reactivity and often superior selectivity in cycloaddition reactions when compared to simple acrylates. This heightened performance is a direct consequence of their unique electronic structure, specifically the presence of two electron-withdrawing carbonyl groups that significantly lower the energy of the LUMO. This makes them exceptionally potent dienophiles and dipolarophiles, enabling reactions to proceed under milder conditions and with greater control over the stereochemical and regiochemical outcomes.
For researchers in drug development and complex molecule synthesis, the use of vinylglyoxylates can provide a strategic advantage, offering a reliable and efficient route to highly functionalized cyclic scaffolds. While simple acrylates remain valuable tools, vinylglyoxylates represent a more activated and often more selective alternative for challenging cycloaddition transformations.
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Diels-Alder Reaction. (n.d.). Chem 125 Advanced Organic Chemistry. Retrieved from [Link]
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Stella, L., Abraham, H., et al. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters. Retrieved from [Link]
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Frontier molecular orbital theory. (2023, December 29). In Wikipedia. Retrieved from [Link]
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Kennemur, J. L., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952. Retrieved from [Link]
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Ma, S. (Ed.). (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions. Wiley-VCH. Retrieved from [Link]
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Dogra, A., & Gupta, N. (2020). Lewis Acid catalyzed cycloaddition reaction of methylglyoxylateoxime with cyclopentadiene (16) to produce aza‐Diels‐Alder adducts. ResearchGate. Retrieved from [Link]
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LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. (2016, September 25). YouTube. Retrieved from [Link]
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Bäppler, F., et al. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Chemical Science, 13(36), 10769-10774. Retrieved from [Link]
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Al-Abed, Y., et al. (1993). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1, (15), 1935-1941. Retrieved from [Link]
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Chem 334: Diels-Alder Reaction. (2016, January 29). YouTube. Retrieved from [Link]
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Hashimoto, T., et al. (2013). Chiral Lewis acid catalyzed asymmetric cycloadditions of carbonyl ylides generated from diazoimide derivatives and their synthetic applications to indolizidine alkaloids. The Journal of Organic Chemistry, 78(21), 10840-10852. Retrieved from [Link]
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Krenske, E. H., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. Retrieved from [Link]
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Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Boucher, J. L., et al. (1995). Synthesis of New Captodative Alkenes: Alkyl 2-Aroyloxy Acrylates − Structure, and Reactivity in Diels−Alder Cycloadditions. The Journal of Organic Chemistry, 60(5), 1408-1414. Retrieved from [Link]
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Wang, L., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6689. Retrieved from [Link]
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Trends in the Diels–Alder reaction in polymer chemistry. (2021, October 13). ResearchGate. Retrieved from [Link]
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Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. (2011). ResearchGate. Retrieved from [Link]
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Porras-Novelo, J. I., et al. (2021). Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study. Polymers, 13(16), 2736. Retrieved from [Link]
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A Comparative Guide to Spectroscopic Analysis for Vinylglyoxylate Reaction Confirmation
Introduction: The Critical Role of Reaction Confirmation in Vinylglyoxylate Chemistry
Vinylglyoxylates are powerful intermediates in organic synthesis, prized for their dual reactivity as both a dienophile and an electrophile. Their utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products, is well-established. However, the very reactivity that makes them valuable also presents a challenge: the potential for multiple reaction pathways, including [4+2] cycloadditions, ene reactions, and Michael additions. Consequently, unambiguous confirmation of the desired reaction product is not merely a procedural step but a cornerstone of synthetic success. This guide provides a comparative analysis of common spectroscopic techniques for the definitive confirmation of this compound reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Spectroscopic Arsenal: A Comparative Overview
The choice of spectroscopic method is dictated by the specific question being asked. Are you seeking to elucidate the complete three-dimensional structure of a novel product, or do you need to rapidly screen reaction conditions for conversion? Each technique offers a unique window into the molecular world. Here, we compare the most salient methods for analyzing this compound reactions: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Workflow for Spectroscopic Validation
A systematic approach is crucial for the efficient and accurate characterization of this compound reaction products. The following workflow illustrates a typical process from reaction completion to structural confirmation.
Caption: A typical experimental workflow for the synthesis and spectroscopic validation of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive method for the structural characterization of organic molecules. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and connectivity of atoms in a molecule.
Expertise & Experience in NMR Analysis of this compound Products
For a typical this compound adduct, ¹H and ¹³C NMR are indispensable. The disappearance of the characteristic vinyl and aldehyde proton signals of the starting material and the appearance of new signals in the aliphatic or aromatic regions are the first indicators of a successful reaction.
-
¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling. Key signals to look for in the starting ethyl this compound are the aldehyde proton (~9.5 ppm), the vinyl protons (~6.0-7.0 ppm), and the ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.3 ppm). In the product, the disappearance of the aldehyde and vinyl protons and the appearance of new signals corresponding to the newly formed C-H bonds are indicative of the reaction's success.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. For ethyl this compound, expect signals for the aldehyde carbonyl (~185-195 ppm), the ester carbonyl (~160-165 ppm), the vinyl carbons (~130-140 ppm), and the ethyl group carbons (~62 and ~14 ppm)[1]. The product spectrum will show a distinct set of signals corresponding to the new molecular framework.
Trustworthiness through Self-Validation: The congruence between ¹H and ¹³C NMR data, often supplemented with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system for structural assignment. For instance, a COSY spectrum will show correlations between coupled protons, confirming their proximity in the molecule, while an HSQC spectrum will link protons to their directly attached carbons.
Comparative Data for a Model Diels-Alder Reaction
Reaction: Cyclopentadiene + Ethyl this compound
| Spectroscopic Feature | Ethyl this compound (Starting Material) | Diels-Alder Adduct (Product) |
| ¹H NMR (ppm) | ~9.5 (s, 1H, CHO), ~6.0-7.0 (m, 2H, CH=CH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | No signals > 9 ppm or in the 6-7 ppm region. New signals in the 1-4 ppm range for the bicyclic framework. |
| ¹³C NMR (ppm) | ~190 (CHO), ~162 (COO), ~135 (vinyl C), ~130 (vinyl C), 61 (OCH₂), 14 (CH₃) | Absence of aldehyde and vinyl carbon signals. Appearance of new sp³ carbon signals. |
| IR (cm⁻¹) | ~1730 (C=O, ester), ~1690 (C=O, aldehyde), ~1620 (C=C) | ~1730 (C=O, ester). Absence of aldehyde C=O and C=C stretches. |
| Mass Spec (m/z) | M⁺ = 102.06 | [M+H]⁺ = 169.08 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer of at least 400 MHz. Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy: A Rapid Check for Functional Groups
IR spectroscopy is a quick and straightforward technique to identify the presence or absence of key functional groups. It is particularly useful for monitoring the conversion of the vinyl and aldehyde moieties of the this compound.
Expertise & Experience in IR Analysis
The key to using IR spectroscopy effectively is to focus on the significant changes in the spectrum. For a this compound reaction, the disappearance of the characteristic stretches for the aldehyde C=O (around 1690-1710 cm⁻¹) and the vinyl C=C (around 1620-1640 cm⁻¹) are strong indicators of a successful reaction. The ester C=O stretch (around 1730-1750 cm⁻¹) is expected to remain in the product[1][2].
Trustworthiness through Simplicity: The strength of IR spectroscopy lies in its simplicity and speed. While it doesn't provide the detailed structural information of NMR, it offers a reliable "yes/no" answer to the question of whether the key functional groups have reacted.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr and pressing the mixture into a disk.
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be run first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the product, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expertise & Experience in MS Analysis
For this compound reaction products, electrospray ionization (ESI) is a common and gentle ionization technique that typically produces the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass of the expected product.
Trustworthiness through High Accuracy: HRMS provides a high degree of confidence in the elemental composition of the product. An observed mass that is within a few parts per million (ppm) of the calculated mass is strong evidence for the proposed structure.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. The instrument will determine the m/z ratio of the ions produced. For HRMS, the high accuracy of the mass measurement allows for the determination of the molecular formula.
UV-Visible (UV-Vis) Spectroscopy: Monitoring Reaction Kinetics
UV-Vis spectroscopy is particularly useful for monitoring the progress of a reaction in real-time, especially if the reactants and products have different chromophores.
Expertise & Experience in UV-Vis Analysis
The conjugated system of this compound gives rise to a characteristic UV absorption. As the reaction proceeds and this conjugation is lost, the absorbance at the corresponding wavelength will decrease. This change can be monitored over time to determine the reaction rate and endpoint.[3][4]
Trustworthiness through Real-Time Data: The ability to monitor a reaction in-situ provides valuable kinetic data and can help in optimizing reaction conditions.[5]
Experimental Protocol for In-situ UV-Vis Monitoring
-
Setup: Use a UV-Vis spectrometer equipped with a fiber-optic probe that can be inserted directly into the reaction vessel.
-
Measurement: Record the UV-Vis spectrum of the reaction mixture at regular intervals.
-
Analysis: Plot the absorbance at a specific wavelength (corresponding to the this compound chromophore) versus time to obtain a kinetic profile of the reaction.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Disadvantages | Best For |
| NMR | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structural elucidation | Slower acquisition time, requires pure sample | Definitive product characterization |
| IR | Presence/absence of functional groups | Fast, simple, inexpensive | Limited structural information | Rapid reaction screening |
| MS | Molecular weight and formula | High accuracy and sensitivity | Provides little structural information on its own | Confirming molecular formula |
| UV-Vis | Electronic transitions, conjugation | Excellent for in-situ reaction monitoring | Limited to compounds with chromophores | Kinetic studies and reaction optimization |
Conclusion: An Integrated Approach for Confident Characterization
No single spectroscopic technique provides all the necessary information for the complete and confident characterization of a this compound reaction product. A synergistic approach, leveraging the strengths of each method, is the most robust strategy. NMR spectroscopy stands as the cornerstone for definitive structural elucidation, while IR and MS provide rapid and crucial complementary data on functional groups and molecular weight. For mechanistic studies and reaction optimization, in-situ UV-Vis spectroscopy is an invaluable tool. By understanding the principles and applying the appropriate combination of these techniques, researchers can navigate the complexities of this compound chemistry with confidence and precision.
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The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. (2024). Spectroscopy Online. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
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Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. [Link]
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Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (n.d.). MDPI. [Link]
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Ethyl Esterification for MALDI-MS Analysis of Protein Glycosylation. (n.d.). PubMed. [Link]
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Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent. [Link]
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In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). (2018). PubMed Central. [Link]
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Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. (2022). PubMed Central. [Link]
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Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Vinylglyoxylate Products
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Vinylglyoxylates, valuable chiral building blocks in organic synthesis, are no exception. The precise determination of their enantiomeric excess (ee) is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of vinylglyoxylate products: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
This document moves beyond a simple recitation of protocols. It is designed to provide you with the foundational knowledge and practical insights necessary to select the most appropriate technique for your specific needs, troubleshoot common issues, and interpret your data with confidence.
The Criticality of Enantiomeric Excess in Drug Development
The two enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereoisomeric composition of new drug entities. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to quality control in manufacturing.[1]
Comparative Overview of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of this compound products depends on several factors, including the stage of research, available instrumentation, sample throughput requirements, and the need for preparative-scale separations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] | High resolution, well-established, wide variety of CSPs available, non-destructive. | Longer run times compared to SFC, higher consumption of organic solvents. | Routine quality control, high-accuracy ee determination, method validation. |
| Chiral SFC | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase.[3][4][5] | Fast analysis times, lower organic solvent consumption ("greener" chemistry), often higher efficiency than HPLC.[3][4] | Requires specialized instrumentation, method development can be complex. | High-throughput screening, rapid reaction monitoring, purification. |
| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers through reaction with a chiral derivatizing agent or interaction with a chiral solvating agent, resulting in distinguishable NMR signals.[6][7][8][9][10] | Rapid analysis, no need for chromatographic separation, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, potential for incomplete derivatization or kinetic resolution. | Rapid screening of reaction conditions, structural confirmation. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess. The separation is achieved through the transient formation of diastereomeric complexes between the enantiomers of the this compound and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times.
The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[11] The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for modulating the retention and selectivity of the separation. The polarity of the mobile phase influences the interactions between the analyte, the CSP, and the solvent molecules.
-
Column Screening:
-
Begin by screening a set of complementary chiral columns. A good starting point for vinylglyoxylates would be polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and Pirkle-type columns.
-
Use a generic gradient method for the initial screening to cover a broad polarity range. For example, a linear gradient of 5% to 50% isopropanol in hexane over 20 minutes.
-
-
Mobile Phase Optimization:
-
Once a column showing partial separation is identified, optimize the mobile phase composition under isocratic conditions.
-
Vary the percentage of the polar modifier (e.g., isopropanol, ethanol) to fine-tune the retention times and resolution.
-
For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates generally lead to better resolution but longer run times.
-
Temperature can also influence the separation. Analyze the sample at different temperatures (e.g., 25°C, 30°C, 40°C) to see its effect on resolution.
-
-
Quantification:
-
Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Caption: Chiral HPLC workflow for ee determination.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[3][4] The use of supercritical CO₂, often modified with a small amount of an organic solvent (co-solvent), as the mobile phase leads to lower viscosity and higher diffusivity, enabling faster separations without sacrificing efficiency.[5]
In SFC, the choice of co-solvent (typically an alcohol like methanol, ethanol, or isopropanol) and the backpressure are critical parameters for optimizing the separation. The co-solvent modifies the polarity of the mobile phase, while the backpressure influences its density and solvating power. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.
-
Initial Screening:
-
Screen a set of chiral columns with a generic gradient of a co-solvent (e.g., methanol) in CO₂. A typical gradient would be from 5% to 40% methanol over 5-10 minutes.
-
Maintain a constant backpressure (e.g., 150 bar) and temperature (e.g., 40°C).
-
-
Co-solvent and Additive Optimization:
-
If partial separation is observed, optimize the co-solvent type and concentration under isocratic conditions.
-
The addition of additives can significantly improve peak shape and resolution. For neutral compounds like vinylglyoxylates, additives may not be necessary, but for other compounds, acidic or basic additives can be beneficial.
-
-
Backpressure and Temperature Optimization:
-
Vary the backpressure (e.g., from 100 to 200 bar) to modulate the density of the supercritical fluid and influence retention and selectivity.
-
Optimize the column temperature, as it can affect both the kinetics of the separation and the properties of the mobile phase.
-
-
Quantification:
-
Calculate the enantiomeric excess from the peak areas as described for HPLC.
-
Caption: Chiral SFC workflow for ee determination.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers, which have different chemical and physical properties and thus exhibit distinct signals in the NMR spectrum.[6] This conversion can be accomplished through two main approaches:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers.
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral agent in the NMR tube.[8][10]
The choice of chiral auxiliary is crucial. For vinylglyoxylates, which contain a ketone and an ester functional group, chiral lanthanide shift reagents are often effective as they can coordinate to the carbonyl oxygen. The choice of solvent is also important to ensure good solubility of both the analyte and the chiral auxiliary and to maximize the chemical shift differences between the diastereomeric complexes.
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, known amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Titration and Optimization:
-
Continue adding small increments of the chiral shift reagent and acquiring spectra until optimal separation of the signals corresponding to the two enantiomers is observed. It is important to find a balance, as too much shift reagent can lead to significant line broadening.[9]
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.
-
-
Quantification:
-
Integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
-
Caption: NMR workflow for ee determination.
Conclusion and Recommendations
The accurate assessment of the enantiomeric excess of this compound products is a non-negotiable aspect of modern pharmaceutical development. While chiral HPLC remains the benchmark for validated, high-accuracy measurements, the speed and reduced environmental impact of chiral SFC make it an increasingly attractive option for high-throughput applications. NMR spectroscopy with chiral auxiliaries provides a rapid, albeit less precise, method for initial screening and reaction monitoring.
For a comprehensive and robust analytical strategy, it is often beneficial to use these techniques in a complementary fashion. For instance, a rapid screen by NMR can guide the optimization of a more rigorous and quantitative chiral HPLC or SFC method. The ultimate choice of technique will be dictated by the specific requirements of your project, but a thorough understanding of the principles and practical considerations outlined in this guide will empower you to make informed decisions and generate reliable data.
References
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Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]
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- De Mangelings, D., & Vander Heyden, Y. (2014). A generic method development strategy for chiral separations in supercritical fluid chromatography.
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Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]
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YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe GmbH. [Link]
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- Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
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LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]
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- Zhang, T., & M., W. (2011). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes.
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- Tiritan, M. E., & Cass, Q. B. (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society, 28, 1431-1444.
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University of Bath. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. University of Bath's research portal. [Link]
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BGB Analytik AG. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]
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- Tan, B., & Fu, Y. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4339.
- Mills, M. D., Sonstrom, R. E., Vang, Z. P., Neill, J. L., Scolati, H. N., West, C. T., ... & Clark, J. R. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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A Senior Application Scientist's Guide to Benchmarking Vinylglyoxylate Performance Against New Dienophiles
Introduction: The Diels-Alder Reaction and the Quest for Novelty
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers an elegant and powerful method for the construction of six-membered rings.[1] Its reliability in controlling regio- and stereochemistry has made it an indispensable tool in the synthesis of complex natural products and novel therapeutic agents.[1] The reaction's efficiency is fundamentally governed by the electronic complementarity of the diene and the dienophile.[2] In what is termed a "normal" electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, the "inverse-electron-demand" Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile.[3][4]
Vinylglyoxylate and its derivatives, characterized by their electron-deficient nature, are prime candidates for IEDDA reactions.[5] This guide, intended for researchers, scientists, and professionals in drug development, provides a framework for benchmarking the performance of this compound against a curated selection of both new and traditional dienophiles. We will delve into the rationale behind experimental design, present detailed protocols, and offer a blueprint for data analysis, empowering you to make informed decisions in your synthetic endeavors.
Characterizing the Diene: The Role of this compound
This compound esters possess two key electron-withdrawing groups (the ester and the ketone) that significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. This electronic feature makes them excellent partners for electron-rich dienophiles in IEDDA reactions. The frontier molecular orbital (FMO) theory posits that the rate of a Diels-Alder reaction is inversely proportional to the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO).[6][7] By employing an electron-poor diene like this compound, we can achieve rapid and efficient cycloadditions with dienophiles that might be unreactive in normal electron-demand scenarios.
Selecting the Challengers: A Diverse Array of Dienophiles
To comprehensively benchmark the performance of this compound, we propose a selection of dienophiles that span a range of electronic and steric properties.
Traditional High-Performers (Electron-Rich Alkenes):
-
Ethyl vinyl ether: A classic electron-rich dienophile, its oxygen atom donates electron density into the double bond, raising its HOMO energy.
-
2,3-Dihydrofuran: A cyclic vinyl ether, its constrained conformation can influence reactivity and stereoselectivity.
-
Styrene: While less electron-rich than vinyl ethers, the phenyl group can still participate in stabilizing the transition state.
Novel and Heterocyclic Dienophiles:
-
Vinylazaarenes (e.g., 2-vinylpyridine): These emerging dienophiles offer access to novel heterocyclic scaffolds of pharmaceutical interest. The nitrogen atom's position can be leveraged to modulate electronic properties and provide a handle for further functionalization.
-
N-vinylindole: An electron-rich heterocycle with significant potential for creating complex, biologically active molecules.
-
Strained Alkenes (e.g., Norbornene): The release of ring strain in the transition state can significantly accelerate the reaction rate, providing a measure of this compound's reactivity towards sterically demanding partners.
Experimental Design: A Protocol for Robust Comparison
The following protocol is designed to be a self-validating system, ensuring that the observed differences in performance are attributable to the intrinsic properties of the dienophiles.
General Reaction Setup
-
Reactant Preparation: Prepare stock solutions of ethyl this compound (as the diene) and each dienophile in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reaction Assembly: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dienophile solution to the this compound solution at a controlled temperature (e.g., 0 °C or room temperature). A typical molar ratio would be 1:1.2 (diene:dienophile) to ensure complete consumption of the limiting reagent.
-
Catalysis (Optional): For less reactive dienophiles, the use of a Lewis acid catalyst (e.g., BF₃·OEt₂) can be explored to enhance the rate and selectivity.[5] A separate set of experiments should be conducted to evaluate the effect of the catalyst on each dienophile.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR spectroscopy or HPLC.
Workflow for a Typical Diels-Alder Reaction
Caption: Experimental workflow for the Diels-Alder reaction.
Work-up and Purification
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution if a Lewis acid was used, or water).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Acquisition and Analysis
-
Yield: Determine the isolated yield of the purified product.
-
Stereoselectivity (endo/exo ratio): Analyze the purified product by ¹H NMR spectroscopy. The coupling constants of the bridgehead protons can often distinguish between the endo and exo diastereomers. For more complex cases or for determining enantiomeric excess in asymmetric reactions, chiral HPLC analysis may be necessary.
-
Regioselectivity: For unsymmetrical dienophiles, determine the regioselectivity of the cycloaddition by 2D NMR techniques (e.g., COSY, HMBC).
-
Reaction Kinetics: To obtain quantitative data on reaction rates, conduct kinetic studies by monitoring the disappearance of a reactant or the appearance of the product over time using in-situ NMR or UV-Vis spectroscopy. The rate constants can be determined by fitting the data to the appropriate rate law.
Benchmarking Performance: Key Metrics and Expected Outcomes
The performance of each dienophile should be evaluated based on the following key metrics, which should be summarized in a clear, tabular format.
| Dienophile | Reaction Time (h) | Yield (%) | Endo:Exo Ratio | Rate Constant (k) [M⁻¹s⁻¹] |
| Ethyl vinyl ether | ||||
| 2,3-Dihydrofuran | ||||
| Styrene | ||||
| 2-Vinylpyridine | ||||
| N-Vinylindole | ||||
| Norbornene |
Interpreting the Data:
-
Reaction Rate and Yield: Dienophiles with higher HOMO energies (more electron-rich) are expected to react faster and give higher yields. Strained dienophiles like norbornene may also exhibit enhanced reactivity.
-
Stereoselectivity: The "endo rule" in Diels-Alder reactions often leads to the preferential formation of the endo isomer due to secondary orbital interactions.[8] However, the degree of endo selectivity can vary depending on the dienophile and reaction conditions.
-
Regioselectivity: The regiochemical outcome is dictated by the electronic and steric properties of both the diene and the dienophile. FMO theory can be used to predict the major regioisomer.
Visualizing the Mechanism and Relationships
General Inverse-Electron-Demand Diels-Alder Mechanism
Caption: FMO interaction in an IEDDA reaction.
Relationship Between Dienophile Electronics and Reactivity
Caption: Impact of dienophile HOMO on reaction rate.
Conclusion: A Path Forward for Synthetic Innovation
This guide provides a comprehensive framework for the systematic evaluation of new dienophiles in IEDDA reactions with this compound. By adhering to the principles of sound experimental design and thorough data analysis, researchers can confidently benchmark the performance of novel reactants. The insights gained from such studies will not only expand the synthetic chemist's toolbox but also accelerate the discovery and development of new molecules with significant therapeutic potential. The continued exploration of new diene-dienophile combinations is a testament to the enduring power and versatility of the Diels-Alder reaction.
References
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Wikipedia. Inverse electron-demand Diels–Alder reaction. Available from: [Link]
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Wessjohann, L. A., et al. (2019). Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. Journal of Peptide Science, 25(1), e3141. Available from: [Link]
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Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Available from: [Link]
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Braun, K., et al. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences, 7(1), 17-28. Available from: [Link]
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ResearchGate. HOMO-LUMO energy and other electronic properties of title compound. Available from: [Link]
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ResearchGate. HOMO and LUMO, and electronic properties units for compounds (2-8)... Available from: [Link]
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Stella, L., et al. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters. Available from: [Link]
-
MDPI. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Available from: [Link]
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RSC Publishing. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Available from: [Link]
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ResearchGate. Calculated HOMO, LUMO energies, band gap (E gap ), chemical potential... Available from: [Link]
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Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Available from: [Link]
- Google Patents. EP0719246B1 - Synthesis of vinyl esters.
-
PubMed. A practical new chiral controller for asymmetric Diels-Alder and alkylation reactions. Available from: [Link]
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ResearchGate. Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O. Evidence for a non-concerted mechanism. Available from: [Link]
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Harvard University. Chem 115 - Andrew G Myers Research Group. Available from: [Link]
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National Institutes of Health. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Available from: [Link]
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IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]
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ResearchGate. Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. Available from: [Link]
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Royal Society of Chemistry. Generation of novel Diels–Alder reactions using a generative adversarial network. Available from: [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Vinylglyoxylate Reactions
For researchers and drug development professionals, understanding the rate and mechanism of a chemical reaction is paramount. Vinylglyoxylates, prized for their utility as versatile building blocks in complex molecule synthesis, are frequently employed in cycloadditions and other carbon-carbon bond-forming reactions. Their reactivity, particularly as dienophiles in Diels-Alder reactions, makes them a focal point of synthetic strategy. A thorough kinetic analysis not only illuminates the reaction mechanism but also provides the quantitative data needed to optimize reaction conditions, improve yields, and scale up processes efficiently.
This guide provides an in-depth comparison of common methodologies for the kinetic analysis of vinylglyoxylate reactions. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.
The this compound Moiety: An Electron-Deficient System Primed for Reaction
Vinylglyoxylates are α,β-unsaturated carbonyl compounds. The presence of two electron-withdrawing carbonyl groups flanking the vinyl moiety significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it a highly reactive dienophile in Diels-Alder reactions, readily engaging with electron-rich dienes.[1][2] The rate of these reactions is a direct function of the electronic complementarity between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. Therefore, kinetic studies are essential to quantify the impact of substituents on both the this compound and its reaction partner.
Methodologies for Kinetic Monitoring: A Comparative Overview
The choice of analytical technique is the most critical decision in designing a kinetic experiment. The ideal method should be non-invasive, sensitive, and provide real-time data on the concentration of reactants or products. We will compare the two most prevalent techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
| Technique | Principle | Pros | Cons |
| NMR Spectroscopy | Monitors the change in signal intensity (integral) of specific nuclei (e.g., ¹H) for reactants and products over time.[3][4] | Provides rich structural information, allowing for simultaneous monitoring of multiple species, including reactants, products, intermediates, and isomers (e.g., endo/exo).[5] | Lower sensitivity compared to UV-Vis; requires higher concentrations. Longer acquisition times may limit the study of very fast reactions.[3] |
| UV-Vis Spectroscopy | Measures the change in absorbance of a chromophore at a specific wavelength, which is proportional to its concentration (Beer's Law).[6][7] | High sensitivity, simple, and widely available equipment.[8] Suitable for rapid reactions. | Requires a significant change in UV-Vis absorbance during the reaction. Spectral overlap between reactants and products can complicate analysis.[9] Provides no structural information. |
| Gas Chromatography (GC) | Separates components of a mixture, which are then detected and quantified. | High separation efficiency and sensitivity. | Requires volatile and thermally stable compounds. Destructive sampling.[10][11] |
Workflow for Kinetic Analysis
A systematic approach is crucial for obtaining reliable kinetic data. The following workflow outlines the key stages, from initial planning to final data interpretation.
Caption: General workflow for conducting a kinetic analysis of a chemical reaction.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for kinetic analysis using both NMR and UV-Vis spectroscopy.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This method is ideal for reactions where reactants and products have distinct, well-resolved proton signals. The use of a stable, non-reactive internal standard is crucial for accurate quantification.
Rationale: By comparing the integral of a reactant peak to the constant integral of an internal standard, we can accurately determine the change in reactant concentration over time, even if there are minor fluctuations in instrument performance.[12]
Step-by-Step Methodology:
-
Preparation: In an NMR tube, dissolve the limiting reagent (e.g., ethyl this compound) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent of choice (e.g., CDCl₃). The standard should have a sharp singlet that does not overlap with any reactant or product signals.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum before adding the second reagent. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated. This is a critical step for ensuring the validity of the integration.
-
Initiate Reaction: Add the excess reagent (e.g., cyclopentadiene) to the NMR tube, mix rapidly, and immediately place it in the NMR spectrometer, which has been pre-thermostatted to the desired reaction temperature.
-
Time-Course Acquisition: Set up an automated experiment to acquire spectra at regular intervals. The frequency of acquisition should be adjusted based on the expected reaction rate (e.g., every 5 minutes for a reaction that takes 2 hours).
-
Data Processing: For each spectrum, phase and baseline correct the data. Integrate the chosen reactant peak and the internal standard peak.
-
Concentration Calculation: Calculate the concentration of the this compound at each time point t using the following formula: [this compound]t = ([Standard]initial × (Integral_this compound / Integral_standard)) / (Initial_moles_standard / Initial_moles_this compound)
-
Kinetic Plotting: Determine the reaction order by plotting the data. For a second-order reaction, a plot of 1/[this compound] versus time will be linear, with the slope equal to the rate constant, k.[10][11]
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
This method is effective when the this compound or another reactant/product possesses a distinct chromophore that changes significantly during the reaction.
Rationale: According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[7] By monitoring the disappearance of the this compound's absorbance at its λ_max, we can track its concentration in real-time.[6][8]
Step-by-Step Methodology:
-
Wavelength Selection: Prepare a dilute solution of the this compound in the reaction solvent. Scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λ_max). Verify that other reagents or products do not absorb significantly at this wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the this compound of known concentrations and measure the absorbance of each at λ_max. Plot Absorbance vs. Concentration. The plot must be linear (R² > 0.99) to validate that Beer's Law is obeyed in the concentration range of the experiment.
-
Reaction Setup: Place a known concentration of the excess reagent in a cuvette inside a temperature-controlled spectrophotometer.
-
Initiate Reaction (t=0): Inject a small, known volume of a stock solution of the this compound into the cuvette, mix rapidly, and immediately begin recording the absorbance at λ_max as a function of time.
-
Data Processing: Convert the absorbance data at each time point to concentration using the equation from the calibration curve.
-
Kinetic Plotting: As with the NMR protocol, plot the concentration data (e.g., ln[Concentration] vs. time for pseudo-first-order conditions) to determine the rate law and the rate constant.[13]
The Role of Catalysis in this compound Reactions
Many this compound reactions, particularly Diels-Alder cycloadditions, are accelerated by Lewis acid catalysts.[14][15] These catalysts coordinate to one of the carbonyl oxygens of the this compound, which further lowers the energy of the LUMO, increasing its electrophilicity and accelerating the reaction rate.[16][17]
Kinetic analysis is indispensable for comparing the efficacy of different catalysts. By performing the same kinetic experiment with and without a catalyst, or with different catalysts, one can quantitatively determine the rate enhancement.
Catalytic Effect on Reaction Pathway
A catalyst provides an alternative, lower-energy pathway for the reaction, thereby increasing the rate without being consumed.[15]
Caption: Energy profile of an uncatalyzed vs. a catalyzed Diels-Alder reaction.
A typical asymmetric catalysis experiment might compare the rates and enantioselectivities of reactions using different chiral Lewis acids.[18][19][20]
Data Interpretation and Comparison
Let's consider a hypothetical Diels-Alder reaction between ethyl this compound and isoprene. A kinetic analysis could yield the following comparative data:
| Condition | Catalyst | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Notes |
| 1 | None | 25 | 1.2 x 10⁻⁴ | Baseline thermal reaction rate. |
| 2 | BF₃·OEt₂ (10 mol%) | 25 | 3.5 x 10⁻² | Significant rate enhancement with a common Lewis acid. |
| 3 | Chiral Organocatalyst | 25 | 1.8 x 10⁻² | Slower than BF₃ but induces asymmetry.[17] |
| 4 | None | 50 | 5.1 x 10⁻⁴ | Rate increases with temperature as expected. |
This table clearly demonstrates how kinetic data allows for the direct, quantitative comparison of different reaction parameters, guiding the optimization process. For Diels-Alder reactions, it's also crucial to analyze how these conditions affect the ratio of endo to exo products, which is often temperature-dependent (thermodynamic vs. kinetic control).[21]
Decision Guide for Method Selection
Choosing the right analytical tool is fundamental. This decision tree can guide researchers based on common experimental constraints and objectives.
Caption: Decision tree for selecting a kinetic analysis method.
Conclusion
The kinetic analysis of this compound reactions is a powerful tool for any scientist working in synthetic chemistry or drug development. By moving beyond simple product analysis and quantifying reaction rates, researchers can gain deep mechanistic insights, compare the effectiveness of different catalysts, and rationally optimize reaction conditions. The choice between techniques like NMR and UV-Vis spectroscopy depends on the specific characteristics of the reaction system, but when applied correctly, both can yield high-quality, actionable data. A rigorous, well-planned kinetic study is an investment that pays dividends in the form of more efficient, robust, and scalable chemical syntheses.
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Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). AZoM.com. [Link]
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A Kinetic Study of the Diels-Alder Reaction. An Experiment Illustrating Simple Second-Order Reaction Kinetics. (1989, August 1). Semantic Scholar. [Link]
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Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. (2016, February 26). Science. [Link]
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A Comparative Guide to the Reactivity of Vinylglyoxylate vs. Methyl Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth comparative analysis of the reactivity of vinylglyoxylate and methyl glyoxylate, two important α-oxoester building blocks in organic synthesis. While both molecules share the electrophilic glyoxylate core, the substitution of a vinyl group for a methyl group introduces profound differences in their reactivity profiles. Methyl glyoxylate serves as a classic electrophile, primarily engaging in nucleophilic additions at its highly polarized aldehyde carbon. In contrast, this compound is a multifunctional reagent. It not only retains the electrophilicity of the glyoxylate core but also incorporates an electron-deficient π-system, rendering it an active participant in pericyclic and conjugate addition reactions. The vinyl ester moiety enhances the electrophilicity of the aldehyde and also acts as a dienophile in Diels-Alder reactions and a Michael acceptor. Understanding these distinctions is critical for synthetic chemists to select the appropriate reagent and strategically design complex molecular architectures.
Introduction: Structural and Electronic Foundations
Glyoxylate esters are versatile C2 synthons widely utilized in organic chemistry due to the presence of two adjacent, electrophilic carbonyl centers.[1] Their utility spans from the synthesis of amino acids and heterocyclic compounds to their application in complex natural product synthesis.[2][3] The reactivity of the glyoxylate core can be significantly modulated by the nature of the ester substituent. This guide focuses on comparing the methyl and vinyl variants.
-
Methyl Glyoxylate: Features a simple methyl ester. The methyl group acts as a weak electron-donating group through induction, slightly tempering the electrophilicity of the adjacent ester carbonyl. Its reactivity is dominated by the aldehyde functionality.
-
This compound: Possesses a vinyl ester. The vinyl group's electronic influence is twofold. It is electron-withdrawing through resonance, as the oxygen lone pair can delocalize into the C=C double bond. This effect increases the electrophilicity of the ester carbonyl and, by extension, the adjacent aldehyde carbon, making this compound a more "activated" electrophile compared to its methyl counterpart. Furthermore, the vinyl group itself introduces a site of unsaturation, enabling a distinct set of reactions.
The fundamental structural and electronic differences are the primary drivers for the divergent reactivity profiles discussed in the subsequent sections.
Comparative Reactivity Analysis
The key differences in the chemical behavior of this compound and methyl glyoxylate are best illustrated by examining their performance in three fundamental classes of organic reactions: Nucleophilic Addition, Diels-Alder Cycloaddition, and Michael Addition.
Nucleophilic Addition to the Aldehyde
Nucleophilic addition to the aldehyde carbonyl is a characteristic reaction for all glyoxylates.[4][5] The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles.[6][7]
Reactivity Comparison:
-
Methyl Glyoxylate: Readily undergoes nucleophilic addition with nucleophiles such as Grignard reagents, organolithiums, enolates, and amines to form α-hydroxy ester derivatives.[6] The reaction proceeds via a standard mechanism involving the attack of the nucleophile on the aldehyde carbon, followed by protonation of the resulting alkoxide.
-
This compound: Is predicted to be more reactive towards nucleophiles than methyl glyoxylate. The electron-withdrawing nature of the vinyl ester group enhances the partial positive charge on the aldehyde carbon, making it a "harder" and more potent electrophile.[8] This increased reactivity can lead to faster reaction rates or allow for the use of weaker nucleophiles under milder conditions. However, the presence of the vinyl group also introduces the possibility of competing polymerization or conjugate addition pathways, which must be considered during reaction design.
Experimental Protocol: Representative Nucleophilic Addition (Grignard Reaction)
Objective: To synthesize an α-hydroxy ester via the addition of a Grignard reagent to a glyoxylate.
Materials:
-
Methyl glyoxylate or this compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the glyoxylate ester (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the corresponding α-phenyl-α-hydroxy acetate derivative.
Workflow for Nucleophilic Addition
Caption: General workflow for the nucleophilic addition to glyoxylate esters.
Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[9] In this reaction, an electron-deficient alkene, the "dienophile," reacts with a conjugated diene.[10]
Reactivity Comparison:
-
Methyl Glyoxylate: The aldehyde C=O bond can act as a dienophile in hetero-Diels-Alder reactions, particularly when activated by a Lewis acid. However, it is generally not a highly reactive dienophile.
-
This compound: The C=C bond of the vinyl group, being part of an α,β-unsaturated ester system, makes this compound an excellent dienophile for normal-electron-demand Diels-Alder reactions. The electron-withdrawing character of the adjacent glyoxylate moiety significantly lowers the LUMO energy of the vinyl π-system, accelerating the cycloaddition with electron-rich dienes.[10] This reactivity is absent in methyl glyoxylate. The reaction typically proceeds with high stereoselectivity, preserving the stereochemistry of the dienophile.[11]
A related compound, methyl 2-oxobut-3-enoate, which shares the vinyl-α-oxo structural motif, has been shown to be a reactive dienophile in Diels-Alder reactions with various 1,3-dienes.[12]
Mechanism of the Diels-Alder Reaction
Caption: Concerted mechanism of the Diels-Alder reaction with this compound.
Michael (Conjugate) Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[13][14] This reaction is fundamental for forming C-C bonds in a regiocontrolled manner.
Reactivity Comparison:
-
Methyl Glyoxylate: Lacks an α,β-unsaturated system and therefore does not undergo Michael addition . Nucleophilic attack occurs exclusively at the aldehyde carbon (a 1,2-addition).
-
This compound: The vinyl group is conjugated with the ester carbonyl, creating a classic Michael acceptor system.[15] Soft nucleophiles, such as enamines, cuprates, and stabilized enolates, will preferentially attack the β-carbon of the vinyl group (1,4-addition) rather than the harder aldehyde carbon.[14][16] This opens up a completely different manifold of synthetic possibilities for this compound, allowing for the introduction of substituents at the β-position, leading to γ-dicarbonyl compounds after subsequent workup.
Data Summary and Comparison
| Feature / Reaction Type | Methyl Glyoxylate | This compound | Rationale for Difference |
| Structure | CH₃-O-CO-CHO | CH₂=CH-O-CO-CHO | Presence of a C=C double bond. |
| Aldehyde Electrophilicity | Standard | Enhanced | Electron-withdrawing resonance effect of the vinyl ester group.[8] |
| Nucleophilic 1,2-Addition | Standard reactivity. | Higher reactivity predicted. | Increased partial positive charge on the aldehyde carbon. |
| Diels-Alder Reactivity | Poor dienophile (hetero-DA only). | Good dienophile (C=C bond). | Electron-deficient alkene activated by the glyoxylate moiety.[10][12] |
| Michael Addition | Not applicable. | Acts as a Michael acceptor. | Possesses an α,β-unsaturated ester system.[13][15] |
Conclusion for the Synthetic Chemist
The choice between this compound and methyl glyoxylate is a strategic one, dictated entirely by the desired synthetic outcome.
-
Choose Methyl Glyoxylate for straightforward nucleophilic additions to the aldehyde, where the goal is the clean formation of α-hydroxy ester derivatives without competing side reactions. It is a reliable and predictable C2 building block for a variety of transformations targeting the aldehyde group.
-
Choose this compound when multifunctionality is desired. It is the superior choice when:
-
Enhanced electrophilicity at the aldehyde is required.
-
The synthetic plan involves a Diels-Alder cycloaddition to construct a six-membered ring.
-
The strategy calls for a Michael addition to introduce functionality at the β-position of the ester.
-
In essence, the substitution of a methyl for a vinyl group transforms a simple electrophile into a versatile synthetic tool, enabling participation in pericyclic and conjugate addition reactions that are inaccessible to its saturated counterpart. This understanding allows researchers to harness the unique reactivity of each reagent for the efficient and elegant construction of complex molecules.
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Hook, J. M. (1984). A Simple and Efficient Synthesis of Ethyl and Methyl Glyoxylate. Synthetic Communications, 14(1), 83-87. [Available at: [Link]]
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Zhu, J., et al. (2021). Progress in synthesis of methyl glyoxylate by selective oxidation of methyl glycolate with molecular oxygen. Journal of East China Normal University (Natural Science). [Available at: [Link]]
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ACS Publications. (2022). Aerobic Oxidation of Methyl Glycolate by α-Fe2O3 for the Eco-Friendly Synthesis of Methyl Glyoxylate. ACS Catalysis. [Available at: [Link]]
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Organic Chemistry Portal. (n.d.). Michael Addition. [Available at: [Link]]
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ResearchGate. (n.d.). Enantioselective direct vinylogous Michael addition reactions between 3‐aroyl acrylates and nucleophiles. [Available at: [Link]]
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Royal Society of Chemistry. (2015). Enantioselective direct vinylogous Michael addition for constructing enantioenriched γ,γ-dialkyl substituted butyrolactams and octahydroindoles. Organic & Biomolecular Chemistry. [Available at: [Link]]
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NIH. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C-H Functionalization via the Spin-Center Shift. [Available at: [Link]]
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Wiley Online Library. (2007). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Helvetica Chimica Acta. [Available at: [Link]]
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BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition?. [Available at: [Link]]
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A Senior Application Scientist's Guide to Computational Analysis of Vinylglyoxylate Reaction Mechanisms
Welcome to this in-depth guide on the computational analysis of vinylglyoxylate reaction mechanisms. For researchers, synthetic chemists, and drug development professionals, understanding the intricate pathways of chemical reactions is paramount. Vinylglyoxylates are exceptionally versatile C4 building blocks in organic synthesis, prized for their dual functionality which allows them to participate in a wide array of transformations, most notably pericyclic reactions like the Diels-Alder cycloaddition.[1][2]
This guide is designed to move beyond a simple recitation of methods. It provides a comparative framework for applying modern computational chemistry techniques to elucidate the mechanisms of these powerful reactions. We will explore not just how to perform these analyses, but why specific choices are made, grounding our discussion in the principles of scientific integrity and field-proven insights.
The Power of Prediction: Why Use Computational Analysis?
Before delving into the specifics, it's crucial to understand the value proposition of computational analysis. At its core, it allows us to visualize and quantify the unseen world of transition states and reaction intermediates.[3] This predictive power enables us to:
-
Elucidate Complex Mechanisms: Distinguish between concerted and stepwise pathways.[4][5]
-
Predict Selectivity: Understand the origins of regio- and stereoselectivity, which is critical for designing efficient syntheses.[1][6]
-
Rationalize Reactivity: Explain why certain substrates react more readily than others by calculating activation energy barriers.[7][8][9]
-
Guide Experimental Design: Save valuable lab time and resources by computationally screening potential reactants and catalysts before committing to benchtop synthesis.
Foundational Pillars: A Primer on Density Functional Theory (DFT)
The workhorse of modern computational organic chemistry is Density Functional Theory (DFT).[7] DFT offers a remarkable balance of accuracy and computational cost, making it ideal for the systems we're interested in.[10] The choice of two key components is critical for reliable results: the functional and the basis set .
-
Functionals: These are mathematical approximations that describe the complex exchange-correlation energy of electrons.[8] Functionals are often categorized in a "Jacob's Ladder" hierarchy, with increasing complexity and accuracy.
-
Generalized Gradient Approximation (GGA), e.g., BLYP, PBE: A solid starting point, but often underestimates reaction barriers.[7]
-
Hybrid GGAs, e.g., B3LYP: For many years, B3LYP has been a popular choice for organic reactions, offering a good cost-to-accuracy ratio.[10][11]
-
Meta-Hybrids, e.g., M06-2X: These functionals often provide superior accuracy for reaction kinetics and non-covalent interactions, which are crucial in many transition states.[10][12][13]
-
Range-Separated Hybrids, e.g., ωB97X-D: These are designed to perform well for a broad range of interactions and are highly recommended for complex systems.[14]
-
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost.
-
Pople-style, e.g., 6-31G(d), 6-311+G(d,p): Widely used and provide a good starting point. The "+" indicates diffuse functions (important for anions) and the second "(d,p)" adds polarization functions to hydrogens.
-
Correlation-Consistent, e.g., cc-pVDZ, aug-cc-pVTZ: Generally offer more systematic convergence towards the complete basis set limit.
-
def2-SVP, def2-TZVP: Well-balanced and efficient basis sets that are popular in modern DFT studies.
-
From Experience: A common and robust starting point for many organic reactions is the B3LYP/6-31G(d) level of theory for geometry optimizations.[5][15] However, for more accurate energy calculations (single-point energies), it is highly advisable to use a more sophisticated functional like M06-2X or ωB97X-D with a larger basis set such as def2-TZVP .[10] This tiered approach balances computational efficiency with chemical accuracy.
The Hetero-Diels-Alder Reaction: A Case Study
To illustrate a comparative workflow, let's consider a quintessential reaction of ethyl this compound: the hetero-Diels-Alder reaction with a simple diene like cyclopentadiene.[1][2] This reaction is a [4+2] cycloaddition where the this compound acts as the dienophile.[1] The carbonyl group's C=O bond can also participate, leading to a heterocyclic product (a dihydropyran ring), a variant known as an oxo-Diels-Alder reaction.[1][2]
We will compare three common DFT functionals to predict the activation energy and stereoselectivity of this reaction.
Computational Workflow: A Self-Validating System
A trustworthy computational protocol is a self-validating one. This means including steps to confirm the nature of all calculated structures.
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Comparative Guide to the Cross-Reactivity of Vinylglyoxylate with Common Functional Groups
This guide provides a detailed analysis of the reactivity of ethyl vinylglyoxylate, a versatile α,β-unsaturated carbonyl compound, with a range of common chemical functional groups. For researchers in drug development and chemical biology, understanding the chemoselectivity of such reagents is paramount for designing effective bioconjugation strategies, developing targeted covalent inhibitors, and synthesizing complex molecules. Here, we move beyond simple reaction schemes to explore the underlying principles of reactivity, providing comparative data and actionable experimental protocols.
Introduction: The Dual Reactivity of this compound
Ethyl this compound possesses two key reactive sites stemming from its conjugated π-system:
-
An electrophilic β-carbon , making it a prime substrate for nucleophilic attack via Michael (or conjugate) addition. This is the most common reaction pathway for this class of compounds.[1][2]
-
A dienophilic alkene , activated by the electron-withdrawing glyoxylate group, enabling it to participate in [4+2] Diels-Alder cycloadditions.[3][4]
This dual nature allows for a rich and diverse reaction profile. However, it also necessitates a thorough understanding of its cross-reactivity to achieve selective transformations, particularly in complex environments like a biological system where multiple nucleophilic functional groups are present. This guide will compare its reactivity towards thiols, amines, and hydroxyl groups, and contrast these nucleophilic additions with its potential for cycloaddition reactions.
Michael Addition: The Predominant Reaction Pathway
The Michael addition is the conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[2] For this compound, the reaction proceeds via the attack of a nucleophile on the terminal carbon of the vinyl group (the β-carbon), with the negative charge being stabilized by the adjacent carbonyl and ester functionalities.[5]
Reactivity with Thiols (e.g., Cysteine Side Chains)
Thiols are among the most potent nucleophiles for reaction with α,β-unsaturated systems. Their reactivity is a cornerstone of many bioconjugation strategies targeting cysteine residues.[6]
-
Mechanism & Causality : The reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on the β-carbon. The pKa of a typical cysteine thiol is around 8.3-8.6, meaning that even at physiological pH (~7.4), a sufficient population of the highly nucleophilic thiolate species exists to drive the reaction forward efficiently.[7] The relatively high acidity of the thiol group compared to amines or alcohols is a key reason for its superior reactivity in this context.[8] The reaction is generally considered irreversible and forms a stable thioether bond.
-
Reaction Conditions : The thiol-Michael addition is highly efficient under mild, aqueous conditions, typically in a pH range of 6.5 to 7.5.[9] This pH range offers an optimal balance, ensuring enough thiolate is present for rapid reaction while minimizing potential side reactions with other nucleophiles like amines, which are largely protonated and non-nucleophilic at this pH.
Reactivity with Amines (e.g., Lysine Side Chains)
Primary and secondary amines are also effective Michael donors, though their reactivity is more heavily dependent on the reaction environment compared to thiols.
-
Mechanism & Causality : The reaction involves the attack of the neutral, unprotonated amine on the β-carbon. The critical factor governing amine reactivity is the pH of the solution relative to the pKa of the amine's conjugate acid (R-NH₃⁺). For a typical lysine side chain, the pKa is ~10.5. At neutral pH, the vast majority of lysine residues are in the protonated, non-nucleophilic ammonium form. To achieve a significant reaction rate, the pH must be raised to 8.0 or higher to increase the concentration of the free amine.[9]
-
Reaction Conditions : The reaction is typically performed at a pH of 8.0-9.5.[9] This basic condition deprotonates the amine, unleashing its nucleophilicity. However, this also increases the risk of cross-reactivity with other groups and can be detrimental to the stability of proteins or other sensitive molecules.
Reactivity with Hydroxyls (e.g., Serine, Threonine, Tyrosine Side Chains)
Hydroxyl groups are generally poor nucleophiles for Michael additions under typical biological or mild synthetic conditions.
-
Mechanism & Causality : The nucleophilicity of an alcohol's oxygen is significantly lower than that of thiols or amines. A reaction requires deprotonation to the much more reactive alkoxide species. This necessitates strongly basic conditions (e.g., using sodium hydride or potassium tert-butoxide), which are incompatible with most biological applications and many synthetic protocols.[10]
-
Reaction Conditions : Significant reactivity is only observed under harsh, non-aqueous, and strongly basic conditions. For all practical purposes in bioconjugation, this compound shows negligible cross-reactivity with hydroxyl groups in aqueous buffers at near-neutral pH.
Comparative Reactivity Summary
The chemoselectivity of this compound is kinetically controlled and highly dependent on pH. The general order of reactivity for Michael additions under physiological conditions (pH ~7.4) is:
Thiols >> Amines > Hydroxyls (negligible)
The following table summarizes the key comparative aspects.
| Functional Group | Michael Donor | Reaction Type | Optimal pH | Relative Rate (at pH 7.4) | Product | Key Considerations |
| Thiol (-SH) | Thiolate (R-S⁻) | Michael Addition | 6.5 - 7.5 | Very Fast | Stable Thioether | Highly efficient and selective at neutral pH. The primary target in complex mixtures.[6] |
| Amine (-NH₂) | Amine (R-NH₂) | Michael Addition | 8.0 - 9.5 | Slow to Moderate | Stable Secondary Amine | Reactivity is highly pH-dependent; requires basic conditions to be competitive.[9] |
| Hydroxyl (-OH) | Alkoxide (R-O⁻) | Michael Addition | > 12 (Anhydrous) | Negligible | Ether | Generally unreactive under mild aqueous conditions.[10] |
| Diene | Conjugated Diene | Diels-Alder | N/A (Heat/Lewis Acid) | N/A | Cyclohexene Derivative | Orthogonal reaction pathway; requires specific conditions not typical for Michael additions.[3][11] |
Orthogonal Reactivity: The Diels-Alder Cycloaddition
Beyond nucleophilic additions, this compound can act as an effective dienophile in [4+2] Diels-Alder cycloadditions, a powerful method for forming six-membered rings.[3][4]
-
Mechanism & Causality : This is a pericyclic reaction involving a concerted redistribution of electrons through a single cyclic transition state.[4] The electron-withdrawing nature of the glyoxylate group polarizes the alkene, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and making it more reactive towards a conjugated diene (the HOMO). The reaction is often promoted by heat or the use of a Lewis acid catalyst, which coordinates to the carbonyl oxygen and further enhances the dienophile's electrophilicity.[11]
-
Selectivity : The Diels-Alder reaction is mechanistically distinct from Michael additions. The conditions required (often elevated temperatures or the presence of Lewis acids in organic solvents) are orthogonal to those used for nucleophilic additions with thiols or amines in aqueous buffers. This allows this compound to be used selectively in either pathway depending on the chosen reaction partners and conditions.
Visualizing the Reaction Mechanisms
Caption: Michael addition of a thiol to this compound.
Caption: Michael addition of an amine to this compound.
Caption: Diels-Alder reaction of this compound.
Experimental Protocols for Reactivity Assessment
Trustworthy data is built on robust and reproducible protocols. The following methods describe how to quantitatively assess the cross-reactivity of this compound.
Protocol 1: Competitive Reactivity Analysis by ¹H NMR Spectroscopy
This protocol provides a self-validating system to determine the relative reaction rates of this compound with a thiol and an amine nucleophile simultaneously. The use of a non-reactive internal standard is critical for accurate quantification.[6]
Objective: To quantify the consumption of this compound and the formation of thiol and amine adducts over time.
Materials:
-
Ethyl this compound
-
N-acetyl-L-cysteine (thiol model)
-
N-acetyl-L-lysine (amine model)
-
Phosphate buffer (100 mM, pH 7.4) prepared in D₂O
-
Trimethylsilylpropanoic acid (TMSP) as internal standard
-
NMR tubes, spectrometer
Methodology:
-
Stock Solution Preparation: Prepare 100 mM stock solutions of ethyl this compound, N-acetyl-L-cysteine, and N-acetyl-L-lysine in the D₂O phosphate buffer. Prepare a 10 mM stock solution of TMSP in the same buffer.
-
Reaction Mixture Assembly: In an NMR tube at a controlled temperature (e.g., 25 °C), combine the reagents to final concentrations of:
-
10 mM Ethyl this compound
-
10 mM N-acetyl-L-cysteine
-
10 mM N-acetyl-L-lysine
-
1 mM TMSP
-
The final volume should be brought up with the D₂O phosphate buffer.
-
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Causality behind choices: Using equimolar concentrations of nucleophiles allows for a direct comparison of their intrinsic reactivity. TMSP is chosen as an internal standard because its sharp singlet at ~0 ppm does not overlap with reactant or product signals, providing a stable reference for integration.[6]
-
Data Analysis:
-
Identify characteristic signals for the vinyl protons of ethyl this compound (~5.9-6.5 ppm) and unique signals for the newly formed thiol and amine adducts.
-
For each time point, integrate the reactant and product signals. Normalize these integrals to the integral of the TMSP standard.
-
Plot the normalized integral (proportional to concentration) of the this compound starting material versus time to determine the rate of consumption.
-
Similarly, plot the formation of each product over time to determine individual reaction rates.
-
Caption: Workflow for competitive reactivity analysis by NMR.
Protocol 2: General Procedure for Michael Addition Synthesis
Objective: To synthesize and isolate the product of a Michael addition between this compound and a nucleophile.
Materials:
-
Ethyl this compound
-
Thiol or Amine nucleophile (1.1 equivalents)
-
Appropriate solvent (e.g., Ethanol for thiols, Acetonitrile for amines)
-
Base (if needed, e.g., triethylamine for amine reactions)
-
Standard laboratory glassware for reaction and workup
-
Silica gel for chromatography
Methodology:
-
Reaction Setup: Dissolve the nucleophile (1.1 eq) in the chosen solvent in a round-bottom flask. If an amine is used, add triethylamine (1.2 eq) to act as a base.
-
Addition: Add ethyl this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound starting material is consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to yield the pure Michael adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Outlook
Ethyl this compound is a potent electrophile whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. Its overwhelming preference for thiols at neutral pH makes it an excellent candidate for cysteine-selective modification in complex biological mixtures. The ability to engage amines under slightly basic conditions, or to participate in orthogonal Diels-Alder cycloadditions under thermal or Lewis acidic conditions, highlights its versatility as a synthetic building block. For the drug development professional, this predictable and tunable reactivity allows for the rational design of covalent probes and targeted therapies with minimized off-target effects. Future studies should continue to explore the subtle steric and electronic factors that can further refine the selectivity of this valuable chemical tool.
References
- Bar-Ziv, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Neilson, A. T., et al. (2016). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PMC.
- Fan, B., & Gillies, E. R. (2017). Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. Stony Brook University.
-
Diels–Alder reaction. (2023). In Wikipedia. Available at: [Link]
-
Michael reaction. (2023). In Wikipedia. Available at: [Link]
-
Reis, A. V., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear?. Journal of Organic Chemistry. Available at: [Link]
-
Masterson, D. S. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Gauthier, M. A., & Gibson, H. W. (2008). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]
-
Functional groups in (bio)chemistry. Interchim. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications. Available at: [Link]
-
An, G., et al. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. PMC. Available at: [Link]
-
Hubbuch, J., et al. (2019). Systematic Modulation of Michael-Type Reactivity of Thiols through the Use of Charged Amino Acids. ResearchGate. Available at: [Link]
-
The Diels-Alder Cycloaddition Reaction. (2022, September 24). Chemistry LibreTexts. Available at: [Link]
-
Epple, M., & Eisenthal, R. (1999). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC. Available at: [Link]
-
Asymmetric Michael Addition Reactions. (n.d.). In Organic Chemistry Portal. Available at: [Link]
-
Professor Dave Explains. (2015, January 4). Diels-Alder Cycloaddition [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Vinylglyoxylate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling reactive chemical intermediates like vinylglyoxylate and its derivatives (e.g., ethyl glyoxylate) demands a rigorous adherence to established safety protocols, particularly concerning waste disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in principles of chemical compatibility, regulatory compliance, and laboratory best practices.
The intrinsic reactivity of this compound—possessing both a vinyl group susceptible to polymerization and a reactive aldehyde or ester moiety—necessitates that it be treated as a hazardous and reactive waste from the moment of generation.[2] Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to dangerous reactions, release of toxic vapors, and significant environmental harm.[1][2][3]
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound and its common derivatives are associated with multiple risks. For instance, ethyl glyoxylate solution is classified as a highly flammable liquid that can cause skin and eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility.[3]
Key Hazards Associated with this compound Derivatives:
-
Health Hazards: Causes skin and serious eye irritation/damage.[3][4][5] May cause allergic skin reactions and respiratory irritation.[3][5] Some derivatives are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[3]
-
Physical Hazards: Can be flammable and may form explosive mixtures with air. As a reactive chemical, it must be handled with care to prevent uncontrolled polymerization or reaction.[2][6]
-
Environmental Hazards: Toxic to aquatic life, with potentially long-lasting effects.[3] It must not be allowed to enter drains or sewer systems.[3][7]
This table summarizes the typical hazard profile based on Safety Data Sheets (SDS) for related compounds like ethyl glyoxylate.
| Hazard Category | GHS Pictogram | Description |
| Flammability | 🔥 | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8] |
| Health Hazard | ❤️ | May be fatal if swallowed and enters airways; may cause organ damage; suspected of damaging fertility.[3] |
| Irritant/Sensitizer | ❗ | Causes skin and eye irritation; may cause an allergic skin reaction or respiratory irritation.[3][5] |
| Corrosion | corrosive | Causes serious eye damage.[4] |
| Environmental | 🌊 | Toxic or harmful to aquatic life with long-lasting effects.[3] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
The causality for PPE selection is directly linked to the identified hazards. To mitigate risks of exposure and injury, all handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor inhalation.[3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[3]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[3]
-
Respiratory Protection: All operations should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[3]
Part 3: Step-by-Step Waste Disposal Protocol
The guiding principle for this compound disposal is that it must be managed through a certified hazardous waste program.[1][3] On-site chemical neutralization should not be attempted unless a formally validated and approved procedure is in place within your institution's chemical hygiene plan.
Step 1: Waste Segregation at the Source
Immediately upon generation, this compound waste must be segregated. This is the most critical step to prevent dangerous reactions.[1][6]
-
Rationale: Mixing reactive chemicals like this compound with incompatible waste (e.g., acids, bases, oxidizers) can lead to violent reactions, gas generation, or polymerization.[2][6]
-
Action: Designate a specific, compatible waste container solely for this compound and related materials. Do not mix it with other waste streams like halogenated solvents, aqueous waste, or solid waste.[9]
Step 2: Containerization
Select a container that is compatible with and can safely hold the chemical waste.
-
Rationale: Improper containers can leak, degrade, or be corroded by the waste, leading to spills and exposure.[9][10]
-
Action:
-
Use a sturdy, leak-proof container made of a compatible material (e.g., borosilicate glass or appropriate plastic).
-
Ensure the container has a secure, vapor-tight screw cap. Keep the container closed at all times except when adding waste.[9][11]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3]
-
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.[6][12]
-
Rationale: Clear labeling communicates the container's contents and associated hazards to all laboratory personnel and waste handlers, ensuring safe storage and disposal.[1][12]
-
Action:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA).
-
Rationale: SAAs provide a safe, controlled location for short-term waste storage, preventing accidents and ensuring compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Action:
Step 5: Disposal of Contaminated Solids and Empty Containers
Solid materials and containers contaminated with this compound are also considered hazardous waste.
-
Rationale: Even trace amounts of residual chemicals can pose a hazard to unsuspecting personnel and the environment.[11][14]
-
Action:
-
Contaminated Solids: Place items like gloves, absorbent pads, and paper towels into a separate, clearly labeled, sealable bag or container for solid hazardous waste.[3]
-
Empty Containers: Triple-rinse the empty original container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate must be collected and disposed of as liquid hazardous waste. [3][11][14] The rinsed container can then be managed according to your institution's guidelines.
-
Step 6: Arranging for Final Disposal
Schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste management service.
-
Rationale: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with all local, state, and federal regulations.[1][15][16]
-
Action: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond regulatory limits.[12]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a designated container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team without delay.[3]
-
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
- Reactive and Potentially Explosive Chemicals. Cornell University Environment, Health and Safety.
- Proper Disposal Procedures for Ethyl Glyoxyl
- Management of Waste.
- Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group, Inc.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: Ethyl glyoxal
- Safety Data Sheet: Glyoxylic acid solution. Sigma-Aldrich.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: Glyoxylic acid. Sigma-Aldrich.
- Safety Data Sheet: Glyoxylic acid monohydr
- Safety D
- Hazardous Waste Compliance and Assistance.
- 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. YouTube Channel.
- Safety Data Sheet: Glyoxylic Acid.
- Hazardous Waste. Virginia Department of Environmental Quality.
- Chemical Waste Disposal Guidelines. Emory University.
- Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Safety Data Sheet: Aminoethoxyvinyl Glycine (hydrochloride). Cayman Chemical.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Materials Disposal Guide. Nipissing University.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
